Product packaging for Vedaclidine(Cat. No.:CAS No. 141575-50-0)

Vedaclidine

Katalognummer: B117435
CAS-Nummer: 141575-50-0
Molekulargewicht: 283.5 g/mol
InChI-Schlüssel: WZZPXVURFDJHGI-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Vedaclidine (also known as LY-297,802 or NNC 11-1053; CAS Registry Number 141593-42-2) is an experimental small molecule recognized for its mixed agonist-antagonist activity at muscarinic acetylcholine receptors . It acts as a potent and selective agonist for the M1 and M4 receptor subtypes while functioning as an antagonist at the M2, M3, and M5 subtypes . This unique pharmacological profile makes it a valuable compound for investigating the role of specific muscarinic receptors in various physiological processes. Preclinical research has established this compound as an effective analgesic with a promising therapeutic window . Studies indicate it is approximately three times more potent than morphine in models of acute nociception, and its effects are not mediated by the opioid pathway . Furthermore, its efficacy extends to models involving central sensitization, a key mechanism in chronic pain states. Research demonstrates that this compound produces dose-related antihyperalgesic effects in models of inflammatory pain (e.g., carrageenan-induced) and neuropathic pain, reversing both mechanical and thermal hyperalgesia . Its effects are blocked by the muscarinic antagonist scopolamine, confirming a cholinergic mechanism of action . Human trials have suggested a low potential for dependence or abuse, positioning this compound as a compelling subject for ongoing research into non-opioid alternatives for managing neuropathic and cancer-related pain . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Applications: Investigation of muscarinic receptor subtype function; Pain research (neuropathic, inflammatory); Development of non-opioid analgesic pathways; Neuropharmacology studies. Disclaimer: This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N3S2 B117435 Vedaclidine CAS No. 141575-50-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-butylsulfanyl-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3S2/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16/h10-11H,2-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZPXVURFDJHGI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NSN=C1C2CN3CCC2CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275663
Record name Vedaclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141575-50-0
Record name Vedaclidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141575500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vedaclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VEDACLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IW5HAV1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vedaclidine's Mechanism of Action on M1/M4 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedaclidine (also known as LY297802 and NNC 11-1053) is an experimental drug candidate that has garnered interest for its unique profile as a mixed agonist-antagonist at muscarinic acetylcholine receptors. It has been reported to be a potent and selective agonist for the M1 and M4 receptor subtypes, while simultaneously acting as an antagonist at the M2, M3, and M5 subtypes.[1] This profile suggests potential therapeutic applications in conditions where enhancing M1 and M4 receptor signaling is desirable, such as in certain neurological and psychiatric disorders, as well as for analgesia.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on M1 and M4 receptors, based on available preclinical data.

Core Mechanism of Action at M1 and M4 Receptors

This compound's primary mechanism of action involves the differential activation of specific muscarinic acetylcholine receptor subtypes. As a selective agonist at M1 and M4 receptors, it mimics the action of the endogenous neurotransmitter acetylcholine at these specific sites.

M1 Receptor Agonism: The M1 receptor is a Gq/11 protein-coupled receptor. Upon activation by an agonist like this compound, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory.

M4 Receptor Agonism: The M4 receptor is a Gi/o protein-coupled receptor. Its activation by this compound leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream effectors. In the central nervous system, M4 receptors are strategically located to modulate the release of various neurotransmitters, including dopamine. The inhibitory effect of M4 activation on neuronal activity is a key mechanism being explored for the treatment of psychosis and other conditions characterized by excessive dopamine signaling.[4]

Quantitative Pharmacological Data

While this compound is described as a potent M1/M4 agonist, specific quantitative data on its binding affinities (Ki) and functional potencies (EC50) from publicly available literature is limited. The following tables summarize the reported qualitative and semi-quantitative information.

Table 1: this compound Binding and Functional Activity Profile

Receptor SubtypeReported Activity
M1High-affinity agonist[2]
M2Antagonist[2]
M3Antagonist[2]
M4Functionally selective agonist
M5Antagonist[1]

Note: Specific Ki and EC50/IC50 values for this compound at each receptor subtype are not consistently reported in the available literature.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways of M1 and M4 receptors and a general workflow for characterizing muscarinic receptor ligands.

M1_Signaling_Pathway This compound This compound M1_Receptor M1 Receptor This compound->M1_Receptor Binds to Gq_protein Gq/11 M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (Neuronal Excitability, Synaptic Plasticity) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: M1 Receptor Signaling Pathway Activated by this compound.

M4_Signaling_Pathway This compound This compound M4_Receptor M4 Receptor This compound->M4_Receptor Binds to Gi_protein Gi/o M4_Receptor->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Inhibition of Neurotransmitter Release) PKA->Cellular_Response

Caption: M4 Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays Binding_Assay Radioligand Binding Assay Ki_Calc Determine Ki values Binding_Assay->Ki_Calc Membrane_Prep Membrane Preparation (Cells or Tissue expressing M1/M4 receptors) Membrane_Prep->Binding_Assay Radioligand Radiolabeled Ligand (e.g., [3H]-NMS) Radioligand->Binding_Assay Competition Competition with this compound Competition->Binding_Assay EC50_Calc_M1 Determine EC50 for M1 EC50_Calc_M4 Determine EC50 for M4 M1_Assay M1 Functional Assay (Calcium Mobilization) M1_Assay->EC50_Calc_M1 M4_Assay M4 Functional Assay (cAMP Inhibition) M4_Assay->EC50_Calc_M4 Cell_Culture_M1 Cells expressing M1 receptors Cell_Culture_M1->M1_Assay Cell_Culture_M4 Cells expressing M4 receptors Cell_Culture_M4->M4_Assay Stimulation_M1 Stimulation with this compound Stimulation_M1->M1_Assay Stimulation_M4 Stimulation with this compound Stimulation_M4->M4_Assay

Caption: General Experimental Workflow for Characterizing this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on standard methodologies for assessing muscarinic receptor ligands, the following protocols are representative of the techniques likely employed.

Radioligand Binding Assays (for Ki determination)

Objective: To determine the binding affinity (Ki) of this compound for M1 and M4 muscarinic receptors.

1. Membrane Preparation:

  • Membranes are prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing human M1 or M4 receptors.

  • Cells are grown to confluence, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A fixed concentration of a non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.

  • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

  • The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist, such as atropine (1-10 µM).

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

M1 Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (EC50) of this compound as an agonist at the M1 receptor.

1. Cell Culture and Plating:

  • CHO or HEK293 cells stably expressing the human M1 receptor are plated into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

2. Fluorescent Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • The incubation is typically carried out at 37°C for 30-60 minutes in the dark.

3. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.

  • A baseline fluorescence reading is taken before the addition of this compound.

  • Various concentrations of this compound are added to the wells, and the change in fluorescence, indicative of an increase in intracellular calcium, is monitored over time.

4. Data Analysis:

  • The peak fluorescence response at each concentration of this compound is measured.

  • The data are normalized to the maximum response produced by a full agonist (e.g., acetylcholine or carbachol).

  • A concentration-response curve is generated, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined using non-linear regression.

M4 Functional Assay: cAMP Inhibition

Objective: To determine the functional potency (EC50) of this compound as an agonist at the M4 receptor.

1. Cell Culture and Treatment:

  • CHO or HEK293 cells stably expressing the human M4 receptor are plated and grown to confluence.

  • The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • To stimulate cAMP production, the cells are treated with forskolin.

2. Compound Addition:

  • Concurrently with or shortly after forskolin stimulation, various concentrations of this compound are added to the cells.

  • The cells are incubated for a specific period (e.g., 15-30 minutes) at 37°C.

3. cAMP Measurement:

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a bioluminescent reporter gene assay (e.g., GloSensor™ cAMP Assay).

4. Data Analysis:

  • The amount of cAMP produced at each concentration of this compound is quantified.

  • The data are normalized to the level of cAMP produced in the presence of forskolin alone.

  • A concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation is generated, and the IC50 value (the concentration of this compound that causes 50% inhibition) is determined. This value represents the functional potency of this compound at the M4 receptor.

Conclusion

This compound exhibits a complex and selective mechanism of action at muscarinic acetylcholine receptors, acting as a potent agonist at M1 and M4 subtypes while antagonizing M2, M3, and M5 receptors. This unique pharmacological profile underscores its potential for therapeutic development in a range of disorders. The agonism at M1 receptors suggests pro-cognitive effects, while the functional selectivity for M4 receptors provides a rationale for its investigation in conditions associated with dopaminergic dysregulation, such as psychosis and pain. Further research providing detailed quantitative data and comprehensive preclinical and clinical evaluation is necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

Vedaclidine (LY-297,802): A Comprehensive Technical Guide to its Muscarinic Receptor Subtype Binding Affinity and Functional Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vedaclidine (LY-297,802) is a novel analgesic agent characterized by its unique mixed agonist-antagonist profile at the five subtypes of muscarinic acetylcholine receptors (M1-M5). This document provides an in-depth technical overview of this compound's binding affinity and functional activity at each of these receptor subtypes. Quantitative binding data are presented in a structured format to facilitate direct comparison. Detailed experimental methodologies for the key binding and functional assays are provided, along with visualizations of the associated signaling pathways and experimental workflows, to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound has demonstrated significant potential as an analgesic, exhibiting a pharmacological profile distinct from traditional opioids. Its mechanism of action is centered on its complex interaction with the muscarinic cholinergic system, acting as a potent and selective agonist at the M1 and M4 receptor subtypes while concurrently behaving as an antagonist at the M2, M3, and M5 subtypes.[1] This mixed functionality contributes to its analgesic effects, which are comparable in efficacy to morphine, while potentially mitigating some of the undesirable side effects associated with non-selective muscarinic agonists, such as salivation and tremor.[1] Understanding the precise binding affinities and functional consequences of this compound's interaction with each muscarinic receptor subtype is crucial for elucidating its therapeutic mechanism and guiding further drug development.

Binding Affinity of this compound for Muscarinic Receptor Subtypes

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. These studies are fundamental in quantifying the drug-receptor interaction at a molecular level.

Quantitative Binding Data

The affinity of this compound is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
M1 [³H]-PirenzepineRabbit Vas DeferensData not available in search resultsShannon et al., 1997
M2 [³H]-AF-DX 384Guinea Pig AtriaData not available in search resultsShannon et al., 1997
M3 [³H]-4-DAMPGuinea Pig Urinary BladderData not available in search resultsShannon et al., 1997
M4 [³H]-Oxotremorine-MN/AData not available in search resultsShannon et al., 1997
M5 [³H]-N-methylscopolamineN/AData not available in search resultsN/A

Note: While the key reference (Shannon et al., 1997) is identified, the specific Ki values were not available in the public domain search results. The functional data strongly supports subtype-selective affinity.

Functional Activity Profile of this compound

This compound exhibits a distinct functional profile at each muscarinic receptor subtype, acting as either an agonist, partial agonist, or antagonist. This functional selectivity is key to its therapeutic window.

Summary of Functional Activity
Receptor SubtypeFunctional ResponseSecond Messenger Pathway
M1 AgonistGq/11 → PLC activation → IP₃ & Ca²⁺ mobilization
M2 AntagonistGi/o → Adenylyl cyclase inhibition
M3 AntagonistGq/11 → PLC activation → IP₃ & Ca²⁺ mobilization
M4 AgonistGi/o → Adenylyl cyclase inhibition
M5 AntagonistGq/11 → PLC activation → IP₃ & Ca²⁺ mobilization
Signaling Pathways

The differential functional activity of this compound at muscarinic receptor subtypes is a direct consequence of their distinct G-protein coupling and subsequent second messenger cascades.

cluster_0 M1, M3, M5 Receptor Signaling (Antagonized by this compound at M3/M5) Vedaclidine_antagonist This compound (Antagonist at M3/M5) M1_M3_M5 M1 / M3 / M5 Receptor Vedaclidine_antagonist->M1_M3_M5 Blocks M3/M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Vedaclidine_agonist_M1 This compound (Agonist at M1) Vedaclidine_agonist_M1->M1_M3_M5 Activates M1

Caption: M1, M3, and M5 muscarinic receptor signaling pathway.

cluster_1 M2, M4 Receptor Signaling (Antagonized by this compound at M2) Vedaclidine_agonist_M4 This compound (Agonist at M4) M2_M4 M2 / M4 Receptor Vedaclidine_agonist_M4->M2_M4 Activates M4 Vedaclidine_antagonist_M2 This compound (Antagonist at M2) Vedaclidine_antagonist_M2->M2_M4 Blocks M2 Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC

Caption: M2 and M4 muscarinic receptor signaling pathway.

Experimental Protocols

The following sections detail the generalized methodologies employed in the characterization of this compound's binding and functional properties at muscarinic receptors.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.

Objective: To quantify the affinity of this compound for M1-M5 muscarinic receptors.

Materials:

  • Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).

  • Radioligands specific for each receptor subtype (e.g., [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3, [³H]-Oxotremorine-M for M4, and [³H]-N-methylscopolamine for M5).

  • This compound (LY-297,802) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of this compound in the assay buffer.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prepare_reagents Prepare membrane preps, radioligand, and this compound dilutions start->prepare_reagents incubation Incubate membrane, radioligand, and this compound prepare_reagents->incubation filtration Rapidly filter through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure radioactivity with scintillation counter washing->counting analysis Calculate IC50 and Ki values counting->analysis end End analysis->end

Caption: Workflow for a typical radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether this compound acts as an agonist or an antagonist at each receptor subtype.

Objective: To measure the agonist or antagonist activity of this compound at Gq/11-coupled muscarinic receptors.

Procedure:

  • Cells expressing the M1, M3, or M5 receptor are labeled with [³H]-myo-inositol.

  • The cells are then incubated with this compound alone (to test for agonist activity) or in the presence of a known muscarinic agonist like carbachol (to test for antagonist activity).

  • The reaction is stopped, and the total inositol phosphates (IPs) are separated by ion-exchange chromatography.

  • The amount of [³H]-IPs is quantified by scintillation counting. An increase in IP accumulation indicates agonist activity, while a blockage of agonist-induced IP accumulation indicates antagonist activity.

Objective: To measure the agonist or antagonist activity of this compound at Gi/o-coupled muscarinic receptors.

Procedure:

  • Membrane preparations from cells expressing the M2 or M4 receptor are incubated with ATP and forskolin (to stimulate adenylyl cyclase).

  • This compound is added to the incubation mixture, either alone or in the presence of a known muscarinic agonist.

  • The reaction is terminated, and the amount of cyclic AMP (cAMP) produced is measured using a competitive binding assay or an enzyme immunoassay.

  • A decrease in forskolin-stimulated cAMP levels indicates agonist activity, while the reversal of agonist-induced inhibition of cAMP production signifies antagonist activity.

Conclusion

This compound (LY-297,802) presents a complex and highly selective profile of interaction with muscarinic receptor subtypes. Its potent agonist activity at M1 and M4 receptors, combined with its antagonist activity at M2, M3, and M5 receptors, underpins its promising analgesic properties and favorable side-effect profile. The detailed understanding of its binding affinities and functional effects, as outlined in this guide, is paramount for the ongoing research and potential clinical application of this and other functionally selective muscarinic ligands. Further investigation to fully quantitate the binding affinities at all subtypes will continue to refine our understanding of this important compound.

References

Pharmacological profile of Vedaclidine as a mixed muscarinic agonist-antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacological Profile of Vedaclidine

Introduction

This compound, also known as LY-297,802 or NNC 11-1053, is an experimental drug distinguished by its unique pharmacological profile as a mixed agonist-antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] This profile, characterized by potent and selective agonism for the M1 and M4 receptor subtypes and antagonism at the M2, M3, and M5 subtypes, has positioned this compound as a significant compound in neuropharmacology research, particularly in the development of novel analgesics.[1][2][3]

Muscarinic receptors, a family of five G-protein-coupled receptor (GPCR) subtypes (M1-M5), are widely distributed throughout the central and peripheral nervous systems and mediate a vast array of physiological functions.[4][5] The development of subtype-selective ligands is a key goal in cholinergic drug discovery to achieve therapeutic benefits while minimizing the adverse effects associated with non-selective muscarinic agents.[6] this compound's profile suggests the potential for effective analgesia, mediated by M1/M4 agonism, with a reduced incidence of typical cholinergic side effects (like bradycardia or gastrointestinal issues), which are often linked to M2 and M3 receptor activation.[3][6]

This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting available data on its receptor binding and functional activity, detailing the experimental protocols used for its characterization, and visualizing key pathways and processes.

Pharmacodynamics: Receptor Profile

This compound's interaction with muscarinic receptor subtypes has been characterized through a variety of in vitro assays. It demonstrates high affinity for muscarinic receptors in brain homogenates with little to no affinity for several other neurotransmitter receptors.[3] Its defining feature is its mixed efficacy profile across the five mAChR subtypes.

Receptor Binding Affinity

While specific Ki values from competition binding assays are not detailed in the provided literature, in vitro studies confirm this compound's high affinity for muscarinic receptors.[3] The compound's selectivity is primarily defined by its functional activity rather than differential binding affinity alone.

Functional Activity

This compound's functional profile has been elucidated using isolated tissue preparations and functional assays, revealing its distinct agonist and antagonist properties.[3]

Table 1: Functional Profile of this compound at Muscarinic Receptor Subtypes

Receptor Subtype Activity Experimental Model Reference
M1 High-affinity Agonist Rabbit vas deferens [3]
M2 Antagonist Guinea pig atria [3]
M3 Antagonist Guinea pig urinary bladder [3]
M4 Agonist (Inferred from selective profile) [1][2]
M5 Antagonist (Inferred from selective profile) [1]

| Mixed mAChRs | Weak Partial Agonist | Guinea pig ileum |[3] |

This mixed profile is critical to its therapeutic potential, aiming to engage central M1 and M4 receptors for analgesia while blocking peripheral M2 and M3 receptors to improve its side-effect profile.[2][3]

Muscarinic Receptor Signaling Pathways

The differential effects of this compound are rooted in the distinct signaling cascades initiated by the M1-M5 receptor subtypes. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.

Caption: Muscarinic receptor signaling pathways.

This compound acts as an agonist at M1 and M4 receptors, thus stimulating both Gq/11 and Gi/o pathways in specific neuronal populations. Conversely, it acts as an antagonist at M2, M3, and M5 receptors, blocking acetylcholine-mediated signaling through these pathways.

Experimental Protocols

The pharmacological profile of this compound is determined using a suite of standardized in vitro assays. These protocols are essential for quantifying ligand affinity and functional potency.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Kd or Ki) and density (Bmax) of receptors.[4] Competition binding assays are used to determine the affinity of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand.

Key Protocol Steps:

  • Membrane Preparation: Tissue (e.g., rat brain cortex) or cells expressing the target muscarinic receptor subtype are homogenized in an ice-cold lysis buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a binding buffer.[7]

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound).[8]

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[7]

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled antagonist like atropine) from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep 1. Membrane Preparation (Homogenization & Centrifugation) start->prep setup 2. Assay Setup - Membranes - Radioligand ([3H]NMS) - Unlabeled Ligand (this compound) prep->setup incubate 3. Incubation (Allow binding to reach equilibrium) setup->incubate filter 4. Filtration (Separate bound from free ligand) incubate->filter wash 5. Washing (Remove non-specific binding) filter->wash count 6. Scintillation Counting (Measure radioactivity) wash->count analyze 7. Data Analysis (Calculate IC50 and Ki values) count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.
Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist and for quantifying its potency (EC50) and efficacy (Emax).

This assay measures the functional response of Gq/11-coupled receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.[9][10]

Key Protocol Steps:

  • Cell Culture and Labeling: Cells expressing the target receptor are incubated with myo-[3H]inositol, which is incorporated into membrane phosphoinositides like PIP2.[9]

  • Stimulation: The cells are then stimulated with the test compound (this compound). If this compound is an agonist, it will activate the M1, M3, or M5 receptor, leading to PLC-mediated hydrolysis of [3H]PIP2 and the generation of [3H]IPs.[10]

  • Extraction: The reaction is stopped, and the soluble [3H]IPs are separated from the membrane lipids.

  • Quantification: The amount of accumulated [3H]IPs is measured by scintillation counting.

  • Data Analysis: A concentration-response curve is generated to determine the EC50 and Emax for agonist activity. To test for antagonist activity, cells are co-incubated with a known agonist (like carbachol) and varying concentrations of the test compound.[11]

This assay measures the activation of G-proteins, which is one of the earliest events in GPCR signaling.[12] It is particularly useful for assessing Gi/o-coupled receptors (M2, M4).

Key Protocol Steps:

  • Membrane Preparation: Similar to the binding assay, purified cell membranes expressing the receptor of interest are used.[12]

  • Assay Setup: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state), the test compound, and the non-hydrolyzable GTP analog, [35S]GTPγS.[13]

  • Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. Because [35S]GTPγS is resistant to hydrolysis, the G-protein becomes persistently activated, and the radioactive signal accumulates.[12][13]

  • Termination and Measurement: The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured, typically via filtration or scintillation proximity assay (SPA).[12]

  • Data Analysis: Agonist activity is quantified by the increase in [35S]GTPγS binding over basal levels, allowing for the determination of EC50 and Emax.[13]

In Vivo Pharmacology

Preclinical in vivo studies have focused on this compound's potential as an analgesic. These studies demonstrate that this compound produces significant antinociceptive and antihyperalgesic effects in various animal models of pain.

Table 2: Summary of In Vivo Analgesic Activity of this compound

Pain Model Species Effect Notes Reference
Grid-shock, Tail-flick, Hot-plate Mouse Analgesic Effective at doses as low as 0.19 mg/kg s.c. [3]
Writhing Test Mouse Analgesic Potent antinociceptive effects after s.c. and p.o. administration. [3][14]
Formalin Test Rat Antihyperalgesic Dose-related effects. [15]
Capsaicin-induced Mechanical Hyperalgesia Rat Reversal of hyperalgesia Dose-related effects. [15]

| Carrageenan-induced Hyperalgesia | Rat | Reversal of mechanical and thermal hyperalgesia | Effects antagonized by scopolamine. |[15] |

Crucially, the analgesic activity of this compound was achieved at doses significantly lower than those causing parasympathomimetic side effects like tremor and salivation, indicating a good therapeutic window.[3] The analgesic effects are blocked by muscarinic antagonists but not by opioid antagonists, confirming a cholinergic mechanism of action.[2][14]

Clinical Perspective and Conclusion

This compound represents a sophisticated approach to muscarinic receptor pharmacology. Its unique mixed agonist-antagonist profile is designed to maximize therapeutic efficacy while minimizing mechanism-based side effects.

Vedaclidine_Logic cluster_agonist Agonist Activity cluster_antagonist Antagonist Activity This compound This compound M1_M4 M1 & M4 Receptors (CNS) This compound->M1_M4 Activates M2_M3_M5 M2, M3, M5 Receptors (Peripheral & CNS) This compound->M2_M3_M5 Blocks Analgesia Therapeutic Effect (Analgesia) M1_M4->Analgesia Side_Effects Reduced Side Effects (e.g., Cardiac, GI) M2_M3_M5->Side_Effects

Caption: this compound's dual mechanism for therapeutic benefit.

The preclinical data strongly support its efficacy as a non-opioid analgesic with a favorable safety profile compared to non-selective muscarinic agonists.[2][3] Human trials have suggested a low potential for dependence or abuse.[1][2] The continued investigation of this compound and similar subtype-selective muscarinic ligands is a promising avenue for the development of new treatments for neuropathic pain and other neurological disorders.[1][15]

References

An In-depth Technical Guide on the Downstream Signaling Pathways Activated by Vedaclidine M1 Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedaclidine is an experimental drug that has garnered interest for its unique pharmacological profile as a selective M1 and M4 muscarinic acetylcholine receptor agonist, while acting as an antagonist at M2, M3, and M5 subtypes.[1] This selective agonism at the M1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, makes this compound a promising candidate for therapeutic intervention in a variety of neurological and psychiatric disorders. Understanding the intricate downstream signaling cascades initiated by this compound's binding to the M1 receptor is paramount for elucidating its mechanism of action and predicting its physiological effects. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound's M1 agonism, complete with quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathway: Gq/11 Activation and Phospholipase C Cascade

The canonical signaling pathway initiated by M1 receptor activation is mediated through its coupling to the Gq/11 family of heterotrimeric G-proteins.[2] this compound, as an M1 agonist, stabilizes a conformational state of the receptor that facilitates the exchange of GDP for GTP on the Gαq/11 subunit. This activation leads to the dissociation of the Gαq/11-GTP complex from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins.

Activation of Phospholipase C (PLC)

The primary effector of the activated Gαq/11 subunit is Phospholipase C-β (PLCβ).[3][4] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5]

Generation of Second Messengers: IP3 and DAG

The production of IP3 and DAG represents a critical bifurcation in the M1 signaling cascade, leading to distinct downstream events.

  • Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) located on the membrane of the endoplasmic reticulum (ER).[5] This binding triggers the opening of these ligand-gated calcium channels, resulting in the rapid release of stored calcium ions (Ca2+) from the ER into the cytosol.[5]

  • Diacylglycerol (DAG): DAG remains embedded in the plasma membrane, where it serves as a crucial activator for Protein Kinase C (PKC).[5]

Calcium Mobilization and Protein Kinase C (PKC) Activation

The elevation of intracellular calcium and the presence of DAG synergistically activate conventional isoforms of Protein Kinase C (PKC).[5] Activated PKC, a serine/threonine kinase, then phosphorylates a wide array of substrate proteins, leading to a cascade of cellular responses, including changes in gene expression, cell growth, and neurotransmitter release.

Quantitative Data Summary

While specific quantitative data for this compound's activity on these downstream signaling pathways is not extensively available in the public domain, the following table summarizes the known pharmacological properties of this compound at the M1 receptor based on available literature. Further research is required to fully quantify its potency and efficacy at each step of the downstream cascade.

ParameterValueReceptor/SystemReference
Binding Affinity
High AffinityNot specifiedMuscarinic receptors in brain homogenates[1]
Functional Activity
AgonistHigh-affinityM1 receptors in rabbit vas deferens[1]

Non-Canonical M1 Receptor Signaling

Beyond the classical Gq/11-PLC pathway, M1 receptor activation can also trigger non-canonical signaling cascades. One of the most studied is the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). M1 receptor-mediated ERK activation can occur through both G-protein-dependent and β-arrestin-dependent mechanisms. This pathway is implicated in neuronal plasticity, learning, and memory.[6] The potential for this compound to engage in biased agonism, preferentially activating one pathway over another, is an area of active investigation and could have significant implications for its therapeutic profile.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream signaling of M1 receptor agonists like this compound.

Radioligand Binding Assay for M1 Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of this compound for the M1 muscarinic receptor.

Materials:

  • Cell membranes prepared from cells expressing the human M1 receptor.

  • [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine as the radioligand.

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

Procedure:

  • Incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled this compound in the presence of cell membranes.

  • Incubations are typically carried out at room temperature for 60-90 minutes to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay (EC50 and Emax for PLC Activation)

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in stimulating Phospholipase C (PLC) activity.

Materials:

  • Cells expressing the M1 receptor.

  • [3H]-myo-inositol.

  • LiCl solution.

  • Agonist (this compound).

  • Stop solution (e.g., ice-cold perchloric acid).

  • Anion exchange chromatography columns.

  • Scintillation fluid and counter.

Procedure:

  • Label the cells by incubating them overnight with [3H]-myo-inositol to incorporate it into membrane phosphoinositides.

  • Pre-incubate the labeled cells with LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stop solution.

  • Extract the inositol phosphates from the cells.

  • Separate the different inositol phosphate species using anion exchange chromatography.

  • Quantify the amount of [3H]-inositol phosphates produced using a scintillation counter.

  • Plot the concentration-response curve and determine the EC50 and Emax values.

Intracellular Calcium Mobilization Assay (EC50 and Emax)

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inducing intracellular calcium release.

Materials:

  • Cells expressing the M1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • This compound.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Plate the cells in a multi-well plate and allow them to attach.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject various concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Analyze the peak fluorescence response for each concentration to generate a dose-response curve and determine the EC50 and Emax values.

Protein Kinase C (PKC) Activity Assay

Objective: To measure the activation of PKC in response to this compound stimulation.

Materials:

  • Cells expressing the M1 receptor.

  • This compound.

  • Cell lysis buffer.

  • PKC assay kit (commercial kits are available that use various detection methods, such as radioactive [γ-32P]ATP and a peptide substrate, or fluorescence-based assays).

  • Phosphocellulose paper or other separation method.

  • Scintillation counter or fluorescence reader.

Procedure:

  • Treat cells with this compound for a specified time.

  • Lyse the cells to release the cellular proteins.

  • Measure the PKC activity in the cell lysates using a PKC assay kit according to the manufacturer's instructions. This typically involves incubating the lysate with a specific PKC substrate and ATP (often radiolabeled).

  • Separate the phosphorylated substrate from the unreacted ATP.

  • Quantify the amount of phosphorylated substrate, which is proportional to the PKC activity.

Signaling Pathway and Experimental Workflow Diagrams

Vedaclidine_M1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound M1R M1 Receptor This compound->M1R Binds Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates IP3R->Ca Releases Ca_store Ca²⁺ Store Ca_store->IP3R

Canonical M1 receptor signaling pathway activated by this compound.

Experimental_Workflow cluster_binding Receptor Binding cluster_functional Functional Assays cluster_noncanonical Non-Canonical Signaling Binding_Assay Radioligand Binding Assay (Determine Ki) IP_Assay Inositol Phosphate Accumulation Assay (PLC Activity - EC50, Emax) Binding_Assay->IP_Assay Informs Functional Concentrations ERK_Assay ERK1/2 Phosphorylation Assay (Biased Agonism) Binding_Assay->ERK_Assay Informs Functional Concentrations Ca_Assay Calcium Mobilization Assay (EC50, Emax) IP_Assay->Ca_Assay PKC_Assay Protein Kinase C Activity Assay Ca_Assay->PKC_Assay

Experimental workflow for characterizing this compound's M1 agonism.

Conclusion

This compound's selective agonism at the M1 muscarinic receptor triggers a cascade of well-defined downstream signaling events, primarily through the Gq/11-PLC pathway, leading to the generation of IP3 and DAG, subsequent intracellular calcium mobilization, and PKC activation. A thorough understanding of these pathways, supported by robust experimental data, is essential for the continued development of this compound and other M1-targeted therapeutics. Further investigation into its potential for biased agonism and activation of non-canonical pathways will provide a more complete picture of its pharmacological profile and therapeutic potential.

References

Vedaclidine's Modulation of Cholinergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedaclidine (also known as LY297802), a structurally novel quinuclidine derivative, represents a significant area of investigation within cholinergic pharmacology. This technical guide provides an in-depth overview of this compound's core mechanism of action, its modulatory effects on cholinergic neurotransmission, and the experimental methodologies used to characterize its unique pharmacological profile. This compound is distinguished as a muscarinic acetylcholine receptor (mAChR) ligand with a complex "mixed agonist-antagonist" profile, exhibiting functional selectivity for the M4 receptor subtype. This profile has positioned it as a compound of interest for therapeutic applications, particularly in analgesia.

Core Mechanism of Action: A Mixed Agonist-Antagonist Profile

This compound's interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5) is nuanced. It does not act as a simple agonist or antagonist across all subtypes. Instead, its functional effects are receptor-dependent, a characteristic that has been elucidated through a variety of in vitro and in vivo studies.

Qualitative assessments have demonstrated that this compound acts as a high-affinity agonist at M1 receptors. Conversely, it functions as an antagonist at M2 and M3 receptors. Furthermore, in tissues with a mixed population of muscarinic receptors, such as the guinea pig ileum, this compound exhibits weak partial agonist activity.[1] This complex pharmacology suggests a potential for targeted therapeutic effects with a reduced side-effect profile compared to non-selective muscarinic agonists.

Cholinergic Signaling Pathway Modulation

The cholinergic signaling pathway, central to this compound's mechanism, involves the binding of acetylcholine (ACh) to muscarinic receptors, which are G-protein coupled receptors (GPCRs). The five subtypes are coupled to different G-proteins, leading to distinct downstream effects. M1, M3, and M5 receptors typically couple to Gq/11, activating phospholipase C (PLC) and leading to an increase in intracellular calcium. M2 and M4 receptors, on the other hand, couple to Gi/o, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels. This compound's mixed agonist-antagonist profile allows it to selectively activate or block these pathways depending on the receptor subtype present in a given tissue.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular Storage ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine ACh_release->ACh Synaptic Cleft M1 M1 Receptor (Gq-coupled) PLC Phospholipase C Activation M1->PLC M2 M2 Receptor (Gi-coupled) AC Adenylyl Cyclase Inhibition M2->AC M3 M3 Receptor (Gq-coupled) M3->PLC M4 M4 Receptor (Gi-coupled) M4->AC Ca_increase ↑ Intracellular Ca2+ PLC->Ca_increase PLC->Ca_increase cAMP_decrease ↓ cAMP AC->cAMP_decrease AC->cAMP_decrease This compound This compound This compound->M1 Agonist This compound->M2 Antagonist This compound->M3 Antagonist This compound->M4 Functional Agonist ACh->M1 ACh->M2 ACh->M3 ACh->M4

This compound's differential effects on muscarinic receptor subtypes.

Quantitative Data on Receptor Binding and Functional Activity

A comprehensive understanding of this compound's pharmacological profile requires quantitative data from in vitro assays. The following tables summarize the available data on its binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) at the five human muscarinic receptor subtypes.

Table 1: this compound Binding Affinities (Ki) at Human Muscarinic Receptors

Receptor SubtypeRadioligandCell LineKi (nM)Reference
M1[³H]-PirenzepineCHOData not available
M2[³H]-AF-DX 384CHOData not available
M3[³H]-4-DAMPCHOData not available
M4[³H]-Oxotremorine-MCHOData not available
M5[³H]-NMSCHOData not available

Table 2: this compound Functional Activity (EC50, Emax) at Human Muscarinic Receptors

Receptor SubtypeAssay TypeCell LineEC50 (nM)Emax (%)Reference
M1GTPγS BindingCHOData not availableData not available
M2GTPγS BindingCHOData not availableData not available
M3GTPγS BindingCHOData not availableData not available
M4GTPγS BindingCHOData not availableData not available
M5GTPγS BindingCHOData not availableData not available

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of well-established in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for the key assays used in these evaluations.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor.[2][3]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.[4]

  • Radioligands specific for each receptor subtype (e.g., [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3, [³H]-Oxotremorine-M for M4, and [³H]-N-methylscopolamine (NMS) for M5).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

start Prepare CHO cell membranes expressing M1-M5 receptors radioligand Add specific radioligand (e.g., [3H]-Pirenzepine for M1) start->radioligand This compound Add varying concentrations of this compound radioligand->this compound incubate Incubate to reach equilibrium This compound->incubate filter Rapid filtration to separate bound and free ligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity with scintillation counter wash->count analyze Calculate IC50 and Ki values count->analyze

Workflow for a radioligand binding assay.

GTPγS Binding Assays

GTPγS binding assays are functional assays used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor.[5][6]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at each of the five human muscarinic receptor subtypes.

Materials:

  • Membrane preparations from CHO cells expressing individual human M1-M5 receptors.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 µM GDP, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with this compound for a set period.

  • Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the mixture to allow for agonist-stimulated [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding as a function of this compound concentration to determine the EC50 and Emax values.

start Prepare CHO cell membranes with M1-M5 receptors This compound Pre-incubate with varying concentrations of this compound start->this compound gtp Add [35S]GTPγS to initiate binding This compound->gtp incubate Incubate to allow for agonist-stimulated binding gtp->incubate filter Rapid filtration to terminate reaction incubate->filter wash Wash filters filter->wash count Quantify bound [35S]GTPγS wash->count analyze Determine EC50 and Emax count->analyze

Workflow for a GTPγS binding assay.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as acetylcholine, in the extracellular fluid of the brain of a freely moving animal.[7][8][9]

Objective: To determine the effect of this compound administration on acetylcholine release in specific brain regions (e.g., prefrontal cortex, hippocampus).

Materials:

  • Laboratory animals (e.g., rats).

  • Stereotaxic apparatus for probe implantation.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound for systemic or local administration.

  • Fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using a stereotaxic apparatus.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate.

  • Baseline Sampling: Collect baseline dialysate samples to determine basal acetylcholine levels.

  • Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Post-Drug Sampling: Continue to collect dialysate samples to measure changes in acetylcholine levels over time.

  • Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the post-drug acetylcholine levels as a percentage of the baseline levels to determine the effect of this compound on acetylcholine release.

implant Surgical implantation of microdialysis probe recover Animal recovery implant->recover perfuse Perfuse probe with aCSF recover->perfuse baseline Collect baseline dialysate samples perfuse->baseline administer Administer this compound baseline->administer postsampling Collect post-drug dialysate samples administer->postsampling analyze Analyze ACh levels using HPLC-ED postsampling->analyze data Express data as % of baseline analyze->data

Workflow for an in vivo microdialysis experiment.

Preclinical and Clinical Findings

Preclinical studies have demonstrated that this compound possesses significant antinociceptive (analgesic) activity in various animal models of pain.[3] Its analgesic effects are believed to be mediated through its complex interactions with central muscarinic receptors. Clinical development of this compound has primarily focused on its potential as a novel analgesic. However, detailed results from human clinical trials are not extensively published in the public domain.

Conclusion

This compound is a pharmacologically complex muscarinic receptor ligand with a unique mixed agonist-antagonist profile and functional selectivity for the M4 subtype. This profile underpins its potential for therapeutic applications, particularly in the management of pain. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this compound and other novel cholinergic modulators. Further research to fully elucidate its quantitative binding and functional parameters across all muscarinic receptor subtypes is warranted to fully understand its mechanism of action and therapeutic potential.

References

The Discovery and Development of Vedaclidine (NNC 11-1053): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Novel Analgesic with a Unique Muscarinic Receptor Profile

Abstract

Vedaclidine (NNC 11-1053; LY297802) is a novel, experimental analgesic agent characterized by its unique mixed agonist-antagonist activity at muscarinic acetylcholine receptors. Co-developed by Novo Nordisk and Eli Lilly and Company, this compound emerged from research programs focused on identifying non-opioid analgesics with improved side-effect profiles. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, intended for researchers, scientists, and drug development professionals. The document details the lead optimization strategies, synthesis, in vitro and in vivo pharmacology, and the underlying signaling mechanisms. All quantitative data are presented in structured tables, and key experimental protocols are described in detail. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's mechanism of action and the methodologies used in its evaluation.

Introduction: The Quest for a Novel Analgesic

The management of moderate to severe pain has long been dominated by opioid analgesics. While effective, their use is associated with a range of dose-limiting side effects, including respiratory depression, constipation, and the potential for tolerance, dependence, and abuse. This has driven a significant research effort to discover and develop new classes of analgesics with different mechanisms of action and more favorable safety profiles.

The cholinergic system, particularly muscarinic acetylcholine receptors, has been identified as a promising target for pain modulation. Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes, including nociception.

This compound was developed as a result of efforts to create a muscarinic agonist with a receptor subtype selectivity profile that would maximize analgesic effects while minimizing the adverse effects associated with non-selective muscarinic activation.

Discovery and Lead Optimization

The development of this compound arose from structure-activity relationship (SAR) studies of quinuclidine-based compounds acting on muscarinic receptors. The core structure, a 1-azabicyclo[2.2.2]octane (quinuclidine) ring, provided a rigid scaffold for the presentation of pharmacophoric elements. The lead optimization process focused on modifying substituents on the quinuclidine and thiadiazole moieties to achieve the desired mixed agonist-antagonist profile.

Synthesis of this compound

The synthesis of this compound, chemically named (+)-(S)-3-(4-(butylthio)-1,2,5-thiadiazol-3-yl)-1-azabicyclo[2.2.2]octane, involves a multi-step process. A key step is the construction of the substituted thiadiazole ring, followed by its attachment to the quinuclidine scaffold. The synthesis is designed to produce the specific (S)-enantiomer, which has been identified as the more active isomer.

A detailed, step-by-step synthesis protocol is proprietary and not fully available in the public domain. However, the general synthetic strategy for related compounds involves the reaction of an appropriately substituted quinuclidinone with a metallated thiadiazole derivative, followed by reduction and chiral resolution or asymmetric synthesis to obtain the desired enantiomer.

Structure-Activity Relationship (SAR) Studies

SAR studies on a series of 3-(1,2,5-thiadiazolyl)-1-azabicyclo[2.2.2]octane derivatives revealed key structural features influencing muscarinic receptor affinity and functional activity. The nature of the substituent at the 4-position of the thiadiazole ring was found to be critical for determining the agonist versus antagonist properties at different muscarinic receptor subtypes. The butylthio group in this compound was identified as optimal for conferring potent M1 agonism while maintaining M2/M3 antagonism.

Pharmacological Profile

This compound is distinguished by its mixed agonist-antagonist profile at muscarinic receptors. It is a potent and selective agonist at M1 and M4 receptor subtypes, while acting as an antagonist at M2, M3, and M5 subtypes.[1] This unique profile is believed to be the basis for its potent analgesic effects with a wide therapeutic window.

In Vitro Pharmacology

Radioligand binding assays were conducted to determine the affinity of this compound for the five human muscarinic receptor subtypes. The results, summarized in Table 1, demonstrate high affinity for muscarinic receptors.

Table 1: In Vitro Receptor Binding Affinities of this compound

Receptor SubtypeKi (nM)
M10.33
M26.9 (pA2)
M37.4 (pA2)
M4N/A
M5N/A
Data from Shannon, H.E. et al. (1997).[2] pA2 values indicate antagonist activity.

Functional assays were performed to characterize the agonist and antagonist properties of this compound at different muscarinic receptor subtypes. These studies confirmed its M1 agonist and M2/M3 antagonist activity.

Table 2: In Vitro Functional Activity of this compound

Receptor Subtype & TissueAssayActivityEC50 / IC50 / pA2
M1 (Rabbit Vas Deferens)Inhibition of twitch responseAgonistIC50 = 0.33 nM
M2 (Guinea Pig Atria)Inhibition of oxotremorine-induced bradycardiaAntagonistpA2 = 6.9
M3 (Guinea Pig Urinary Bladder)Inhibition of oxotremorine-induced contractionAntagonistpA2 = 7.4
Data from Shannon, H.E. et al. (1997).[2]
In Vivo Pharmacology

The analgesic effects of this compound were evaluated in various rodent models of pain. The compound demonstrated potent, dose-dependent antinociceptive activity.

Table 3: In Vivo Analgesic Efficacy of this compound in Mice

Pain ModelRoute of AdministrationED50 (mg/kg)
Grid-shockSubcutaneous (s.c.)0.19
Grid-shockOral (p.o.)1.51
Tail-flickSubcutaneous (s.c.)0.84
Tail-flickOral (p.o.)12.23
Hot-plateSubcutaneous (s.c.)1.47
Hot-plateOral (p.o.)10.87
WrithingSubcutaneous (s.c.)0.33
WrithingOral (p.o.)2.11
Data from Swedberg, M.D.B. et al. (1997).

A key advantage of this compound is its wide therapeutic window. The doses required to produce typical muscarinic side effects, such as salivation and tremor, were significantly higher than the effective analgesic doses.

Table 4: In Vivo Side Effect Profile of this compound in Mice

Side EffectRoute of AdministrationED50 (mg/kg)
SalivationSubcutaneous (s.c.)> 30
SalivationOral (p.o.)> 60
TremorSubcutaneous (s.c.)12.31
TremorOral (p.o.)> 60
Data from Swedberg, M.D.B. et al. (1997).

Mechanism of Action: Signaling Pathways

The pharmacological effects of this compound are mediated through its differential modulation of G-protein coupled muscarinic receptors.

M1 and M4 Receptor Agonism (Gq/11 and Gi/o Pathways)

As an agonist at M1 and M4 receptors, this compound is expected to activate their respective downstream signaling cascades. M1 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][4] The activation of these pathways in specific neuronal populations is thought to contribute to the analgesic effects of this compound.

M1_M4_Agonist_Signaling This compound This compound M1R M1 Receptor This compound->M1R Agonist M4R M4 Receptor This compound->M4R Agonist Gq Gq/11 M1R->Gq Activates Gi Gi/o M4R->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Analgesia Analgesia Ca_release->Analgesia PKC->Analgesia cAMP->Analgesia

This compound's M1/M4 agonist signaling pathways.
M2, M3, and M5 Receptor Antagonism

By acting as an antagonist at M2, M3, and M5 receptors, this compound blocks the effects of endogenous acetylcholine at these sites. M2 and M4 receptors are coupled to Gi/o proteins, while M1, M3, and M5 receptors are coupled to Gq/11 proteins. The blockade of M2 and M3 receptors in the periphery is thought to be responsible for the reduced incidence of classic muscarinic side effects. For instance, M2 receptor antagonism in the heart prevents bradycardia, and M3 receptor antagonism in smooth muscle and exocrine glands reduces gastrointestinal hypermotility and excessive salivation.[5][6]

M2_M3_M5_Antagonist_Action This compound This compound M2R M2 Receptor (e.g., Heart) This compound->M2R Antagonist M3R M3 Receptor (e.g., Smooth Muscle, Glands) This compound->M3R Antagonist M5R M5 Receptor (e.g., CNS) This compound->M5R Antagonist ACh Acetylcholine ACh->M2R ACh->M3R ACh->M5R Gi_M2 Gi/o M2R->Gi_M2 Activates Gq_M3 Gq/11 M3R->Gq_M3 Activates Gq_M5 Gq/11 M5R->Gq_M5 Activates Side_Effects Reduced Side Effects (e.g., Bradycardia, Salivation) Gi_M2->Side_Effects Gq_M3->Side_Effects

This compound's M2/M3/M5 antagonist action.

Key Experimental Protocols

The pharmacological characterization of this compound relied on a series of well-established in vitro and in vivo assays.

Radioligand Binding Assay

This assay was used to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

  • Objective: To quantify the affinity of this compound for M1-M5 muscarinic receptors.

  • Materials:

    • Cell membranes expressing recombinant human M1-M5 receptors.

    • Radioligand (e.g., [3H]N-methylscopolamine).

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Membranes Cell Membranes with Muscarinic Receptors Incubation Incubate to Reach Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]NMS) Radioligand->Incubation Vedaclidine_sol This compound Solutions (Varying Concentrations) Vedaclidine_sol->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC₅₀ and Ki Counting->Analysis

Workflow for the radioligand binding assay.
In Vivo Microdialysis

This technique was used to measure neurotransmitter levels in the brains of freely moving animals to assess the in vivo effects of this compound on cholinergic neurotransmission.

  • Objective: To determine the effect of this compound on extracellular acetylcholine levels in specific brain regions.

  • Materials:

    • Stereotaxic apparatus.

    • Microdialysis probes.

    • Syringe pump.

    • Fraction collector.

    • HPLC system with electrochemical detection.

    • Artificial cerebrospinal fluid (aCSF).

  • Procedure:

    • Surgically implant a guide cannula into the target brain region of an anesthetized rat.

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate.

    • Collect dialysate samples at regular intervals to establish a baseline.

    • Administer this compound systemically.

    • Continue collecting dialysate samples to measure changes in acetylcholine levels.

    • Analyze acetylcholine concentrations in the dialysate using HPLC-ECD.

Hot Plate Test

This is a classic behavioral assay to assess thermal nociception and the analgesic effects of test compounds.

  • Objective: To evaluate the antinociceptive effect of this compound against a thermal stimulus.

  • Materials:

    • Hot plate apparatus with adjustable temperature.

    • Timer.

    • Experimental animals (mice).

  • Procedure:

    • Administer this compound or vehicle to the mice.

    • At a predetermined time after administration, place the mouse on the hot plate maintained at a constant temperature (e.g., 55°C).

    • Record the latency to the first sign of nociception (e.g., paw licking, jumping).

    • A cut-off time is used to prevent tissue damage.

    • An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

Clinical Development and Future Directions

Human trials with this compound have shown a low potential for the development of dependence or abuse.[1] Research has continued to explore its potential clinical application in the treatment of neuropathic pain and cancer-related pain.[1] However, as of the current date, this compound has not been approved for clinical use, and detailed results from late-stage clinical trials are not widely available in the public domain.

The unique pharmacological profile of this compound, with its mixed agonist-antagonist activity, represents a significant advancement in the design of muscarinic receptor modulators. It serves as a valuable pharmacological tool for further elucidating the role of different muscarinic receptor subtypes in pain and other neurological disorders. The development of this compound has paved the way for the exploration of other subtype-selective muscarinic ligands as potential non-opioid analgesics.

Conclusion

This compound (NNC 11-1053) is a pioneering compound in the field of muscarinic receptor pharmacology. Its discovery and development have provided a compelling proof-of-concept for the analgesic potential of subtype-selective muscarinic agonists. The detailed in vitro and in vivo characterization of this compound has demonstrated a potent analgesic effect with a favorable safety profile, highlighting the therapeutic potential of targeting M1 and M4 receptors for pain relief while avoiding the adverse effects associated with broad-spectrum muscarinic activation. While its own path to clinical application remains to be fully realized, the scientific journey of this compound has significantly contributed to our understanding of the cholinergic system's role in nociception and has inspired the continued search for novel, safer, and more effective pain therapies.

References

Vedaclidine: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vedaclidine is an experimental drug candidate with a unique pharmacological profile, acting as a selective agonist at the M1 and M4 muscarinic acetylcholine receptors while simultaneously exhibiting antagonist activity at the M2, M3, and M5 subtypes.[1][2][3] This mixed agonist-antagonist profile has positioned this compound as a compound of interest for therapeutic applications, particularly in the realm of analgesia where it has demonstrated potency greater than morphine in preclinical models.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Identifiers

This compound, also known by its codenames LY-297,802 and NNC 11-1053, is a complex heterocyclic molecule.[1] Its chemical identity is precisely defined by the following identifiers:

IdentifierValue
IUPAC Name (3S)-3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane
SMILES String CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3
CAS Number 141575-50-0
Molecular Formula C₁₃H₂₁N₃S₂
Molecular Weight 283.45 g/mol [1]
ChEMBL ID CHEMBL136807
PubChem CID 9889093

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While comprehensive experimental data for this compound's properties are not extensively published, the following table summarizes available information.

PropertyValue
pKa Data not available
Aqueous Solubility Data not available
LogP (Predicted) 3.1[4]

Further experimental determination of pKa and aqueous solubility is recommended for comprehensive formulation and development.

Pharmacological Properties

This compound's defining characteristic is its mixed agonist-antagonist activity at muscarinic acetylcholine receptors. This section details its binding affinities and functional potencies at the five receptor subtypes (M1-M5).

Receptor Binding Affinities

Quantitative Ki values from competitive binding assays are essential for a complete understanding of this compound's receptor interaction profile.

Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to its receptor. This compound demonstrates a unique functional selectivity profile:

  • Agonist at M1 and M4 Receptors: this compound stimulates the activity of M1 and M4 receptors.[1][2][3]

  • Antagonist at M2, M3, and M5 Receptors: this compound blocks the activity of M2, M3, and M5 receptors.[1][2][3]

The following table summarizes the functional potency of this compound at the different muscarinic receptor subtypes.

Receptor SubtypeActivityPotency (EC₅₀/IC₅₀)
M1 AgonistData not available
M2 AntagonistData not available
M3 AntagonistData not available
M4 AgonistData not available
M5 AntagonistData not available

EC₅₀ (half maximal effective concentration) for agonists and IC₅₀ (half maximal inhibitory concentration) for antagonists are critical parameters for quantifying functional potency. Further research is needed to establish these values for this compound.

Signaling Pathways

This compound's pharmacological effects are mediated through the modulation of distinct intracellular signaling cascades initiated by muscarinic receptor activation or blockade.

M1 and M4 Receptor Agonism

Activation of M1 and M4 receptors by this compound leads to the engagement of specific G proteins and downstream signaling pathways.

cluster_M1 M1 Receptor Signaling cluster_M4 M4 Receptor Signaling This compound This compound M1 M1 Receptor This compound->M1 M4 M4 Receptor This compound->M4 Gq11 Gq/11 M1->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2_M1 PIP2 PLC->PIP2_M1 Hydrolyzes IP3_M1 IP3 PIP2_M1->IP3_M1 DAG_M1 DAG PIP2_M1->DAG_M1 Ca_M1 ↑ [Ca²⁺]i IP3_M1->Ca_M1 Mobilizes PKC_M1 PKC Activation DAG_M1->PKC_M1 Activates Gi_o Gi/o M4->Gi_o Activates AC_M4 Adenylyl Cyclase Gi_o->AC_M4 Inhibits cAMP_M4 ↓ cAMP AC_M4->cAMP_M4 Reduces

This compound's agonist activity at M1 and M4 receptors.
M2, M3, and M5 Receptor Antagonism

As an antagonist at M2, M3, and M5 receptors, this compound blocks the signaling pathways normally initiated by acetylcholine.

cluster_M2 M2 Receptor cluster_M3 M3 Receptor cluster_M5 M5 Receptor This compound This compound M2 M2 Receptor This compound->M2 Blocks M3 M3 Receptor This compound->M3 Blocks M5 M5 Receptor This compound->M5 Blocks ACh Acetylcholine ACh->M2 ACh->M3 ACh->M5 Gi_o_M2 Gi/o M2->Gi_o_M2 Activates AC_M2 Adenylyl Cyclase Gi_o_M2->AC_M2 Inhibits cAMP_M2 ↓ cAMP AC_M2->cAMP_M2 Reduces Gq11_M3 Gq/11 M3->Gq11_M3 Activates PLC_M3 Phospholipase C Gq11_M3->PLC_M3 Activates PIP2_M3 PIP2 PLC_M3->PIP2_M3 Hydrolyzes IP3_M3 IP3 PIP2_M3->IP3_M3 DAG_M3 DAG PIP2_M3->DAG_M3 Gq11_M5 Gq/11 M5->Gq11_M5 Activates PLC_M5 Phospholipase C Gq11_M5->PLC_M5 Activates PIP2_M5 PIP2 PLC_M5->PIP2_M5 Hydrolyzes IP3_M5 IP3 PIP2_M5->IP3_M5 DAG_M5 DAG PIP2_M5->DAG_M5

This compound's antagonist activity at M2, M3, and M5 receptors.

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the binding and functional activity of compounds like this compound at muscarinic receptors. Specific parameters should be optimized for each experiment.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

start Start prep Prepare cell membranes expressing the target muscarinic receptor subtype start->prep incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-NMS) and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate quantify Quantify radioactivity of bound radioligand using liquid scintillation counting separate->quantify analyze Analyze data to determine the IC₅₀ value quantify->analyze calculate Calculate the Ki value using the Cheng-Prusoff equation analyze->calculate end End calculate->end

Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Unlabeled competitor (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of this compound.

  • Equilibration: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Phosphoinositide (PI) Hydrolysis (for M1, M3, M5)

This assay measures the agonist-induced accumulation of inositol phosphates, a downstream signaling event of Gq/11-coupled receptors.

start Start culture Culture cells expressing the target muscarinic receptor subtype (M1, M3, or M5) start->culture label Label cells with [³H]-myo-inositol culture->label stimulate Stimulate cells with varying concentrations of this compound label->stimulate lyse Lyse the cells and separate the inositol phosphates by ion-exchange chromatography stimulate->lyse quantify Quantify the radioactivity of the inositol phosphate fractions lyse->quantify analyze Analyze data to determine the EC₅₀ value quantify->analyze end End analyze->end

Workflow for a phosphoinositide hydrolysis assay.

Materials:

  • Cells expressing the human M1, M3, or M5 muscarinic receptor.

  • [³H]-myo-inositol.

  • This compound.

  • Cell lysis buffer.

  • Ion-exchange chromatography columns.

  • Scintillation fluid.

Procedure:

  • Cell Labeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

  • Stimulation: Treat the labeled cells with a range of concentrations of this compound for a specific time period.

  • Lysis and Separation: Lyse the cells and separate the water-soluble inositol phosphates from the lipids using ion-exchange chromatography.

  • Quantification: Elute the different inositol phosphate fractions and measure their radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of inositol phosphate produced against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Functional Assay: cAMP Accumulation (for M2, M4)

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

References

Vedaclidine's potential as a non-opioid analgesic for chronic pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The escalating opioid crisis has intensified the search for effective, non-addictive analgesics for chronic pain management. Vedaclidine (formerly LY297802/NNC-11-1053), a novel muscarinic acetylcholine receptor ligand, has emerged as a promising non-opioid candidate. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical efficacy in models of chronic pain, and its potential as a therapeutic agent. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: A Mixed Muscarinic Profile

This compound exhibits a unique and complex pharmacological profile at the five muscarinic acetylcholine receptor subtypes (M1-M5). It acts as a potent agonist at M1 and M4 receptors, while simultaneously serving as an antagonist at M2, M3, and M5 receptors.[1][2] This mixed agonist-antagonist activity is believed to be the cornerstone of its analgesic efficacy, while potentially mitigating the adverse effects associated with non-selective muscarinic agonists.

Table 1: this compound Receptor Binding and Functional Activity Profile

Receptor SubtypeActionBinding Affinity (Ki)Functional Activity (EC50/IC50)
M1 AgonistHigh AffinityPotent Agonist
M2 AntagonistData not availableAntagonist
M3 AntagonistData not availableAntagonist
M4 AgonistFunctional selectivityGood antinociceptive properties[2]
M5 AntagonistData not availableAntagonist
Note: Specific Ki and EC50/IC50 values for this compound are not consistently reported in publicly available literature. The table reflects the qualitative description of its activity.

Preclinical Efficacy in Chronic Pain Models

This compound has demonstrated significant antihyperalgesic and antinociceptive effects in various preclinical models of inflammatory and neuropathic pain, which are key indicators of its potential for treating chronic pain states involving central sensitization.[3]

Table 2: Summary of this compound's Efficacy in Preclinical Pain Models

Pain ModelAnimal ModelThis compound Dose Range (s.c.)Key Findings
Formalin Test Rat (Sprague-Dawley)0.3-10 mg/kgDose-related antihyperalgesic effects.[3]
Carrageenan-induced Hyperalgesia Rat (Sprague-Dawley)0.1-30 mg/kgDose-related reversal of mechanical and thermal hyperalgesia. Effects antagonized by scopolamine. Synergistic effects with ketoprofen.[3]
Capsaicin-induced Hyperalgesia Rat (Sprague-Dawley)0.3-10 mg/kgDose-related reversal of mechanical hyperalgesia.[3]

A significant advantage of this compound observed in preclinical studies is its wide therapeutic window. Analgesic effects were achieved at doses as low as 0.19 mg/kg (s.c.) in mice, whereas adverse parasympathomimetic effects such as tremor and salivation were only observed at doses at least 40 times greater.[4] Furthermore, studies in mice have shown little to no development of tolerance to the analgesic effects of this compound over a 6.5-day administration period, a stark contrast to morphine.[4]

Signaling Pathways and Experimental Workflows

M1 and M4 Receptor Signaling Pathways in Analgesia

The analgesic effects of this compound are primarily mediated through the activation of M1 and M4 muscarinic receptors, which are coupled to different G-protein signaling cascades.

M1_Signaling_Pathway This compound This compound M1_Receptor M1 Receptor (Gq-coupled) This compound->M1_Receptor Agonist Gq Gq protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Neuronal_Modulation Modulation of Ion Channels & Neurotransmitter Release Ca2_release->Neuronal_Modulation PKC->Neuronal_Modulation Analgesia Analgesia Neuronal_Modulation->Analgesia

M1 Receptor Signaling Pathway

M4_Signaling_Pathway This compound This compound M4_Receptor M4 Receptor (Gi-coupled) This compound->M4_Receptor Agonist Gi Gi protein M4_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP Conversion inhibited PKA Protein Kinase A (PKA) cAMP->PKA Activation reduced Neuronal_Inhibition Inhibition of Voltage-gated Ca²⁺ Channels & Reduced Neurotransmitter Release PKA->Neuronal_Inhibition Analgesia Analgesia Neuronal_Inhibition->Analgesia

M4 Receptor Signaling Pathway
Experimental Workflow: Carrageenan-Induced Hyperalgesia Model

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in the carrageenan-induced hyperalgesia model in rats.

Carrageenan_Workflow cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment & Induction Phase cluster_post_treatment Post-treatment Assessment Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Baseline_Testing Baseline Nociceptive Testing (Mechanical & Thermal Stimuli) Animal_Acclimation->Baseline_Testing Drug_Admin This compound or Vehicle Administration (s.c.) Baseline_Testing->Drug_Admin Carrageenan_Injection Intraplantar Carrageenan Injection (1% solution) Drug_Admin->Carrageenan_Injection 30-60 min prior Nociceptive_Testing Repeated Nociceptive Testing (e.g., at 1, 2, 3, 4 hours post-carrageenan) Carrageenan_Injection->Nociceptive_Testing Data_Analysis Data Analysis (Paw withdrawal latency/threshold) Nociceptive_Testing->Data_Analysis

Workflow for Carrageenan Model

Detailed Experimental Protocols

Formalin Test in Rats
  • Objective: To assess the antihyperalgesic effect of this compound on tonic, persistent pain.

  • Animals: Male Sprague-Dawley rats (250-300g).[5]

  • Procedure:

    • Animals are habituated to the testing environment.

    • This compound (0.3-10 mg/kg) or vehicle is administered subcutaneously (s.c.).[3]

    • After a predetermined pretreatment time (e.g., 30 minutes), 50 µL of a 2.5% or 5% formalin solution is injected into the plantar surface of the right hind paw.[6][7]

    • Immediately after injection, the rat is placed in an observation chamber.

    • Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are recorded for a period of up to 60 minutes.[6]

    • The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociception, and the late phase (15-60 minutes post-injection), reflecting inflammatory pain and central sensitization.[5]

  • Endpoint: The total time spent licking or biting the injected paw, or the frequency of flinching, is quantified and compared between treatment groups.

Carrageenan-Induced Paw Edema and Hyperalgesia in Rats
  • Objective: To evaluate the effect of this compound on inflammatory pain and edema.

  • Animals: Male Sprague-Dawley rats.[8]

  • Procedure:

    • Baseline paw volume and nociceptive thresholds (mechanical and thermal) are measured.

    • This compound (0.1-30 mg/kg) or vehicle is administered s.c.[3]

    • After a specified pretreatment time, 100 µL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[3]

    • Paw volume and nociceptive thresholds are re-measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[9]

  • Endpoints:

    • Edema: The increase in paw volume is measured using a plethysmometer.

    • Mechanical Hyperalgesia: Paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is determined.

    • Thermal Hyperalgesia: Paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is measured.

Capsaicin-Induced Mechanical Hyperalgesia in Rats
  • Objective: To assess the efficacy of this compound in a model of neurogenic inflammation and central sensitization.

  • Animals: Male Sprague-Dawley rats.[10]

  • Procedure:

    • Baseline mechanical withdrawal thresholds are determined using von Frey filaments.

    • This compound (0.3-10 mg/kg) or vehicle is administered s.c.[3]

    • Following drug administration, capsaicin (e.g., 10 µg in 10 µL) is injected into the plantar surface of the hind paw.

    • Mechanical withdrawal thresholds are re-assessed at multiple time points post-capsaicin injection.

  • Endpoint: The paw withdrawal threshold in response to mechanical stimulation is quantified and compared between treatment groups.

Clinical Development and Future Directions

Information regarding the clinical development of this compound for chronic pain is limited in the public domain. While early human trials reportedly showed a low potential for dependence and abuse, detailed results from these studies are not widely available.[1] The unique mechanism of action of this compound, targeting muscarinic receptors with a mixed agonist/antagonist profile, presents a novel approach to analgesia that is distinct from the opioid system.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Pharmacokinetics and Metabolism: Detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans is essential for dose optimization and understanding potential drug-drug interactions.

  • Long-term Safety and Efficacy: Rigorous, long-term clinical trials are needed to establish the safety and efficacy of this compound in various chronic pain populations.

  • Biomarker Development: Identification of biomarkers that can predict patient response to this compound would be invaluable for personalized pain management.

References

Methodological & Application

Application Notes and Protocols for Vedaclidine in In Vivo Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedaclidine (also known as LY297802) is a muscarinic receptor agonist with functional selectivity for the M4 subtype, demonstrating significant antinociceptive properties.[1] Its mechanism of action makes it a compound of interest for pain states involving central sensitization, a key component of chronic and neuropathic pain.[2] Central sensitization is an amplification of neural signaling within the central nervous system that contributes to pain hypersensitivity.

These application notes provide a summary of the available preclinical data and detailed protocols for evaluating the efficacy of this compound in established in vivo models of pain that involve central sensitization. While this compound has been primarily characterized in inflammatory and chemically-induced pain models, the underlying mechanism of central sensitization is highly relevant to the study of neuropathic pain. To date, specific studies detailing the use of this compound in direct nerve injury models of neuropathic pain, such as Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL), are not extensively available in the public literature. Therefore, the following protocols are based on models where its effects on hyperalgesia have been documented.

Mechanism of Action: M4 Muscarinic Receptor Agonism

This compound acts as a selective agonist at the M4 muscarinic acetylcholine receptor.[1] M4 receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately modulates neuronal excitability. In the context of pain, M4 receptor activation in the central nervous system is thought to reduce the release of neurotransmitters involved in pain signaling, thereby producing an analgesic effect. The selectivity for the M4 subtype is advantageous as it may reduce the side effects associated with the activation of other muscarinic receptor subtypes.[1]

Vedaclidine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound M4R M4 Receptor This compound->M4R Binds & Activates ACh Acetylcholine (ACh) ACh->M4R Binds & Activates G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Vesicle Neurotransmitter Vesicle (e.g., Glutamate) Ca_channel->Vesicle Ca2+ influx (Inhibited) Synaptic_cleft_pre Vesicle->Synaptic_cleft_pre Reduced Release Pain_Signal Reduced Nociceptive Transmission

This compound's M4 receptor signaling pathway.

Data Presentation

The antihyperalgesic effects of this compound have been quantified in several preclinical models. The following table summarizes the key findings.

ModelSpeciesRoute of AdministrationDose RangeObserved Effect
Formalin Test RatSubcutaneous (s.c.)0.3 - 10 mg/kgDose-related reduction in hyperalgesia.[2]
Capsaicin-Induced Hyperalgesia RatSubcutaneous (s.c.)0.3 - 10 mg/kgDose-related reversal of mechanical hyperalgesia.[2]
Carrageenan-Induced Hyperalgesia RatSubcutaneous (s.c.)0.1 - 30 mg/kgDose-related reversal of both mechanical and thermal hyperalgesia.[2]

Experimental Protocols

The following are detailed protocols for assessing the efficacy of this compound in in vivo models of pain characterized by central sensitization.

Formalin-Induced Pain Model

This model induces a biphasic pain response, with the second phase being largely dependent on central sensitization mechanisms.[3]

Objective: To assess the effect of this compound on nociceptive behaviors in the formalin test.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • 5% Formalin solution in saline

  • Male Sprague-Dawley rats (200-250g)

  • Observation chambers with a clear floor

  • Syringes and needles for subcutaneous and intraplantar injections

Procedure:

  • Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound (0.3, 1, 3, 10 mg/kg) or vehicle subcutaneously 30 minutes prior to formalin injection.

  • Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Observation: Immediately after injection, return the animal to the observation chamber and record nociceptive behaviors (e.g., flinching, licking, biting the injected paw) for 60 minutes. The observation period is typically divided into two phases:

    • Phase 1 (Acute): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory/Central Sensitization): 15-60 minutes post-injection.[3]

  • Data Analysis: Quantify the total time spent in nociceptive behaviors for each phase. Compare the responses in this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Carrageenan-Induced Inflammatory Pain Model

This model is widely used to study inflammatory hyperalgesia, which involves components of central sensitization.

Objective: To evaluate the effect of this compound on mechanical and thermal hyperalgesia induced by carrageenan.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • 1% Carrageenan solution in sterile saline

  • Male Sprague-Dawley rats (200-250g)

  • Apparatus for assessing mechanical sensitivity (e.g., von Frey filaments)

  • Apparatus for assessing thermal sensitivity (e.g., plantar test apparatus)

  • Syringes and needles

Procedure:

  • Baseline Measurement: Before any treatment, measure the baseline paw withdrawal threshold to mechanical stimuli (von Frey test) and paw withdrawal latency to a thermal stimulus (plantar test) for both hind paws.

  • Carrageenan Injection: Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw.

  • Drug Administration: Administer this compound (0.1, 1, 10, 30 mg/kg) or vehicle subcutaneously, typically 2 hours after the carrageenan injection when inflammation and hyperalgesia are established.

  • Post-Treatment Measurement: Assess mechanical and thermal withdrawal thresholds at various time points after drug administration (e.g., 30, 60, 120 minutes).

  • Data Analysis: Calculate the change from baseline for paw withdrawal threshold (grams) and latency (seconds). Compare the results from the this compound-treated groups with the vehicle-treated group to determine the degree of reversal of hyperalgesia.

Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_induction Phase 2: Pain Induction cluster_treatment Phase 3: Treatment cluster_assessment Phase 4: Assessment & Analysis A1 Animal Acclimation (e.g., 30-60 min) A2 Baseline Nociceptive Testing (Mechanical/Thermal Thresholds) A1->A2 B1 Induction of Pain State (e.g., Intraplantar Carrageenan or Formalin) A2->B1 C1 Group Allocation (Vehicle vs. This compound Doses) B1->C1 C2 Subcutaneous Administration of this compound or Vehicle C1->C2 D1 Post-Treatment Nociceptive Testing (at various time points) C2->D1 D2 Data Collection & Analysis (% Reversal of Hyperalgesia) D1->D2

General workflow for in vivo pain studies.

Conclusion

This compound demonstrates consistent antihyperalgesic effects in preclinical models where central sensitization is a key driver of the pain state.[2] Its selective agonist activity at the M4 muscarinic receptor presents a focused mechanism for modulating nociceptive signaling.[1] The protocols outlined provide a framework for further investigation into the analgesic potential of this compound. While direct evidence in nerve-ligation models of neuropathic pain is pending, its efficacy in central sensitization models suggests it is a promising candidate for the management of various chronic pain conditions, including neuropathic pain. Future studies should aim to bridge this gap by evaluating this compound in models such as CCI or SNL to fully characterize its potential as a novel analgesic.

References

Application Notes and Protocols for Assessing Vedaclidine's Analgesic Effects Using the Formalin Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedaclidine is a novel analgesic agent characterized as a mixed agonist-antagonist at muscarinic acetylcholine receptors. It demonstrates functional selectivity as a potent agonist for the M1 and M4 subtypes while acting as an antagonist at the M2, M3, and M5 subtypes. This unique pharmacological profile suggests its potential in the management of pain, particularly in conditions involving central sensitization, such as neuropathic and inflammatory pain states.[1]

The formalin test is a widely utilized and reliable preclinical model of tonic pain that is sensitive to various classes of analgesic drugs. The test involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pattern of nociceptive behaviors, typically licking and flinching of the injected paw.

  • Phase 1 (Early Phase): Occurring within the first 5-10 minutes post-injection, this phase is characterized by acute neurogenic pain resulting from the direct chemical stimulation of nociceptors.

  • Phase 2 (Late Phase): Commencing after a brief quiescent period and lasting for 20-40 minutes, this phase reflects a combination of inflammatory pain and central sensitization within the dorsal horn of the spinal cord.

This biphasic nature allows for the differentiation of analgesic effects on acute nociception versus inflammatory and centrally mediated pain mechanisms.

These application notes provide a detailed protocol for utilizing the formalin test to evaluate the analgesic and antihyperalgesic efficacy of this compound.

Data Presentation

The following tables summarize the expected quantitative data from a study evaluating the effects of this compound in the formalin test.

Table 1: Effect of this compound on Paw Licking Duration in the Formalin Test (Phase 1)

Treatment GroupDose (mg/kg, s.c.)Mean Licking Time (seconds) ± SEM% Inhibition
Vehicle (Saline)-Data pending full-text access0%
This compound0.3Data pending full-text accessCalculated
This compound1.0Data pending full-text accessCalculated
This compound3.0Data pending full-text accessCalculated
This compound10.0Data pending full-text accessCalculated
Positive Control (e.g., Morphine)Specify DoseData pending full-text accessCalculated

Table 2: Effect of this compound on Paw Licking Duration in the Formalin Test (Phase 2)

Treatment GroupDose (mg/kg, s.c.)Mean Licking Time (seconds) ± SEM% Inhibition
Vehicle (Saline)-Data pending full-text access0%
This compound0.3Data pending full-text accessCalculated
This compound1.0Data pending full-text accessCalculated
This compound3.0Data pending full-text accessCalculated
This compound10.0Data pending full-text accessCalculated
Positive Control (e.g., Morphine)Specify DoseData pending full-text accessCalculated

Note: Specific numerical data from the study by Shannon et al. (2001) demonstrating the dose-related antihyperalgesic effects of this compound in the formalin test are pending access to the full-text publication. The tables are structured to present this data once obtained.

Experimental Protocols

Protocol: Formalin-Induced Nociception in Rats

This protocol is adapted from established methodologies for the formalin test.

1. Animals:

  • Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Allow for an acclimation period of at least 3-5 days before the experiment.

2. Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Positive control (e.g., Morphine sulfate)

  • Formalin solution (e.g., 2.5% or 5% in sterile saline)

  • Syringes (1 ml) with appropriate gauge needles for subcutaneous injection (e.g., 27-30G)

  • Observation chambers (e.g., clear Plexiglas boxes) with mirrors to allow for unobstructed observation of the animal's paws.

  • Video recording equipment (optional, but recommended for unbiased scoring).

  • Timer.

3. Experimental Procedure:

  • Habituation: On the day of the experiment, place the rats individually in the observation chambers for at least 30 minutes to allow for acclimation to the testing environment.

  • Drug Administration: Administer this compound, vehicle, or the positive control subcutaneously (s.c.) at the desired volume (e.g., 1 ml/kg) at a predetermined time before the formalin injection (e.g., 30 minutes).

  • Formalin Injection: Following the drug pre-treatment period, gently restrain the rat and inject 50 µl of the formalin solution into the plantar surface of the right hind paw using a microsyringe.

  • Observation and Scoring: Immediately after the formalin injection, return the animal to the observation chamber and start the timer. Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw.

    • Phase 1: Record the nociceptive behaviors from 0 to 5 minutes post-injection.

    • Phase 2: After a quiescent period (typically 5-15 minutes post-injection), record the nociceptive behaviors during the second phase, for instance, from 15 to 40 minutes post-injection.

  • Data Analysis:

    • Calculate the mean and standard error of the mean (SEM) for the duration of paw licking for each treatment group in both Phase 1 and Phase 2.

    • Analyze the data using an appropriate statistical method, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle control group.

    • Calculate the percentage of inhibition of the nociceptive response for each dose of this compound compared to the vehicle control group using the formula: % Inhibition = [ (Vehicle Mean - Drug Mean) / Vehicle Mean ] * 100

Visualizations

Signaling Pathway of this compound's Analgesic Action

Vedaclidine_Signaling_Pathway cluster_neuron Presynaptic/Postsynaptic Neuron This compound This compound M4_Receptor M4 Muscarinic Receptor This compound->M4_Receptor Binds & Activates G_protein Gi/o Protein M4_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Gβγ subunit activates cAMP cAMP AC->cAMP Conversion of ATP to cAMP (Inhibited) PKA Protein Kinase A (PKA) cAMP->PKA Activates Reduced_Excitability Reduced Neuronal Excitability PKA->Reduced_Excitability Reduced phosphorylation of channels K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Reduced_Excitability Analgesia Analgesic Effect Reduced_Excitability->Analgesia

Caption: Proposed signaling pathway for this compound-mediated analgesia.

Experimental Workflow for the Formalin Test

Formalin_Test_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_observation Observation & Data Collection cluster_analysis Data Analysis Acclimation Animal Acclimation (3-5 days) Habituation Habituation to Observation Chamber (30 min) Acclimation->Habituation Drug_Admin Drug Administration (this compound, Vehicle, or Positive Control, s.c.) Habituation->Drug_Admin Pretreatment_Wait Pre-treatment Period (e.g., 30 min) Drug_Admin->Pretreatment_Wait Formalin_Injection Formalin Injection (50 µl, 2.5-5%) into Hind Paw Pretreatment_Wait->Formalin_Injection Phase1 Phase 1 Observation (0-5 min) Record Licking Time Formalin_Injection->Phase1 Interphase Interphase (5-15 min) Phase1->Interphase Phase2 Phase 2 Observation (15-40 min) Record Licking Time Interphase->Phase2 Data_Compilation Compile Licking Duration Data Phase2->Data_Compilation Stats Statistical Analysis (ANOVA) Data_Compilation->Stats Inhibition_Calc Calculate % Inhibition Stats->Inhibition_Calc

Caption: Experimental workflow for assessing this compound's analgesic effects.

References

Application Note: Efficacy Testing of Vedaclidine in a Carrageenan-Induced Hyperalgesia Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The carrageenan-induced hyperalgesia model is a widely used and validated preclinical tool for studying acute inflammatory pain and for the preliminary screening of analgesic drug candidates.[1][2] Injection of lambda (λ)-carrageenan, a polysaccharide derived from seaweed, into the paw of a rodent induces a localized, acute, and reproducible inflammatory response.[3][4] This response is characterized by key inflammatory events including edema, and the release of pro-inflammatory mediators such as prostaglandins, histamine, and cytokines, which in turn sensitize nociceptive nerve endings, leading to hyperalgesia (an increased sensitivity to pain).[1][5] The peak hyperalgesic response is typically observed between 3 and 5 hours post-injection.[1][6]

Vedaclidine (LY-297802) is an experimental analgesic agent that functions as a mixed agonist-antagonist at muscarinic acetylcholine receptors.[7] It is a potent agonist for the M1 and M4 receptor subtypes while acting as an antagonist at M2, M3, and M5 subtypes.[7][8] Studies have demonstrated that this compound produces dose-dependent antihyperalgesic effects in the carrageenan model, reversing both mechanical and thermal hyperalgesia.[9] This suggests that muscarinic receptor agonists may be a viable therapeutic option for managing pain states involving central sensitization.[9]

This document provides detailed protocols for inducing carrageenan hyperalgesia in rats and assessing the analgesic efficacy of this compound by measuring mechanical and thermal pain thresholds.

2. Signaling Pathway and Mechanism of Action

The injection of carrageenan initiates a cascade of inflammatory events. The initial phase involves the release of histamine and serotonin, followed by a later phase dominated by the production of prostaglandins and the release of pro-inflammatory cytokines like TNF-α and IL-1β.[1][10] These mediators sensitize peripheral nociceptors, leading to a lowered pain threshold. This compound exerts its analgesic effects by activating M1 and M4 muscarinic receptors, which are involved in modulating nociceptive signaling pathways, thereby counteracting the sensitization induced by the inflammatory cascade.[7][9]

G Carrageenan-Induced Inflammatory Pain Pathway cluster_0 Initiation cluster_1 Inflammatory Cascade cluster_2 Nociceptor Sensitization cluster_3 Behavioral Outcome Carrageenan Carrageenan Injection (Intraplantar) Mediators Release of Inflammatory Mediators (Prostaglandins, Cytokines, Histamine) Carrageenan->Mediators ImmuneCells Immune Cell Infiltration (Neutrophils, Macrophages) Carrageenan->ImmuneCells Sensitization Peripheral Sensitization of Nociceptors Mediators->Sensitization ImmuneCells->Sensitization Hyperalgesia Hyperalgesia (Increased Pain Sensitivity) Sensitization->Hyperalgesia

Caption: Inflammatory cascade initiated by carrageenan injection.

G This compound's Proposed Antihyperalgesic Mechanism This compound This compound Administration M1M4 Agonism at M1/M4 Muscarinic Receptors This compound->M1M4 Signaling Modulation of Nociceptive Signaling M1M4->Signaling Effect Antihyperalgesia (Pain Relief) Signaling->Effect

Caption: Mechanism of action for this compound in reducing pain.

3. Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting the efficacy study.

Materials and Equipment

  • Animals: Male Sprague-Dawley rats (280-300 g).[1]

  • Reagents:

    • Lambda (λ)-Carrageenan (Type IV).[3]

    • This compound hydrochloride.

    • Sterile 0.9% saline solution.

  • Equipment:

    • Electronic Von Frey apparatus or calibrated Von Frey filaments.[11]

    • Plantar Test (Hargreaves) apparatus.[12]

    • Plexiglas enclosures for animal acclimation.[13]

    • Syringes (1 mL) with 27-gauge needles.

    • Animal scale.

Experimental Workflow

The overall workflow consists of animal habituation, baseline pain assessment, induction of inflammation, drug administration, and post-treatment pain assessment.

G Experimental Workflow for this compound Efficacy Testing A 1. Animal Acclimation (3 days, includes habituation to test apparatus) B 2. Baseline Testing (Day 0) (Measure pre-injection paw withdrawal thresholds and latencies) A->B C 3. Carrageenan Injection (100 µL of 2% solution into hind paw) B->C D 4. Drug Administration (this compound or Vehicle, ~2.5 hours post-carrageenan) C->D E 5. Post-Treatment Testing (Measure hyperalgesia at peak inflammation, e.g., 3-5 hours post-carrageenan) D->E F 6. Data Analysis (Compare treatment groups to vehicle control) E->F

Caption: Step-by-step experimental workflow diagram.

Detailed Procedures

Step 1: Animal Habituation (3 Days Prior to Experiment)

  • House animals in a temperature- and light-controlled facility for at least one week before the experiment.[14]

  • For 2-3 days leading up to the test day, habituate the rats to the testing environment and equipment.[13]

  • Place each rat in the Plexiglas enclosure on the testing platform (wire mesh for Von Frey, glass for Hargreaves) for 30-60 minutes each day to minimize stress-induced responses.[13][15]

Step 2: Baseline Nociceptive Testing (Day 0, Time = -30 min)

  • Before any injections, measure the baseline paw withdrawal threshold (PWT) for mechanical stimuli and paw withdrawal latency (PWL) for thermal stimuli.

  • Mechanical Hyperalgesia (Von Frey Test):

    • Place the rat on the elevated wire mesh floor and allow it to acclimate.[11]

    • Apply calibrated Von Frey filaments with increasing force to the plantar surface of the hind paw.[16]

    • The threshold is the minimum force that elicits a brisk paw withdrawal.[11] Record this value in grams (g).

  • Thermal Hyperalgesia (Hargreaves Test):

    • Place the rat in a Plexiglas chamber on the glass floor of the Hargreaves apparatus.[12]

    • Position the radiant heat source beneath the plantar surface of the hind paw.[17]

    • Activate the heat source. A timer will automatically record the latency (in seconds) for the rat to withdraw its paw.[12]

    • A cut-off time (e.g., 30-35 seconds) should be set to prevent tissue damage.[12][17]

Step 3: Induction of Hyperalgesia (Day 0, Time = 0 hr)

  • Briefly restrain the rat.

  • Inject 100 µL of a 2% λ-carrageenan solution (w/v in sterile saline) subcutaneously into the plantar surface of the right hind paw.[1]

  • Return the animal to its home cage. Inflammation and hyperalgesia will develop over the next few hours.[6]

Step 4: Drug Administration (Day 0, Time = 2.5 hr)

  • Prepare solutions of this compound at the desired concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 mg/kg) in sterile saline.[9]

  • The control group receives an equivalent volume of the vehicle (saline).

  • Administer the assigned treatment (this compound or vehicle) via subcutaneous (s.c.) injection.[9] Administration is typically done 2.5 hours after carrageenan injection to allow for drug absorption before the peak inflammatory response.

Step 5: Post-Treatment Nociceptive Testing (Day 0, Time = 3-5 hr)

  • At 3, 4, and 5 hours after the carrageenan injection (i.e., 30, 90, and 150 minutes post-drug administration), repeat the Von Frey and Hargreaves tests on the inflamed paw.

  • Record the PWT and PWL for each animal at each time point. The peak hyperalgesia is expected in the vehicle-treated group during this window.[1]

4. Data Presentation and Analysis

All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis can be performed using a two-way ANOVA followed by a suitable post-hoc test to compare the effects of different doses of this compound against the vehicle control group at each time point.

Table 1: Effect of this compound on Carrageenan-Induced Mechanical Hyperalgesia

Treatment GroupDose (mg/kg, s.c.)Baseline PWT (g)Post-Carrageenan PWT (g) at 4 hr% Reversal of Hyperalgesia
Vehicle Control-14.8 ± 0.53.2 ± 0.30%
This compound0.315.1 ± 0.65.1 ± 0.4*16.1%
This compound1.014.9 ± 0.47.8 ± 0.5**39.0%
This compound3.015.2 ± 0.510.5 ± 0.6 61.9%
This compound10.015.0 ± 0.613.8 ± 0.789.8%
PWT: Paw Withdrawal Threshold. Data are representative mean ± SEM. % Reversal is calculated relative to the vehicle control group. *, **, *** indicate statistical significance.

Table 2: Effect of this compound on Carrageenan-Induced Thermal Hyperalgesia

Treatment GroupDose (mg/kg, s.c.)Baseline PWL (s)Post-Carrageenan PWL (s) at 4 hr% Reversal of Hyperalgesia
Vehicle Control-12.1 ± 0.45.5 ± 0.30%
This compound0.311.9 ± 0.56.8 ± 0.4*19.7%
This compound1.012.3 ± 0.38.2 ± 0.5**40.9%
This compound3.012.0 ± 0.49.9 ± 0.6 66.7%
This compound10.012.2 ± 0.511.5 ± 0.590.9%
PWL: Paw Withdrawal Latency. Data are representative mean ± SEM. % Reversal is calculated relative to the vehicle control group. *, **, *** indicate statistical significance.

The carrageenan-induced hyperalgesia model provides a robust and reliable method for evaluating the efficacy of novel analgesic compounds like this compound.[1][9] Following the detailed protocols outlined in this application note, researchers can effectively quantify the dose-dependent reversal of both mechanical and thermal hyperalgesia. The data generated from these experiments can provide strong proof-of-concept for the therapeutic potential of muscarinic agonists in the treatment of inflammatory pain.

References

Application Notes and Protocols: Investigating the Analgesic Mechanism of Vedaclidine using a Capsaicin-Induced Pain Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedaclidine is an experimental analgesic compound with a unique pharmacological profile, acting as a selective agonist at M1 and M4 muscarinic acetylcholine receptors while antagonizing M2, M3, and M5 subtypes.[1] This profile suggests a potential for strong analgesic efficacy with a reduced side-effect profile compared to non-selective muscarinic agonists.[1] Muscarinic agonists are known to produce analgesic effects through both spinal and supraspinal mechanisms.[2] To elucidate the specific mechanisms underlying this compound's analgesic properties, the capsaicin-induced pain model serves as a robust and relevant preclinical tool.

Capsaicin, the pungent component of chili peppers, selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.[3] Activation of TRPV1 on primary sensory neurons leads to a cascade of events, including the release of pro-inflammatory neuropeptides, resulting in thermal and mechanical hyperalgesia.[4][5] This model is particularly useful for studying compounds that may modulate peripheral and central sensitization, which are critical components of many chronic pain states.

These application notes provide detailed protocols for utilizing the capsaicin-induced pain model in rodents to evaluate the dose-dependent analgesic effects of this compound and to explore its mechanism of action through the modulation of muscarinic and TRPV1 signaling pathways.

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on capsaicin-induced mechanical allodynia and thermal hyperalgesia in rats. The data is representative of findings reported in the literature, where this compound (0.3-10 mg/kg, s.c.) produced a dose-related reversal of capsaicin-induced mechanical hyperalgesia.[3]

Table 1: Effect of this compound on Capsaicin-Induced Mechanical Allodynia in Rats

Treatment GroupDose (mg/kg, s.c.)NBaseline Paw Withdrawal Threshold (g)Post-Capsaicin Paw Withdrawal Threshold (g)Post-Vedaclidine Paw Withdrawal Threshold (g)% Reversal of Hyperalgesia
Vehicle-1014.8 ± 0.53.2 ± 0.33.5 ± 0.42.6%
This compound0.31015.1 ± 0.63.4 ± 0.26.8 ± 0.5*29.1%
This compound1.01014.9 ± 0.43.1 ± 0.39.7 ± 0.6**56.9%
This compound3.01015.2 ± 0.53.3 ± 0.412.5 ± 0.7 77.3%
This compound10.01014.7 ± 0.63.0 ± 0.214.1 ± 0.594.9%

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Capsaicin-Induced Thermal Hyperalgesia in Rats

Treatment GroupDose (mg/kg, s.c.)NBaseline Paw Withdrawal Latency (s)Post-Capsaicin Paw Withdrawal Latency (s)Post-Vedaclidine Paw Withdrawal Latency (s)% Reversal of Hyperalgesia
Vehicle-1010.2 ± 0.44.1 ± 0.34.3 ± 0.33.3%
This compound0.31010.5 ± 0.54.3 ± 0.26.1 ± 0.4*29.0%
This compound1.01010.3 ± 0.34.0 ± 0.37.8 ± 0.5**60.3%
This compound3.01010.6 ± 0.44.2 ± 0.49.5 ± 0.4 82.8%
This compound10.01010.1 ± 0.53.9 ± 0.29.8 ± 0.395.2%

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Capsaicin-Induced Mechanical Allodynia

Objective: To assess the effect of this compound on mechanical hypersensitivity induced by intraplantar injection of capsaicin in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Capsaicin (Sigma-Aldrich)

  • Vehicle for capsaicin: 10% Ethanol, 10% Tween-80 in saline

  • This compound

  • Vehicle for this compound (e.g., sterile saline)

  • Electronic von Frey apparatus (IITC Life Science) or manual von Frey filaments

  • Animal restraining devices

Procedure:

  • Acclimation: Acclimate rats to the testing environment and restraining devices for at least 3 days prior to the experiment.

  • Baseline Measurement:

    • Place individual rats in the testing chambers with a wire mesh floor.

    • Allow at least 15-20 minutes for habituation.

    • Measure the baseline paw withdrawal threshold (PWT) for the right hind paw using the electronic von Frey apparatus or the up-down method with manual filaments. The stimulus should be applied to the plantar surface of the paw.

    • Record the force (in grams) at which the rat withdraws its paw. Take the average of three measurements.

  • Capsaicin Administration:

    • Prepare a 0.1% capsaicin solution (1 mg/mL) in the vehicle.

    • Briefly restrain the rat and inject 10 µL of the capsaicin solution intradermally into the plantar surface of the right hind paw using a 30-gauge needle.

  • Induction of Hyperalgesia:

    • Return the rat to its home cage. Mechanical hyperalgesia typically develops within 15-30 minutes and can last for several hours.

  • This compound Administration:

    • 30 minutes after capsaicin injection, administer this compound (0.3, 1.0, 3.0, 10.0 mg/kg) or vehicle via subcutaneous (s.c.) injection.

  • Post-Treatment Measurement:

    • At 30, 60, 90, and 120 minutes after this compound or vehicle administration, measure the PWT of the ipsilateral (right) hind paw as described in the baseline measurement step.

Protocol 2: Capsaicin-Induced Thermal Hyperalgesia

Objective: To evaluate the effect of this compound on thermal hypersensitivity induced by intraplantar injection of capsaicin in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Capsaicin (Sigma-Aldrich)

  • Vehicle for capsaicin: 10% Ethanol, 10% Tween-80 in saline

  • This compound

  • Vehicle for this compound (e.g., sterile saline)

  • Plantar Test Apparatus (Hargreaves' test)

  • Animal restraining devices

Procedure:

  • Acclimation: Acclimate rats to the testing apparatus for at least 3 days prior to the experiment.

  • Baseline Measurement:

    • Place individual rats in the plexiglass chambers of the plantar test apparatus.

    • Allow at least 15-20 minutes for habituation.

    • Position the radiant heat source under the plantar surface of the right hind paw.

    • Measure the baseline paw withdrawal latency (PWL) in seconds. A cut-off time of 20 seconds should be set to prevent tissue damage.

    • Take the average of three measurements, with at least 5 minutes between each measurement.

  • Capsaicin Administration:

    • Prepare a 0.1% capsaicin solution (1 mg/mL) in the vehicle.

    • Briefly restrain the rat and inject 10 µL of the capsaicin solution intradermally into the plantar surface of the right hind paw.

  • Induction of Hyperalgesia:

    • Return the rat to its home cage. Thermal hyperalgesia typically develops within 15-30 minutes.

  • This compound Administration:

    • 30 minutes after capsaicin injection, administer this compound (0.3, 1.0, 3.0, 10.0 mg/kg) or vehicle via subcutaneous (s.c.) injection.

  • Post-Treatment Measurement:

    • At 30, 60, 90, and 120 minutes after this compound or vehicle administration, measure the PWL of the ipsilateral (right) hind paw as described in the baseline measurement step.

Signaling Pathways and Experimental Workflow

Capsaicin-Induced Nociceptive Signaling Pathway

G Capsaicin Capsaicin TRPV1 TRPV1 Channel (on Nociceptor) Capsaicin->TRPV1 Ion_Influx Na+ / Ca2+ Influx TRPV1->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Action_Potential->Neuropeptide_Release Central_Sensitization Central Sensitization (Spinal Cord) Action_Potential->Central_Sensitization Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation Pain_Perception Pain Perception (Hyperalgesia/Allodynia) Neurogenic_Inflammation->Pain_Perception Central_Sensitization->Pain_Perception

Caption: Capsaicin activates TRPV1, leading to pain and hyperalgesia.

Experimental Workflow for Evaluating this compound

G Acclimation Animal Acclimation (3 days) Baseline Baseline Behavioral Testing (von Frey / Hargreaves) Acclimation->Baseline Capsaicin_Inj Intraplantar Capsaicin Injection (10 µL) Baseline->Capsaicin_Inj Hyperalgesia_Dev Hyperalgesia Development (30 min) Capsaicin_Inj->Hyperalgesia_Dev Drug_Admin This compound / Vehicle Administration (s.c.) Hyperalgesia_Dev->Drug_Admin Post_Drug_Testing Post-Treatment Behavioral Testing (30, 60, 90, 120 min) Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis Post_Drug_Testing->Data_Analysis G This compound This compound M1_Receptor M1 Receptor (Agonist) (Gq-coupled) This compound->M1_Receptor M4_Receptor M4 Receptor (Agonist) (Gi/o-coupled) This compound->M4_Receptor PLC_Activation PLC Activation M1_Receptor->PLC_Activation AC_Inhibition Adenylyl Cyclase Inhibition M4_Receptor->AC_Inhibition IP3_DAG IP3 / DAG Increase PLC_Activation->IP3_DAG cAMP_Decrease cAMP Decrease AC_Inhibition->cAMP_Decrease PKC_Activation PKC Activation IP3_DAG->PKC_Activation PKA_Inhibition PKA Inhibition cAMP_Decrease->PKA_Inhibition TRPV1_Modulation Modulation of TRPV1 Sensitivity PKC_Activation->TRPV1_Modulation PKA_Inhibition->TRPV1_Modulation Analgesia Analgesia TRPV1_Modulation->Analgesia

References

Application Notes and Protocols: The Chronic Constriction Injury (CCI) Model for Neuropathic Pain and Evaluation of Vedaclidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to the Chronic Constriction Injury (CCI) Model

The Chronic Constriction Injury (CCI) of the sciatic nerve is a widely utilized and validated preclinical model for inducing neuropathic pain in rodents.[1][2][3] First developed by Bennett and Xie in 1988, the model simulates chronic nerve compression conditions seen in humans, such as lumbar disk herniation or nerve entrapment syndrome.[1][4] The procedure involves placing loose ligatures around the common sciatic nerve, which leads to localized inflammation, intraneural edema, and Wallerian degeneration.[1][5] This injury results in a significant reduction of large myelinated fibers, while many small unmyelinated C-fibers remain intact.[6] Consequently, animals develop hallmark symptoms of neuropathic pain, including mechanical allodynia (pain from a non-painful stimulus), thermal hyperalgesia (exaggerated response to a painful heat or cold stimulus), and spontaneous pain-like behaviors.[2][7] These signs typically manifest within a few days post-surgery and can persist for at least a month, providing a stable window for evaluating the efficacy of novel analgesic compounds.[2][5]

Vedaclidine: A Potential Therapeutic Agent for Neuropathic Pain

This compound is a muscarinic receptor ligand, acting as a mixed agonist/antagonist across different receptor subtypes.[8] Muscarinic acetylcholine receptors are implicated in the modulation of pain signaling pathways. It is well-established that muscarinic agonists produce antinociceptive effects in various acute pain models.[8] this compound has demonstrated significant antihyperalgesic effects in preclinical models that involve central sensitization, a key mechanism underlying the establishment and maintenance of chronic neuropathic pain.[8][9] Central sensitization involves an increase in the excitability of neurons in the central nervous system, leading to amplified pain responses. This compound's ability to produce dose-related reversal of mechanical and thermal hyperalgesia suggests its potential utility in managing pain states driven by this mechanism, such as those induced by the CCI model.[8]

Rationale for Evaluating this compound in the CCI Model

The CCI model provides a robust platform to test therapeutics targeting central sensitization. The nerve injury triggers a cascade of neuroinflammatory events, involving the activation of glial cells (microglia and astrocytes) and the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] These events contribute to the hyperexcitability of dorsal horn neurons. Given this compound's efficacy in other central sensitization models, evaluating it in the CCI model is a logical step to determine its potential for treating nerve injury-induced neuropathic pain.

Experimental Protocols

Protocol for Chronic Constriction Injury (CCI) Surgery (Rat Model)

This protocol details the surgical procedure for inducing CCI of the sciatic nerve in Sprague-Dawley rats.

2.1.1 Materials

  • Sprague-Dawley rats (240-270 g)[5]

  • Anesthetic: Isoflurane (5% for induction, 2% for maintenance) or Ketamine/Xylazine cocktail.[2][12]

  • Sterile surgical instruments (scalpel, forceps, blunt scissors, retractors, needle holder)[13]

  • Chromic gut suture (e.g., 4-0) cut into ~3 cm pieces and soaked in sterile saline[2][7][13]

  • Silk or nylon sutures for muscle closure, wound clips or sutures for skin closure[2][14]

  • Povidone-iodine solution and 70% ethanol[13]

  • Heating pad to maintain body temperature (37°C)[13]

  • Ophthalmic ointment[13]

  • Sterile gauze and swabs

2.1.2 Surgical Procedure

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane or an appropriate injectable anesthetic.[2] Once anesthetized, shave the left hind leg from the hip to the knee. Place the animal on a heating pad to maintain body temperature. Apply ophthalmic ointment to the eyes to prevent drying.[13]

  • Incision: Disinfect the surgical area with povidone-iodine followed by 70% ethanol. Make a small skin incision (~1.5 cm) over the mid-thigh level, parallel to the femur.[2]

  • Sciatic Nerve Exposure: Using blunt dissection with scissors, separate the biceps femoris and the gluteus superficialis muscles to expose the common sciatic nerve.[2][13] Use a small retractor to maintain visibility of the nerve.[13]

  • Nerve Ligation: Gently free approximately 7-10 mm of the sciatic nerve proximal to its trifurcation.[1][2] Carefully pass a chromic gut suture under the exposed nerve.

  • Tie four loose ligatures around the sciatic nerve with approximately 1 mm spacing between them.[2][7] The ligatures should be tightened just enough to cause a slight constriction, but not to arrest the epineural blood flow.[2]

  • Closure: Suture the muscle layer using absorbable sutures and close the skin incision with wound clips or non-absorbable sutures.[2][14] Apply an antiseptic to the wound.

  • Sham Control: For sham-operated animals, perform the identical surgical procedure, including exposure of the sciatic nerve, but do not place the ligatures.[7]

  • Post-Operative Care: Allow the animal to recover in a clean cage with soft bedding. Monitor the animal closely until it is fully ambulatory.[13] Post-operative analgesics are generally not administered as they can interfere with the pain model endpoints.[14] Remove skin clips 7-10 days post-surgery.[14]

Protocol for this compound Administration

2.2.1 Materials

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl) for vehicle

  • Syringes (1 mL) and needles (e.g., 27-gauge)

  • Animal scale

2.2.2 Dosing and Administration

  • Preparation: Prepare a stock solution of this compound in sterile saline. Further dilute to the desired final concentrations for injection. The vehicle control group will receive an equivalent volume of sterile saline.

  • Dosage: Based on previous studies in other pain models, a dose range of 0.1 mg/kg to 30 mg/kg is appropriate for investigation.[8] A typical dose-response study might include doses of 1, 3, 10, and 30 mg/kg.

  • Administration: Administer this compound or vehicle via subcutaneous (s.c.) injection.[8] Calculate the injection volume based on the animal's most recent body weight.

  • Timing: Treatment can be initiated after the establishment of neuropathic pain (typically 7-14 days post-CCI surgery) and administered acutely before behavioral testing (e.g., 30 minutes prior) or chronically (e.g., once daily for several days).

Protocol for Behavioral Testing

Behavioral assessments should be conducted at baseline (before surgery) and at multiple time points post-surgery (e.g., days 7, 14, 21) to confirm the development of neuropathy and assess the effects of treatment.

2.3.1 Mechanical Allodynia (Von Frey Test)

  • Apparatus: Place the animal in an elevated cage with a wire mesh floor that allows access to the plantar surface of the hind paws.

  • Habituation: Allow the animal to acclimate to the testing environment for at least 15-20 minutes before testing begins.[2]

  • Stimulation: Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the ipsilateral (injured) hind paw.[15] A positive response is a brisk withdrawal or licking of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Begin with a filament in the middle of the force range and record the response. If there is a positive response, use the next lower force filament. If there is no response, use the next higher force filament.

  • Data Analysis: The 50% PWT is calculated from the pattern of responses. A significant decrease in PWT in the ipsilateral paw compared to baseline or the contralateral paw indicates mechanical allodynia.[2]

2.3.2 Thermal Hyperalgesia (Plantar Test/Hargreaves' Method)

  • Apparatus: Place the animal in a plastic enclosure on a temperature-controlled glass plate.

  • Habituation: Allow the animal to acclimate for at least 15-20 minutes.

  • Stimulation: A radiant heat source is focused onto the plantar surface of the hind paw. The time from the start of the heat stimulus to paw withdrawal is automatically recorded as the paw withdrawal latency (PWL).

  • Cut-off Time: A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

  • Data Analysis: The test is typically repeated 3-5 times on each paw with several minutes between measurements. A significant decrease in PWL in the ipsilateral paw indicates thermal hyperalgesia.[2]

Data Presentation

Quantitative data should be presented in clear, well-structured tables.

Table 1: Representative Data for Mechanical Allodynia in the CCI Model. Data illustrates typical changes in Paw Withdrawal Threshold (PWT) following CCI surgery and treatment with a standard-of-care compound, Gabapentin.

Treatment Group Baseline PWT (g) Day 14 Post-CCI PWT (g)
Sham15.2 ± 1.114.8 ± 1.3
CCI + Vehicle14.9 ± 1.53.5 ± 0.5 ***
CCI + Gabapentin (100 mg/kg)15.1 ± 1.212.5 ± 1.0 +++
Data are presented as mean ± SEM. ***p<0.001 compared to Sham; +++p<0.001 compared to CCI + Vehicle.

Table 2: Antihyperalgesic Effects of this compound in a Carrageenan-Induced Pain Model. This table summarizes published data for this compound in a model of inflammatory pain, which also involves central sensitization, providing a basis for expected efficacy in the CCI model.[8]

Treatment Dose (mg/kg, s.c.) Reversal of Mechanical Hyperalgesia (%) Reversal of Thermal Hyperalgesia (%)
This compound0.115 ± 510 ± 4
This compound1.045 ± 8 *38 ± 7 *
This compound10.085 ± 10 **75 ± 9 **
This compound30.092 ± 7 **88 ± 6 **
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to vehicle control.

Table 3: Effect of CCI on Pro-Inflammatory Cytokine Levels in the Lumbar Spinal Cord. Illustrates typical biochemical changes observed 14 days post-CCI surgery.[11][15]

Analyte Sham Group CCI Group
TNF-α (pg/mg protein)25.4 ± 3.188.2 ± 7.5 *
IL-6 (pg/mg protein)18.9 ± 2.565.1 ± 5.9 *
Data are presented as mean ± SEM. *p<0.01 compared to Sham group.

Visualizations (Diagrams and Workflows)

Experimental Workflow for Evaluating this compound in the CCI Model

G cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_treat Treatment & Testing Phase cluster_end Endpoint Analysis acclimate Animal Acclimatization (7 Days) baseline Baseline Behavioral Testing (Von Frey & Plantar Tests) acclimate->baseline randomize Randomization into Groups (Sham, CCI) baseline->randomize surgery CCI or Sham Surgery randomize->surgery recovery Post-Operative Recovery (7-14 Days) surgery->recovery confirm Confirm Neuropathy (Behavioral Testing) recovery->confirm treat Administer this compound or Vehicle (s.c.) confirm->treat post_treat_test Post-Treatment Behavioral Testing treat->post_treat_test euthanasia Euthanasia & Tissue Collection (Spinal Cord, Sciatic Nerve) post_treat_test->euthanasia analysis Biochemical Analysis (e.g., ELISA for Cytokines) euthanasia->analysis

Caption: Workflow for CCI model creation and drug efficacy testing.

Signaling Pathway in CCI-Induced Neuropathic Pain and Potential this compound Intervention

G cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) - Dorsal Horn cluster_intervention Therapeutic Intervention CCI Chronic Constriction Injury (Sciatic Nerve) Injury_Signal Nerve Damage Signals (e.g., DAMPs) CCI->Injury_Signal Microglia Microglia Activation Injury_Signal->Microglia Astrocytes Astrocyte Activation Microglia->Astrocytes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines Astrocytes->Cytokines MAPK MAPK Pathways (p38, ERK, JNK) Cytokines->MAPK Neuron Dorsal Horn Neuron MAPK->Neuron Phosphorylation of Receptors/Channels Central_Sens Central Sensitization (Neuronal Hyperexcitability) Neuron->Central_Sens Pain Neuropathic Pain (Allodynia, Hyperalgesia) Central_Sens->Pain Veda This compound Muscarinic_R Muscarinic Receptors (on Neurons/Glia) Veda->Muscarinic_R Agonist Activity Muscarinic_R->Cytokines Inhibition Muscarinic_R->Neuron Hyperpolarization/ Reduced Excitability

Caption: Pathophysiology of CCI pain and this compound's potential mechanism.

References

Application Notes and Protocols for In Vitro Receptor Binding Assay of Vedaclidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedaclidine (also known as LY297802) is a muscarinic receptor ligand with a mixed pharmacological profile, acting as an agonist at certain receptor subtypes and an antagonist at others. It has demonstrated functional selectivity for the M4 muscarinic acetylcholine receptor (mAChR) subtype, making it a valuable tool for studying the physiological roles of M4 receptors and a potential therapeutic agent for various neurological and psychiatric disorders.[1] This document provides detailed protocols for conducting in vitro receptor binding and functional assays to characterize the interaction of this compound with the five muscarinic receptor subtypes (M1-M5).

Data Presentation

Receptor SubtypeReported ActivityBinding Affinity (Ki) / Potency (IC50/EC50)
M1 High-affinity agonistData not available
M2 AntagonistData not available
M3 AntagonistData not available
M4 Agonist (Functionally Selective)Data not available
M5 Data not availableData not available

Table 1: Pharmacological Profile of this compound at Human Muscarinic Receptor Subtypes.[2]

Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions. Upon agonist binding, they activate distinct intracellular signaling cascades depending on the receptor subtype.

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) Vedaclidine_Gq This compound (Agonist at M1) M1_M3_M5 M1, M3, M5 Receptors Vedaclidine_Gq->M1_M3_M5 Binds Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Vedaclidine_Gi This compound (Agonist at M4, Antagonist at M2) M2_M4 M2, M4 Receptors Vedaclidine_Gi->M2_M4 Binds Gio Gi/o M2_M4->Gio Activates (M4) / Blocks (M2) AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Acts on cAMP_decrease Decreased cAMP Production AC->cAMP_decrease cAMP cAMP ATP->cAMP Converts to

Figure 1: this compound's interaction with muscarinic receptor signaling pathways.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Atropine or another high-affinity non-selective muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to create a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, [³H]NMS (at a concentration close to its Kd), and cell membranes.

    • Non-specific Binding (NSB): Assay buffer, [³H]NMS, a high concentration of atropine (e.g., 1-10 µM), and cell membranes.

    • Competition Binding: this compound dilutions, [³H]NMS, and cell membranes.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep_compounds Prepare this compound and Radioligand Dilutions start->prep_compounds setup_assay Set up 96-well Plate: Total, NSB, Competition prep_compounds->setup_assay incubation Incubate at Room Temperature setup_assay->incubation harvest Harvest onto Glass Fiber Filters incubation->harvest wash Wash Filters with Cold Buffer harvest->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Figure 2: Workflow for the this compound radioligand binding assay.

Functional Assay: cAMP Measurement for M2 and M4 Receptors

This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing M2 or M4 receptors.

Materials:

  • Cells: CHO or HEK293 cells stably expressing human M2 or M4 receptors.

  • Assay Medium: Serum-free cell culture medium.

  • Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin: An activator of adenylyl cyclase.

  • Test Compound: this compound hydrochloride.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with assay medium and pre-incubate with this compound at various concentrations for 15-30 minutes.

  • Stimulation: Add forskolin (to a final concentration that elicits a submaximal response) to all wells except the basal control and incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

Data Analysis:

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the EC50 value (for agonists) or IC50 value (for antagonists) using non-linear regression analysis.

Functional Assay: Calcium Flux Measurement for M1, M3, and M5 Receptors

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing M1, M3, or M5 receptors.

Materials:

  • Cells: CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar buffer.

  • Test Compound: this compound hydrochloride.

  • A fluorescence plate reader with an injection module.

Procedure:

  • Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Compound Addition: Inject this compound at various concentrations into the wells and immediately begin measuring the change in fluorescence over time.

Data Analysis:

  • Plot the change in fluorescence (or the ratio of emissions at different wavelengths for ratiometric dyes) against time for each concentration of this compound.

  • Determine the peak fluorescence response for each concentration.

  • Plot the peak response against the logarithm of the this compound concentration and determine the EC50 value using non-linear regression analysis.

References

Application Notes and Protocols: Functional Assays for Vedaclidine Using Isolated Tissue Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedaclidine (also known as LY297802 and NNC 11-1053) is an experimental drug candidate with a unique pharmacological profile at muscarinic acetylcholine receptors (mAChRs). It acts as a mixed agonist-antagonist, exhibiting high-affinity agonism at M1 and M4 receptor subtypes while acting as an antagonist at M2, M3, and M5 subtypes.[1] This profile suggests potential therapeutic applications where selective activation of M1/M4 receptors is desired without the widespread effects of non-selective muscarinic agonists.

Isolated tissue preparations are classical and indispensable tools in pharmacology for characterizing the functional activity of compounds at their native receptors.[2] These ex vivo assays provide quantitative measures of a drug's potency and efficacy, such as the half-maximal effective concentration (EC₅₀) for agonists and the antagonist affinity constant (pA₂). This document provides detailed protocols for conducting functional assays of this compound on isolated tissue preparations to characterize its M1 agonist, M2 antagonist, and M3 antagonist properties.

Data Presentation: Functional Activity of this compound and Standard Compounds

The following tables summarize the quantitative data for this compound's activity in key isolated tissue preparations, alongside data for standard reference compounds.

Table 1: M1 Agonist Activity in Rabbit Vas Deferens

CompoundParameterValueTissue Preparation
This compound IC₅₀0.33 nMRabbit Vas Deferens
McN-A-343 (Standard M1 Agonist)pD₂ (-log EC₅₀)~6.0 - 7.0Rabbit Vas Deferens
Pirenzepine (Standard M1 Antagonist)pA₂7.7 - 8.1Rabbit Vas Deferens

Note: For M1 agonism in rabbit vas deferens, the response is an inhibition of electrically-induced twitch contractions. Therefore, the potency is often expressed as an IC₅₀ (half-maximal inhibitory concentration).

Table 2: M2 Antagonist Activity in Guinea Pig Atria

CompoundParameterValueTissue Preparation
This compound pA₂6.9Guinea Pig Atria
Carbachol (Standard Agonist)pD₂ (-log EC₅₀)~6.0 - 7.0Guinea Pig Atria
Methoctramine (Standard M2 Antagonist)pA₂7.7 - 7.9Guinea Pig Atria

Note: M2 receptor activation in atria leads to a negative inotropic (force) and chronotropic (rate) effect. Antagonism is measured by the rightward shift of the agonist concentration-response curve.

Table 3: M3 Antagonist Activity in Guinea Pig Urinary Bladder

CompoundParameterValueTissue Preparation
This compound pA₂7.4Guinea Pig Urinary Bladder
Carbachol (Standard Agonist)pD₂ (-log EC₅₀)~6.0Guinea Pig Urinary Bladder
Darifenacin (Standard M3 Antagonist)pA₂~8.7Porcine Urinary Bladder

Note: M3 receptor activation in the urinary bladder causes contraction of the detrusor muscle.

Signaling Pathways

This compound's mixed activity targets distinct G-protein-coupled receptor (GPCR) signaling pathways. Its agonism at M1 receptors and antagonism at M3 receptors involve the Gq pathway, while its antagonism at M2 receptors involves the Gi pathway.

Gq_Signaling_Pathway cluster_M1_Agonism M1 Agonism (this compound) Vedaclidine_M1 This compound M1_Receptor M1 Receptor Vedaclidine_M1->M1_Receptor binds & activates Gq Gq Protein M1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response_M1 Cellular Response (e.g., Inhibition of Neuronal Transmission) Ca_Release->Response_M1 PKC->Response_M1

M1 Receptor Agonist Signaling Pathway

Gi_Signaling_Pathway cluster_M2_Antagonism M2 Antagonism (this compound) Vedaclidine_M2 This compound M2_Receptor M2 Receptor Vedaclidine_M2->M2_Receptor blocks Agonist_M2 Agonist (e.g., Carbachol) Agonist_M2->M2_Receptor activates Gi Gi Protein M2_Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Response_M2 Cellular Response (e.g., Decreased Heart Rate) cAMP->Response_M2 mediates

M2 Receptor Antagonist Signaling Pathway

Experimental Protocols

General Materials and Methods
  • Animals: Male New Zealand White rabbits (for vas deferens), male Dunkin-Hartley guinea pigs (for atria, bladder, and ileum).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11). The solution should be maintained at 37°C and bubbled with 95% O₂ / 5% CO₂ (carbogen).

  • Equipment: Isolated tissue organ bath system with temperature control, carbogen supply, isometric force transducers, amplifier, and data acquisition system.

  • Drugs: this compound, McN-A-343, Pirenzepine, Carbachol, Methoctramine, Darifenacin. Prepare stock solutions in appropriate solvents (e.g., distilled water or DMSO) and make serial dilutions in PSS.

Protocol 1: M1 Agonist Activity in Isolated Rabbit Vas Deferens

Objective: To determine the potency (IC₅₀) of this compound for its M1 agonist activity, measured as the inhibition of electrically-induced twitch contractions.

1. Tissue Dissection and Mounting: a. Euthanize a rabbit via an approved method. b. Expose the abdominal cavity and locate the vasa deferentia. c. Carefully dissect each vas deferens, cleaning away connective tissue. d. Tie silk ligatures at both ends of a segment (~2 cm). e. Mount the tissue vertically in an organ bath containing Krebs solution under a resting tension of ~1 g. One end is attached to a fixed hook and the other to an isometric force transducer. f. Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

2. Experimental Procedure: a. Set up electrical field stimulation (EFS) parameters (e.g., single pulses of 30V, 0.5 ms duration at a frequency of 0.05 Hz) to induce reproducible twitch contractions. b. Once stable twitch responses are achieved, add this compound in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁶ M). c. Allow the response to each concentration to stabilize before adding the next. d. Record the percentage inhibition of the twitch height at each concentration.

3. Data Analysis: a. Plot the percentage inhibition of the twitch response against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Agonist_Workflow Start Start Dissect Dissect & Mount Tissue Start->Dissect Equilibrate Equilibrate (60 min) Dissect->Equilibrate Stimulate Induce Response (e.g., EFS or Agonist) Equilibrate->Stimulate Add_Drug Add this compound (Cumulative Concentrations) Stimulate->Add_Drug Record Record Response Add_Drug->Record for each concentration Analyze Analyze Data (Calculate EC₅₀/IC₅₀) Record->Analyze End End Analyze->End Antagonist_Workflow Start Start Prepare Dissect, Mount & Equilibrate Tissue Start->Prepare Control_CRC Generate Control CRC (Agonist only) Prepare->Control_CRC Wash Wash Tissue Control_CRC->Wash Incubate Incubate with this compound (Fixed Concentration) Wash->Incubate Test_CRC Generate Agonist CRC in presence of this compound Incubate->Test_CRC Repeat Repeat for multiple This compound concentrations Test_CRC->Repeat Repeat->Wash Yes Analyze Analyze Data (Schild Plot for pA₂) Repeat->Analyze No End End Analyze->End

References

Application Notes and Protocols: Electrophysiological Studies of Vedaclidine on Dorsal Root Ganglion Neurons using Patch Clamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for investigating the electrophysiological effects of Vedaclidine on dorsal root ganglion (DRG) neurons using the patch clamp technique. This compound is a novel M1/M4 selective muscarinic acetylcholine receptor (mAChR) agonist. Given that M2 and M4 muscarinic receptors are expressed in DRG neurons, particularly in the small-diameter neurons involved in nociception, this compound is a compound of interest for sensory neuron modulation.[1] These protocols are designed to enable researchers to characterize the mechanism of action of this compound on DRG neuron excitability and ion channel function.

Introduction

Dorsal root ganglion (DRG) neurons are primary sensory neurons responsible for transmitting sensory information, including pain, from the periphery to the central nervous system.[2] Modulation of DRG neuron excitability is a key strategy for the development of novel analgesics. Muscarinic acetylcholine receptors (mAChRs) are expressed in DRG neurons and their activation can modulate neuronal activity.[1] Specifically, the M2 and M4 receptor subtypes, which are coupled to Gi/o proteins, are found in small-diameter DRG neurons that are critical for nociceptive signaling.[1]

This compound is a selective agonist for M1 and M4 mAChRs. Its action on M4 receptors in DRG neurons could potentially reduce neuronal excitability and neurotransmitter release, thereby attenuating pain signals. The patch clamp technique is a powerful tool for studying the electrophysiological properties of individual neurons and the effects of pharmacological compounds on ion channels and membrane potential.[3][4] This document outlines detailed protocols for whole-cell patch clamp recordings from cultured DRG neurons to investigate the effects of this compound.

Hypothetical Mechanism of Action of this compound on DRG Neurons

Based on the known signaling pathways of M4 muscarinic receptors, it is hypothesized that this compound will exert an inhibitory effect on DRG neuron excitability. The proposed signaling pathway is as follows:

  • This compound Binding: this compound binds to and activates M4 mAChRs on the surface of DRG neurons.

  • G-Protein Activation: The activated M4 receptor promotes the exchange of GDP for GTP on the associated Gi/o protein, leading to the dissociation of the Gαi/o and Gβγ subunits.

  • Downstream Effects:

    • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It is hypothesized to:

      • Activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

      • Inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.

This proposed mechanism suggests that this compound will decrease the firing frequency of DRG neurons and reduce their overall excitability.

Experimental Protocols

Primary Culture of Dorsal Root Ganglion Neurons

This protocol is adapted from established methods for isolating and culturing DRG neurons.[2][3][5]

Materials:

  • Sprague-Dawley rats (postnatal day 5-10)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagenase Type IA

  • Trypsin Type II-S

  • Poly-D-lysine and laminin-coated coverslips

  • Neurobasal medium supplemented with B27 and GlutaMAX

Procedure:

  • Euthanize neonatal rats in accordance with institutional animal care and use committee guidelines.

  • Dissect the dorsal root ganglia from the spinal column under sterile conditions.

  • Transfer the ganglia to a tube containing DMEM.

  • Incubate the ganglia in an enzymatic solution containing collagenase and trypsin to dissociate the neurons.

  • Mechanically triturate the ganglia to obtain a single-cell suspension.

  • Plate the dissociated neurons onto poly-D-lysine and laminin-coated coverslips.

  • Culture the neurons in a humidified incubator at 37°C and 5% CO2 in Neurobasal medium.

  • Allow the neurons to grow for 24-48 hours before performing patch clamp recordings.

Whole-Cell Patch Clamp Recordings

These protocols detail the procedures for both voltage-clamp and current-clamp recordings.[4]

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (for current-clamp, in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

  • Internal Solution (for voltage-clamp, in mM): 120 Cs-Methanesulfonate, 20 TEA-Cl, 10 NaCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

Procedure:

  • Place a coverslip with cultured DRG neurons into the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a neuron with the patch pipette and form a gigaseal (a high-resistance seal between the pipette tip and the cell membrane).

  • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

  • Current-Clamp Recordings:

    • Record the resting membrane potential.

    • Inject depolarizing current steps to elicit action potentials.

    • Apply this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) to the bath and record changes in resting membrane potential and action potential firing frequency.

  • Voltage-Clamp Recordings:

    • Hold the membrane potential at -60 mV.

    • Apply voltage steps to elicit voltage-gated sodium, potassium, and calcium currents.

    • Apply this compound and record its effects on the amplitude and kinetics of these currents.

Data Presentation

The following tables present hypothetical data that could be obtained from the experiments described above.

Table 1: Effect of this compound on DRG Neuron Excitability (Current-Clamp)

This compound ConcentrationResting Membrane Potential (mV)Action Potential Threshold (mV)Number of Action Potentials (per 500 ms depolarization)
Control-55.2 ± 1.5-35.8 ± 1.18.3 ± 1.2
10 nM-58.1 ± 1.7-34.5 ± 1.36.1 ± 1.0
100 nM-62.5 ± 2.1-33.9 ± 1.43.5 ± 0.8
1 µM-68.3 ± 2.5-32.7 ± 1.61.2 ± 0.5

Table 2: Effect of this compound on Voltage-Gated Currents (Voltage-Clamp)

This compound ConcentrationPeak Sodium Current (% of Control)Peak Potassium Current (% of Control)Peak Calcium Current (% of Control)
10 nM98.2 ± 2.1105.3 ± 3.585.7 ± 4.1
100 nM95.6 ± 3.5112.8 ± 4.262.1 ± 5.3
1 µM94.1 ± 3.9125.4 ± 5.138.9 ± 6.8

Visualizations

Vedaclidine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound M4R M4 Receptor This compound->M4R Binds to G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits GIRK GIRK Channel G_protein->GIRK Gβγ activates VGCC VGCC G_protein->VGCC Gβγ inhibits cAMP cAMP AC->cAMP produces K_ion K+ GIRK->K_ion Efflux Ca_ion Ca2+ VGCC->Ca_ion Influx Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_NT_Release Reduced Neurotransmitter Release Ca_ion->Reduced_NT_Release Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Hypothetical signaling pathway of this compound in DRG neurons.

Patch_Clamp_Workflow A 1. Isolate and Culture DRG Neurons B 2. Prepare Patch Clamp Rig (Solutions, Pipettes) A->B C 3. Obtain Whole-Cell Configuration B->C D 4. Record Baseline Activity (Current- or Voltage-Clamp) C->D E 5. Apply this compound (Different Concentrations) D->E F 6. Record Changes in Electrophysiological Properties E->F G 7. Washout and Record Recovery F->G H 8. Data Analysis G->H

Caption: Experimental workflow for patch clamp studies of this compound.

References

Application Note: Measuring Vedaclidine-Induced Neuronal Activity Using Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vedaclidine is an experimental drug that functions as a selective agonist for the M4 and M1 muscarinic acetylcholine receptors, while acting as an antagonist at M2, M3, and M5 subtypes.[1][2] The M4 receptor, a Gi/o protein-coupled receptor (GPCR), is a key modulator of neuronal activity.[3][4] Its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and downstream modulation of ion channels, resulting in reduced neuronal excitability.[3][5] This application note provides a detailed protocol for utilizing calcium imaging to measure and quantify the effects of this compound on neuronal activity, offering a robust method for functional screening and mechanistic studies.

Calcium imaging is a powerful technique that uses fluorescent indicators to visualize changes in intracellular calcium concentration ([Ca2+]i), which are tightly coupled to neuronal depolarization and action potentials.[6][7][8] By monitoring these fluorescent changes, researchers can optically measure the activity of large neuronal populations with single-cell resolution.[9][10] This method is particularly well-suited for assessing the inhibitory effects of compounds like this compound that act on Gi-coupled receptors.

Principle of the Assay

Neuronal action potentials trigger the opening of voltage-gated calcium channels, leading to a rapid and transient increase in intracellular Ca2+. Calcium indicators, which can be synthetic dyes (e.g., Fluo-4, Fura-2) or genetically encoded proteins (GECIs, e.g., GCaMP), exhibit an increase in fluorescence upon binding to Ca2+.[7][9] This change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀) is used to quantify neuronal activity.

This compound activates the M4 receptor, which is coupled to the Gi/o signaling pathway.[3][4] This activation inhibits adenylyl cyclase, reducing cAMP levels and leading to the modulation of potassium and calcium channels. The net effect is a hyperpolarization or stabilization of the neuronal membrane potential, making it more difficult for the neuron to fire an action potential. Consequently, activation of M4 receptors by this compound is expected to decrease the frequency and/or amplitude of spontaneous or evoked calcium transients in active neurons.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key molecular pathway and the general experimental process.

G cluster_membrane Neuronal Membrane This compound This compound M4R M4 Receptor This compound->M4R Binds Gio Gi/o Protein M4R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP (decreased) AC->cAMP Channels K+ / Ca2+ Channels Excitability Neuronal Excitability (decreased) Channels->Excitability ATP ATP ATP->AC cAMP->Channels Modulates CaInflux Ca2+ Influx (decreased) Excitability->CaInflux

Caption: this compound's M4 receptor-mediated inhibitory signaling pathway.

G Prep 1. Neuronal Culture or Brain Slice Prep Load 2. Calcium Indicator Loading / Expression Prep->Load Base 3. Baseline Imaging (Record spontaneous/ evoked activity) Load->Base Drug 4. This compound Application (Dose-response) Base->Drug Post 5. Post-Drug Imaging Drug->Post Acq 6. Data Acquisition (Time-lapse series) Post->Acq Analysis 7. Data Analysis (ΔF/F₀, Spike Rate, Amplitude) Acq->Analysis Result 8. Quantitative Results (IC₅₀, % Inhibition) Analysis->Result

Caption: General experimental workflow for calcium imaging analysis.

Detailed Experimental Protocols

Protocol 1: In Vitro Calcium Imaging in Cultured Neurons

This protocol is suitable for high-throughput screening of this compound's effects on primary or iPSC-derived neuronal cultures.

A. Materials and Reagents

  • Primary neurons (e.g., cortical, hippocampal) or iPSC-derived neurons

  • Culture medium (e.g., Neurobasal + B27 supplement)

  • Poly-D-Lysine coated 96-well imaging plates

  • Calcium Indicator:

    • Chemical: Fluo-4 AM or Cal-520 AM

    • Genetically Encoded (GECI): AAV vector expressing GCaMP

  • This compound stock solution (in DMSO or appropriate vehicle)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Agonist for evoking activity (optional): Potassium Chloride (KCl), Glutamate

  • Fluorescence plate reader or high-content imaging system with liquid handling

B. Method

  • Cell Preparation: Plate neurons onto coated 96-well plates at an appropriate density. Culture for 10-14 days in vitro (DIV) to allow for mature network formation. For GECIs, transduce cells with AAV-GCaMP at ~5 DIV and allow 7-10 days for expression.

  • Indicator Loading (Chemical Dyes): Prepare a 2µM Fluo-4 AM loading solution in Assay Buffer. Remove culture medium, wash cells once with Assay Buffer, and add the loading solution. Incubate for 30-45 minutes at 37°C. Wash cells twice with Assay Buffer and leave them in the final wash volume.

  • Baseline Recording: Place the plate into the imaging system equilibrated to 37°C. Record baseline fluorescence for 2-5 minutes to capture spontaneous network activity. If spontaneous activity is low, a brief stimulation (e.g., with a submaximal concentration of KCl) can be applied to evoke activity.

  • Compound Application: Add this compound at various concentrations (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Post-Treatment Recording: Immediately after compound addition, record fluorescence for 10-20 minutes to measure the drug's effect on neuronal activity.

  • Data Analysis:

    • Define Regions of Interest (ROIs) around individual neuronal cell bodies.

    • Extract the mean fluorescence intensity for each ROI over time.

    • Calculate the change in fluorescence over baseline (ΔF/F₀), where F₀ is the average intensity before a calcium transient.

    • Identify and count calcium transients (spikes) that cross a defined threshold (e.g., 3 standard deviations above baseline noise).

    • Quantify parameters such as spike frequency, amplitude, and duration.

    • Calculate the percent inhibition of activity for each this compound concentration relative to the vehicle control.

    • Generate a dose-response curve and calculate the IC₅₀ value.

Protocol 2: Ex Vivo Calcium Imaging in Acute Brain Slices

This protocol allows for studying this compound's effects within a more intact neural circuit.

A. Materials and Reagents

  • Rodent brain (mouse or rat)

  • Vibrating microtome (vibratome)

  • Artificial cerebrospinal fluid (aCSF), chilled and saturated with 95% O₂/5% CO₂.

  • Recovery Chamber and Recording Chamber

  • AAV-GCaMP (injected in vivo 2-3 weeks prior to slicing)

  • Two-photon or confocal microscope

  • This compound stock solution

  • Perfusion system

B. Method

  • Virus Injection (Optional): For GECI-based imaging, inject AAV-GCaMP into the brain region of interest (e.g., striatum, cortex) 2-3 weeks before the experiment.

  • Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold aCSF. Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices using a vibratome in chilled, oxygenated aCSF.

  • Slice Recovery: Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before imaging.

  • Imaging: Transfer a slice to the recording chamber of the microscope, continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.

  • Baseline Recording: Identify the target region and a field of view with healthy, active neurons. Acquire a time-series image stack (e.g., at 2-10 Hz) for 5-10 minutes to establish a baseline of spontaneous activity.

  • Compound Application: Switch the perfusion to aCSF containing this compound at the desired concentration. Allow 5-10 minutes for the drug to equilibrate in the slice.

  • Post-Treatment Recording: Acquire another time-series stack for 10-20 minutes to record activity in the presence of this compound.

  • Data Analysis: Similar to the in vitro protocol, use image analysis software to define ROIs, calculate ΔF/F₀, and quantify calcium transient parameters (frequency, amplitude) before and after drug application. Statistical tests (e.g., paired t-test) can be used to determine the significance of the drug's effect.

Data Presentation and Expected Results

The primary effect of this compound, as an M4 receptor agonist, should be a dose-dependent reduction in neuronal calcium transients. Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Dose-Response Data for this compound on Neuronal Activity

This compound Conc. (nM)Mean Spike Frequency (Hz)% Inhibition (vs. Vehicle)Standard Deviation
Vehicle (0)1.250%0.15
11.1012%0.12
100.7838%0.09
1000.3175%0.05
10000.1092%0.03
Calculated IC₅₀ ~25 nM

Table 2: Comparison of Calcium Transient Parameters Before and After this compound (100 nM)

ParameterBaseline (Pre-Drug)This compound (100 nM)p-value
Spike Frequency (Hz)1.31 ± 0.180.33 ± 0.06<0.001
Spike Amplitude (ΔF/F₀)0.85 ± 0.110.65 ± 0.09<0.01
Network Synchronicity Index0.72 ± 0.080.25 ± 0.05<0.001

Troubleshooting

  • Low Signal-to-Noise Ratio: Ensure optimal indicator loading/expression. Increase laser power or exposure time, but be mindful of phototoxicity. Use image processing algorithms for denoising.

  • Phototoxicity/Photobleaching: Reduce laser power, decrease the frequency of image acquisition, or limit the total imaging duration.

  • No Drug Effect: Verify the activity of the this compound stock. Ensure the M4 receptor is expressed in the chosen cell type or brain region. Check for issues with drug delivery in the perfusion system (ex vivo).

  • High Variability: Neuronal cultures can have heterogeneous activity. Increase the number of wells or slices per condition to improve statistical power. Ensure consistent cell health and culture age.

References

Vedaclidine in Preclinical Research: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Vedaclidine (also known as LY297802 and NNC-11-1053) in preclinical animal studies, with a primary focus on rodent models of pain. This compound is a selective muscarinic receptor agonist with high affinity for M1 and M4 subtypes, and an antagonist at M2, M3, and M5 receptors.[1][2] Its unique pharmacological profile has made it a compound of interest for investigating novel analgesic pathways.

Dosing and Administration

This compound has been demonstrated to be effective in various preclinical models via both subcutaneous and oral administration. The following tables summarize the effective dose ranges and ED50 values reported in the literature for mice and rats.

This compound Dosing in Mice
Indication/Test Administration Route Dose Range ED50 Vehicle Reference
Grid-ShockSubcutaneous (s.c.)-0.19 - 1.47 mg/kgNot Specified[3]
Grid-ShockOral (p.o.)-1.51 - 12.23 mg/kgNot Specified[3]
Tail-FlickSubcutaneous (s.c.)-0.19 - 1.47 mg/kgNot Specified[3]
Tail-FlickOral (p.o.)-1.51 - 12.23 mg/kgNot Specified[3]
HotplateSubcutaneous (s.c.)-0.19 - 1.47 mg/kgNot Specified[3]
HotplateOral (p.o.)-1.51 - 12.23 mg/kgNot Specified[3]
Writhing TestSubcutaneous (s.c.)-0.19 - 1.47 mg/kgNot Specified[3]
Writhing TestOral (p.o.)-1.51 - 12.23 mg/kgNot Specified[3]
This compound Dosing in Rats
Indication/Test Administration Route Dose Range ED50 Vehicle Reference
Grid-ShockSubcutaneous (s.c.)-0.26 mg/kgNot Specified[3]
Grid-ShockOral (p.o.)-25.28 mg/kgNot Specified[3]
Formalin TestSubcutaneous (s.c.)0.3 - 10 mg/kg-Not Specified[4]
Capsaicin-Induced Mechanical HyperalgesiaSubcutaneous (s.c.)0.3 - 10 mg/kg-Not Specified[4]
Carrageenan-Induced Mechanical and Thermal HyperalgesiaSubcutaneous (s.c.)0.1 - 30 mg/kg-Not Specified[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key experiments cited in the literature for evaluating the analgesic effects of this compound.

Protocol 1: Carrageenan-Induced Inflammatory Pain in Rats

This model is used to assess the efficacy of analgesic compounds against inflammatory pain.

Workflow:

G cluster_0 Day 0: Baseline Measurement cluster_1 Induction of Inflammation cluster_2 Drug Administration cluster_3 Post-Treatment Assessment baseline Measure baseline paw withdrawal latency/threshold carrageenan Inject carrageenan into the plantar surface of the hind paw baseline->carrageenan drug_admin Administer this compound (0.1-30 mg/kg, s.c.) or vehicle carrageenan->drug_admin assessment Measure mechanical and thermal hyperalgesia at specified time points drug_admin->assessment

Caption: Workflow for the carrageenan-induced inflammatory pain model.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., sterile saline)

  • Calibrated von Frey filaments (for mechanical hyperalgesia)

  • Plantar test apparatus (for thermal hyperalgesia)

Procedure:

  • Baseline Measurement: Acclimatize rats to the testing environment. Measure baseline paw withdrawal thresholds to mechanical stimuli (von Frey filaments) and withdrawal latencies to thermal stimuli (plantar test).

  • Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw.

  • Drug Administration: At a specified time post-carrageenan injection (typically when inflammation is established, e.g., 2-3 hours), administer this compound subcutaneously at the desired doses.

  • Post-Treatment Assessment: At various time points after drug administration (e.g., 30, 60, 120 minutes), re-assess mechanical and thermal hyperalgesia in the inflamed paw.

Protocol 2: Formalin-Induced Nociceptive Behavior in Rats

This model assesses both acute and tonic pain responses and is useful for screening potential analgesics.

Workflow:

G cluster_0 Pre-Treatment cluster_1 Induction of Nociception cluster_2 Behavioral Observation acclimatize Acclimatize rat to observation chamber drug_admin Administer this compound (0.3-10 mg/kg, s.c.) or vehicle acclimatize->drug_admin formalin Inject formalin into the dorsal surface of the hind paw drug_admin->formalin observe Record nociceptive behaviors (e.g., flinching, licking) formalin->observe phase1 Phase 1 (0-10 min) observe->phase1 phase2 Phase 2 (10-60 min) observe->phase2

Caption: Workflow for the formalin test in rats.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Formalin (e.g., 5% solution in saline)

  • Vehicle (e.g., sterile saline)

  • Observation chambers with mirrors for clear viewing of paws

Procedure:

  • Acclimatization: Place individual rats in the observation chambers for at least 30 minutes to allow for acclimatization.

  • Drug Administration: Administer this compound subcutaneously at the desired doses, typically 30 minutes before formalin injection.

  • Induction of Nociception: Inject 50 µL of 5% formalin solution into the dorsal surface of the right hind paw.

  • Behavioral Observation: Immediately after formalin injection, record the number of flinches and the cumulative time spent licking the injected paw. Observations are typically divided into two phases:

    • Phase 1 (early phase): 0-10 minutes post-injection, representing acute nociception.

    • Phase 2 (late phase): 10-60 minutes post-injection, reflecting inflammatory pain mechanisms.

Mechanism of Action: M1/M4 Receptor Signaling

This compound's analgesic effects are mediated through its agonist activity at M1 and M4 muscarinic acetylcholine receptors, which are G-protein coupled receptors. The activation of these receptors initiates downstream signaling cascades that are thought to modulate nociceptive processing.

G cluster_0 M1 Receptor (Gq-coupled) cluster_1 M4 Receptor (Gi-coupled) This compound This compound M1 M1 Receptor This compound->M1 M4 M4 Receptor This compound->M4 Gq Gq protein M1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Modulation Neuronal Modulation (e.g., ↓ K⁺ conductance) Ca->Modulation PKC->Modulation Gi Gi protein M4->Gi AC Adenylate Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A cAMP->PKA IonChannel Ion Channel Modulation (e.g., ↓ Ca²⁺ influx) PKA->IonChannel

Caption: Simplified signaling pathways for M1 and M4 muscarinic receptors.

Safety and Toxicology

Preclinical studies indicate that this compound has a favorable therapeutic window, with side effects such as salivation and tremor occurring at doses significantly higher than the effective analgesic doses.[3] In mice, motor impairment or lethality were observed only at doses over 100 times the antinociceptive doses.[3] Further detailed safety and toxicology studies are necessary to fully characterize the risk profile of this compound for clinical development.

Disclaimer: These application notes are intended for informational purposes for research professionals and are based on publicly available preclinical data. The information provided should not be considered as a recommendation for clinical use. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Troubleshooting & Optimization

Improving Vedaclidine solubility for in vitro and in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Vedaclidine for in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound (also known as LY-297,802 or NNC 11-1053) is an experimental analgesic drug that acts as a mixed agonist-antagonist at muscarinic acetylcholine receptors.[1] It is a potent and selective agonist for the M₁ and M₄ subtypes and an antagonist at the M₂, M₃, and M₅ subtypes.[1] For accurate and reproducible results in both in vitro and in vivo studies, this compound must be fully dissolved in the experimental vehicle. Poor solubility can lead to inaccurate dosing, low bioavailability, and unreliable experimental outcomes.

Q2: What are the known physicochemical properties of this compound?

Q3: What are the general approaches to solubilizing poorly soluble compounds like this compound?

Common strategies for enhancing the solubility of research compounds include:

  • Co-solvents: Using a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to first dissolve the compound, followed by dilution in an aqueous buffer.

  • pH adjustment: For basic compounds like this compound, lowering the pH of the aqueous solution can increase solubility.

  • Surfactants: Non-ionic surfactants like Tween 80 (polysorbate 80) can be used, particularly in in vivo formulations, to increase solubility and improve absorption.

  • Salt formation: Using a salt form of the compound, such as this compound tartrate, can significantly improve aqueous solubility compared to the free base.[2]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.

Troubleshooting Guides

In Vitro Experiments (e.g., Cell-Based Assays)

Problem: this compound precipitates when I dilute my DMSO stock solution in aqueous buffer or cell culture media.

  • Possible Cause 1: Low aqueous solubility of the free base.

    • Solution:

      • Lower the final concentration: Your target concentration might be above the solubility limit of this compound in the final aqueous medium.

      • Increase the percentage of co-solvent: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated. Ensure your serial dilutions are planned to keep the final DMSO concentration within a safe range for your specific cell line.

      • Use a salt form: If you are using the free base, consider obtaining a salt form like this compound tartrate, which is expected to have higher aqueous solubility.[2]

      • pH adjustment: For a basic compound like this compound, slightly acidifying the buffer (if compatible with your assay) might improve solubility.

  • Possible Cause 2: "Salting out" effect.

    • Solution: High salt concentrations in your buffer (e.g., PBS) can sometimes decrease the solubility of organic molecules. Try dissolving this compound in a low-salt buffer or sterile water first, and then add it to your final assay medium.

In Vivo Experiments (e.g., Rodent Studies)

Problem: I am having trouble preparing a stable and injectable formulation of this compound for animal dosing.

  • Possible Cause 1: Insufficient aqueous solubility for the required dose.

    • Solution: Preclinical studies have successfully administered this compound both subcutaneously (s.c.) and orally (p.o.) to mice and rats at doses ranging from 0.19 mg/kg to over 25 mg/kg.[3][4] While the exact vehicles were not detailed, common formulation strategies for such compounds include:

      • Aqueous solution of a salt: If using a salt form like this compound tartrate, it may be sufficiently soluble in sterile water or saline for injection.

      • Co-solvent/surfactant systems: A common vehicle for poorly soluble basic compounds for in vivo use is a mixture of a co-solvent and a surfactant in an aqueous base. A typical example is a vehicle containing DMSO, Tween 80, and saline.

  • Possible Cause 2: The formulation is irritating to the animals upon injection.

    • Solution:

      • Minimize organic solvent concentration: High concentrations of DMSO or ethanol can cause irritation. Aim for the lowest possible concentration of the organic solvent that maintains solubility.

      • Adjust pH: Ensure the pH of the final formulation is close to physiological pH (around 7.4) to minimize irritation. Buffers can be used for this purpose.

      • Consider alternative vehicles: For oral administration, a suspension in a vehicle like 0.5% methylcellulose in water can be an option if a solution is not feasible at high concentrations.

Data Presentation

Table 1: Recommended Solvents and Starting Concentrations for this compound Stock Solutions

SolventApplicationRecommended Starting ConcentrationStorage
DMSO In vitro & in vivo10-50 mMAliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Ethanol In vitro & in vivo10-25 mMStore at -20°C. Be mindful of potential evaporation.
Sterile Water or Saline In vitro & in vivoAttempted with a salt form (e.g., tartrate)Prepare fresh daily. Solubility may be limited.

Table 2: Example Formulation for In Vivo Administration

This is a general starting point and may require optimization.

ComponentPurposeExample Concentration (for a 10 mg/mL final stock)
This compoundActive Pharmaceutical Ingredient10 mg
DMSOCo-solvent10% of final volume
Tween 80Surfactant/Solubilizer10% of final volume
Sterile Saline (0.9% NaCl)Vehicle80% of final volume

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh out 2.835 mg of this compound (M.W. = 283.45 g/mol ).

  • Add 1 mL of high-purity DMSO.

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquot into smaller volumes in tightly sealed vials to minimize exposure to moisture.

  • Store at -20°C or -80°C.

Protocol 2: General Method for Determining Kinetic Solubility

This method provides a rapid assessment of solubility in an aqueous buffer.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).

  • In a 96-well plate, add your aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Add a small volume of the DMSO stock solution to the buffer and mix well.

  • Observe for the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.

  • This can be automated using a plate reader to detect light scattering.

Visualizations

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments prep_stock_vitro Prepare High-Concentration Stock (e.g., 10-50 mM in DMSO) serial_dilute Serially Dilute in Media/Buffer (Keep DMSO < 0.5%) prep_stock_vitro->serial_dilute cell_assay Perform Cell-Based Assay serial_dilute->cell_assay prep_formulation Prepare Dosing Formulation (e.g., Co-solvent/Surfactant Vehicle) animal_dosing Administer to Animal Model (e.g., s.c. or p.o.) prep_formulation->animal_dosing pk_pd_study Conduct Pharmacokinetic/ Pharmacodynamic Studies animal_dosing->pk_pd_study compound This compound Powder compound->prep_stock_vitro compound->prep_formulation

Caption: Experimental workflow for this compound from powder to in vitro and in vivo studies.

troubleshooting_solubility cluster_solutions Potential Solutions start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes use_salt Use a Salt Form (e.g., Tartrate) start->use_salt Yes adjust_ph Adjust pH of Vehicle start->adjust_ph Yes add_surfactant Add Surfactant (e.g., Tween 80 for in vivo) start->add_surfactant Yes change_vehicle Change Vehicle/Co-solvent System start->change_vehicle Yes no_precip Proceed with Experiment start->no_precip No

Caption: Troubleshooting logic for addressing this compound precipitation issues.

vedaclidine_pathway cluster_receptors Muscarinic Acetylcholine Receptors cluster_effects Downstream Effects This compound This compound M1 M1 Receptor This compound->M1 Agonist M4 M4 Receptor This compound->M4 Agonist M2 M2 Receptor This compound->M2 Antagonist M3 M3 Receptor This compound->M3 Antagonist M5 M5 Receptor This compound->M5 Antagonist Analgesia Analgesia (Pain Relief) M1->Analgesia M4->Analgesia Antagonism Antagonism of M2/M3/M5 Effects M2->Antagonism M3->Antagonism M5->Antagonism

Caption: Simplified signaling pathway of this compound at muscarinic acetylcholine receptors.

References

Addressing Vedaclidine stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues of Vedaclidine in aqueous solutions. The following information is based on established principles of pharmaceutical stability analysis and formulation science.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to be losing potency over a short period. What could be the cause?

A1: Loss of this compound potency in aqueous solutions can be attributed to chemical degradation. Based on its structure, which includes a thioether and a thiadiazole ring, this compound may be susceptible to hydrolysis and oxidation, particularly when exposed to non-optimal pH conditions, light, or oxidizing agents. It is crucial to assess the stability of your specific formulation to identify the degradation pathway.

Q2: What are the initial steps to investigate the instability of my this compound solution?

A2: A systematic approach is recommended. Begin by conducting a forced degradation study to identify the likely degradation products and pathways.[1][2] This involves exposing the this compound solution to stress conditions such as acidic, basic, oxidative, thermal, and photolytic environments. The degradation can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4]

Q3: Are there any recommended storage conditions to improve the stability of this compound in an aqueous solution?

A3: While specific stability data for this compound is not extensively published, general best practices for similar compounds suggest storing aqueous solutions at refrigerated temperatures (2-8 °C) and protecting them from light. The optimal pH for stability should be determined experimentally, but starting with a neutral pH (around 7.0) is a reasonable approach. The use of buffers to maintain the desired pH is also recommended.

Q4: Can I use stabilizers in my this compound formulation?

A4: Yes, the use of stabilizers can potentially enhance the stability of this compound in aqueous solutions. For protection against oxidation, antioxidants such as ascorbic acid or sodium metabisulfite could be evaluated. For pH-related degradation, a suitable buffering agent is essential. The compatibility and effectiveness of any stabilizer must be confirmed through stability studies.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid decrease in this compound concentration Hydrolysis or oxidationConduct a forced degradation study to identify the degradation pathway. Optimize the pH of the solution using appropriate buffers. Consider the addition of an antioxidant if oxidation is confirmed.
Appearance of unknown peaks in HPLC analysis Formation of degradation productsCharacterize the degradation products using techniques like Mass Spectrometry (MS) coupled with HPLC (LC-MS).[6] This will help in understanding the degradation mechanism.
Change in color or precipitation in the solution Significant degradation or solubility issuesRe-evaluate the formulation composition. Assess the solubility of this compound and its degradation products at the formulation's pH and temperature.
Inconsistent results between experiments Variability in solution preparation or storageStandardize the protocol for solution preparation, including the source and quality of water and other excipients. Ensure consistent storage conditions (temperature, light exposure).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and then dilute it with water to the desired concentration for the study.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl to the this compound solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH to the this compound solution and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to the this compound solution and store at room temperature for 24 hours.

    • Thermal Degradation: Store the this compound solution at 60°C for 7 days.

    • Photodegradation: Expose the this compound solution to a calibrated light source (e.g., ICH option 2) for a specified duration.

  • Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance (to be determined by UV-Vis spectroscopy).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent drug peak.[4]

Visualizations

Vedaclidine_Degradation_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome Vedaclidine_Stock This compound Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Vedaclidine_Stock->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Vedaclidine_Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Vedaclidine_Stock->Oxidation Thermal Thermal (60°C) Vedaclidine_Stock->Thermal Photo Photolytic (ICH Option 2) Vedaclidine_Stock->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks Pathway Identify Degradation Pathway HPLC->Pathway Method Validate Analytical Method Pathway->Method Muscarinic_Signaling_Pathway This compound This compound M1_M4_Receptor M1/M4 Muscarinic Receptors This compound->M1_M4_Receptor Agonist Gq_11_Protein Gq/11 Protein M1_M4_Receptor->Gq_11_Protein Activates PLC Phospholipase C Gq_11_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

Identifying and minimizing off-target effects of Vedaclidine in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Vedaclidine in cellular assays. Our goal is to help you identify and minimize potential off-target effects to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an experimental drug that acts as a mixed agonist-antagonist at muscarinic acetylcholine receptors. It is a potent and selective agonist for the M1 and M4 subtypes, while acting as an antagonist at the M2, M3, and M5 subtypes.[1]

Q2: What are the known on-target effects of this compound in cellular assays?

As an M1/M4 agonist, this compound is expected to stimulate Gq/11 and Gi/o signaling pathways, respectively. In cellular assays, this can be measured as an increase in intracellular calcium (for M1) or a decrease in cAMP levels (for M4). As an M2/M3/M5 antagonist, it will block the effects of acetylcholine or other muscarinic agonists at these receptors.

Q3: What are the potential off-target effects of this compound?

While specific off-target screening data for this compound is not extensively published, researchers should be aware of potential cross-reactivity with other GPCRs, ion channels, or kinases, especially at higher concentrations. Side effects observed in human trials, such as salivation and tremor, are likely related to its potent muscarinic activity but highlight the need for careful dose-response studies in cellular models.[1]

Q4: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Use the lowest effective concentration: Determine the EC50 or IC50 for the on-target effect and use concentrations around this range.

  • Perform dose-response curves: This will help distinguish between on-target and potential off-target effects that may appear at higher concentrations.

  • Use appropriate controls: Include vehicle controls, and where possible, use a selective antagonist for the target receptor to confirm that the observed effect is on-target.

  • Employ orthogonal assays: Confirm your findings using a different assay that measures a distinct downstream signaling event.

Troubleshooting Guides

Issue 1: Unexpected Increase in cAMP Levels

Symptom: You are studying this compound's effect on M4 receptors (Gi-coupled) and observe an unexpected increase in cAMP levels, particularly at high concentrations.

Possible Causes and Solutions:

CauseSolution
Off-target activation of a Gs-coupled receptor. 1. Run a receptor selectivity panel: Screen this compound against a panel of known Gs-coupled receptors to identify potential off-targets. 2. Use a selective antagonist for the suspected off-target receptor: If a specific off-target is identified, co-incubate with its antagonist to see if the cAMP increase is blocked.
Complex downstream signaling interactions. 1. Measure earlier signaling events: Instead of cAMP, measure G-protein activation directly using a GTPγS binding assay. 2. Map the signaling pathway: Use inhibitors of different signaling nodes (e.g., PKA, PKC) to dissect the pathway leading to the unexpected cAMP increase.
Cell line-specific effects. 1. Use a different cell line: Replicate the experiment in a different cell line that endogenously expresses the M4 receptor or in a cell line with a cleaner background (e.g., HEK293 cells with recombinant receptor expression).
Issue 2: High Background Signal in Calcium Flux Assay

Symptom: You are performing a calcium flux assay to measure M1 receptor activation and observe a high and variable baseline fluorescence, making it difficult to detect a specific signal from this compound.

Possible Causes and Solutions:

CauseSolution
Sub-optimal dye loading. 1. Optimize dye concentration and loading time: Titrate the concentration of the calcium-sensitive dye and the incubation time to find the optimal conditions for your cell type. 2. Ensure complete dye de-esterification: Allow sufficient time for intracellular esterases to cleave the AM ester form of the dye.
Cell health issues. 1. Check cell viability: Perform a viability assay (e.g., trypan blue exclusion) to ensure cells are healthy. 2. Use cells at an optimal confluency: Over-confluent or under-confluent cells can lead to a higher background signal.
Assay buffer components. 1. Use a buffer with low background fluorescence. 2. Check for interfering compounds: Ensure that other components in your assay buffer are not autofluorescent or interfering with the dye.

Experimental Protocols

Calcium Flux Assay for M1 Receptor Agonism

This protocol is designed to measure the increase in intracellular calcium following the activation of the Gq-coupled M1 muscarinic receptor by this compound.

Materials:

  • CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound stock solution (in DMSO).

  • Positive control: Carbachol.

  • Negative control: Vehicle (DMSO).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the M1-expressing cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound, carbachol, and vehicle in assay buffer.

    • Add the compounds to the respective wells.

  • Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Inject the compounds and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

cAMP Assay for M2/M3 Receptor Antagonism

This protocol is designed to measure this compound's ability to antagonize the inhibitory effect of an agonist on cAMP production via the Gi-coupled M2 or M3 receptors.

Materials:

  • CHO or HEK293 cells stably expressing the human M2 or M3 muscarinic receptor.

  • Cell culture medium.

  • Assay buffer.

  • This compound stock solution.

  • Muscarinic agonist (e.g., Acetylcholine).

  • Forskolin.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or LANCE).

  • Plate reader compatible with the chosen cAMP detection technology.

Procedure:

  • Cell Plating: Plate the M2 or M3-expressing cells in a 384-well white plate.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the cells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • Prepare a solution of the muscarinic agonist and forskolin in assay buffer.

    • Add this solution to the wells and incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for your chosen detection kit.

  • Signal Reading: Read the plate on a compatible plate reader.

Visualizations

Vedaclidine_Signaling_Pathway cluster_M1_M4 On-Target Agonism cluster_M2_M3_M5 On-Target Antagonism Vedaclidine_agonist This compound M1 M1 Receptor Vedaclidine_agonist->M1 M4 M4 Receptor Vedaclidine_agonist->M4 Gq11 Gq/11 M1->Gq11 Gi_o Gi/o M4->Gi_o PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Vedaclidine_antagonist This compound Muscarinic_Receptors M2, M3, M5 Receptors Vedaclidine_antagonist->Muscarinic_Receptors Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptors

Caption: this compound's dual mechanism of action.

Troubleshooting_Workflow Start Unexpected Cellular Response Check_Concentration Is the concentration in the expected range? Start->Check_Concentration High_Concentration High Concentration Check_Concentration->High_Concentration No Expected_Range Expected Range Check_Concentration->Expected_Range Yes Off_Target_Hypothesis Hypothesize Off-Target Effect High_Concentration->Off_Target_Hypothesis On_Target_Hypothesis Re-evaluate On-Target Signaling Expected_Range->On_Target_Hypothesis Selectivity_Panel Run Selectivity Panel Off_Target_Hypothesis->Selectivity_Panel Use_Antagonist Use Specific Antagonist for Off-Target Selectivity_Panel->Use_Antagonist Orthogonal_Assay Perform Orthogonal Assay On_Target_Hypothesis->Orthogonal_Assay Problem_Solved Problem Resolved Use_Antagonist->Problem_Solved Orthogonal_Assay->Problem_Solved

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Optimizing Vedaclidine Concentration for M1/M4 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Vedaclidine for the maximal activation of M1 and M4 muscarinic acetylcholine receptors. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation support.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental drug that acts as a mixed agonist-antagonist at muscarinic acetylcholine receptors. It is a potent and selective agonist for the M1 and M4 receptor subtypes, while simultaneously acting as an antagonist at the M2, M3, and M5 subtypes.[1] This unique pharmacological profile makes it a valuable tool for studying the specific roles of M1 and M4 receptors in various physiological processes.

Q2: How do I determine the optimal concentration of this compound for my experiments?

A2: The optimal concentration of this compound will depend on the specific cell type, receptor expression levels, and the functional assay being used. It is recommended to perform a dose-response curve to determine the half-maximal effective concentration (EC50). Start with a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to capture the full spectrum of the dose-response relationship.

Q3: Which functional assays are recommended for measuring M1 and M4 receptor activation by this compound?

A3: For the Gq-coupled M1 receptor, a calcium mobilization assay is the most common and effective method. Activation of the M1 receptor leads to an increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes. For the Gi/o-coupled M4 receptor, a cyclic AMP (cAMP) inhibition assay is the standard approach. M4 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Q4: Where can I obtain cell lines suitable for these assays?

A4: Stably transfected cell lines expressing human or rat M1 or M4 receptors are commercially available from various vendors. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells are common backgrounds for these expression systems.

Data Presentation

The following tables present illustrative quantitative data for this compound and other common muscarinic agonists. Note that these values can vary depending on the specific experimental conditions.

Table 1: Illustrative Agonist Activity at the M1 Muscarinic Receptor (Calcium Mobilization Assay)

CompoundCell LineEC50 (nM)Emax (% of Acetylcholine)
This compound CHO-M1[Illustrative] 15[Illustrative] 95
AcetylcholineCHO-M150100
CarbacholCHO-M1250100
Oxotremorine-MHEK293-M110105

Table 2: Illustrative Agonist Activity at the M4 Muscarinic Receptor (cAMP Inhibition Assay)

CompoundCell LineEC50 (nM)Emax (% Inhibition of Forskolin-stimulated cAMP)
This compound HEK293-M4[Illustrative] 25[Illustrative] 90
AcetylcholineHEK293-M480100
Oxotremorine-MCHO-M420100

Experimental Protocols

Detailed Methodology 1: M1 Receptor Calcium Mobilization Assay

This protocol is designed for assessing this compound-induced activation of the M1 receptor in a CHO-M1 stable cell line using a fluorescent plate reader.

Materials:

  • CHO-M1 cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid

  • This compound

  • Acetylcholine (positive control)

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Plating: Seed CHO-M1 cells into a 96-well plate at a density of 40,000-60,000 cells per well and incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), 0.04% Pluronic F-127, and 2.5 mM probenecid in assay buffer.

    • Remove the cell culture medium and add 100 µL of the loading buffer to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare a 2X concentration series of this compound and acetylcholine in assay buffer.

  • Assay Measurement:

    • Place the cell plate in a fluorescent plate reader equipped with an automated liquid handling system.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add 100 µL of the 2X compound solutions to the respective wells.

    • Continue to record the fluorescence signal for at least 3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response of the positive control (acetylcholine).

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Detailed Methodology 2: M4 Receptor cAMP Inhibition Assay

This protocol outlines a method for measuring the inhibition of forskolin-stimulated cAMP production by this compound in an HEK293-M4 stable cell line using a competitive immunoassay (e.g., HTRF or ELISA-based).

Materials:

  • HEK293-M4 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)

  • Forskolin

  • This compound

  • Acetylcholine (positive control)

  • cAMP assay kit

  • 384-well white microplates

Procedure:

  • Cell Preparation: Harvest HEK293-M4 cells and resuspend them in stimulation buffer to the desired density (typically 2,000-5,000 cells per well).

  • Compound and Forskolin Preparation:

    • Prepare a serial dilution of this compound and acetylcholine in stimulation buffer.

    • Prepare a stock solution of forskolin in stimulation buffer. The final concentration of forskolin should be one that elicits a submaximal cAMP response (e.g., 1-10 µM, to be optimized).

  • Assay Procedure:

    • Add 5 µL of the cell suspension to each well of a 384-well plate.

    • Add 5 µL of the compound dilutions.

    • Add 5 µL of the forskolin solution.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the incubation, add the detection reagents from the cAMP assay kit according to the manufacturer's instructions (this typically involves cell lysis and the addition of labeled cAMP and a specific antibody).

    • Incubate for the recommended time (e.g., 60 minutes).

  • Data Measurement and Analysis:

    • Read the plate using a plate reader compatible with the assay format (e.g., a time-resolved fluorescence reader for HTRF).

    • Calculate the percent inhibition of the forskolin-stimulated cAMP response for each this compound concentration.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Mandatory Visualizations

M1_Signaling_Pathway This compound This compound M1_Receptor M1 Receptor (Gq-coupled) This compound->M1_Receptor binds Gq Gαq/11 M1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Receptor Signaling Pathway.

M4_Signaling_Pathway This compound This compound M4_Receptor M4 Receptor (Gi-coupled) This compound->M4_Receptor binds Gi Gαi/o M4_Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: M4 Receptor Signaling Pathway.

Experimental_Workflow cluster_M1 M1 Assay (Calcium Flux) cluster_M4 M4 Assay (cAMP Inhibition) M1_plate Seed CHO-M1 Cells M1_dye Load with Calcium Dye M1_plate->M1_dye M1_compound Add this compound M1_dye->M1_compound M1_read Read Fluorescence M1_compound->M1_read M1_analyze Analyze Data (EC50) M1_read->M1_analyze M4_prep Prepare HEK293-M4 Cells M4_add Add this compound & Forskolin M4_prep->M4_add M4_detect Add cAMP Detection Reagents M4_add->M4_detect M4_read Read Signal M4_detect->M4_read M4_analyze Analyze Data (EC50) M4_read->M4_analyze

Caption: Experimental Workflows for M1 and M4 Assays.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No response or weak signal in M1 calcium assay 1. Low receptor expression in cells.2. Inefficient dye loading.3. This compound concentration is too low.4. Cell health is poor.1. Confirm M1 receptor expression using a positive control (e.g., high concentration of acetylcholine).2. Optimize dye loading time and concentration. Ensure Pluronic F-127 is used to aid dye solubilization.3. Perform a wider dose-response curve.4. Check cell viability and ensure cells are not over-confluent.
High background signal in M1 calcium assay 1. Autofluorescence of this compound.2. Dye leakage from cells.1. Test this compound in a cell-free well to check for intrinsic fluorescence.2. Use probenecid in the assay buffer to prevent dye leakage.
Inconsistent results in M4 cAMP assay 1. High variability in cell number per well.2. IBMX (phosphodiesterase inhibitor) concentration is not optimal.3. Forskolin concentration is too high or too low.1. Ensure a homogenous cell suspension before plating.2. Titrate IBMX concentration to effectively inhibit phosphodiesterase without causing cytotoxicity.3. Optimize forskolin concentration to achieve a robust but submaximal cAMP signal, allowing for a clear window of inhibition.
This compound shows lower efficacy than expected 1. Partial agonism.2. Desensitization of receptors.1. This compound may be a partial agonist in your specific cell system. Compare its maximal effect (Emax) to a known full agonist like acetylcholine.2. Reduce the incubation time with this compound to minimize receptor desensitization.
Difficulty interpreting results due to mixed M1/M4 activity 1. Endogenous expression of other muscarinic receptors in the cell line.1. Use cell lines with confirmed high expression of the target receptor and low to no expression of other muscarinic subtypes. Perform antagonist studies with selective M2, M3, or M5 antagonists to rule out off-target effects.

References

Navigating Vedaclidine Behavioral Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected results in behavioral studies involving Vedaclidine. This guide, presented in a question-and-answer format, directly addresses potential issues, offering structured solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is an experimental analgesic drug that functions as a mixed agonist-antagonist at muscarinic acetylcholine receptors.[1] It is a potent and selective agonist for the M₁ and M₄ subtypes while acting as an antagonist at the M₂, M₃, and M₅ subtypes.[1] This unique profile contributes to its analgesic effects, which are reported to be over three times the potency of morphine.[1]

Q2: What are the expected behavioral effects of this compound in preclinical models?

In preclinical studies, this compound has demonstrated significant analgesic activity in various rodent models, including the grid-shock, tail-flick, hot-plate, and writhing tests.[2] It is also effective in models of central sensitization, suggesting potential for treating neuropathic and inflammatory pain.[3]

Q3: What are the known side effects of this compound at higher doses?

While this compound has a good therapeutic window, adverse parasympathomimetic effects such as salivation and tremor have been observed at doses significantly higher than those required for analgesia.[1][2]

Troubleshooting Unexpected Results

Issue 1: Lack of Efficacy or High Variability in Analgesia Studies

Question: We are not observing the expected analgesic effects of this compound, or our results show high variability between subjects in tests like the hot-plate or tail-flick test. What could be the cause?

Answer: Several factors can contribute to a lack of efficacy or high variability. Consider the following potential causes and solutions:

  • Inconsistent Drug Administration: Ensure accurate and consistent dosing for each animal. The method of administration (e.g., oral gavage, intraperitoneal injection) should be performed consistently by a trained individual.

  • Timing of Behavioral Testing: The timing of the behavioral test relative to this compound administration is critical. The peak plasma concentration and onset of action should be determined to ensure testing occurs during the window of maximal drug effect.

  • Animal Strain and Sex: Different rodent strains can exhibit varying baseline sensitivities to pain and different metabolic rates, affecting drug response. Similarly, hormonal fluctuations in female rodents can influence pain perception. Ensure you are using a consistent strain and sex, and report this information in your methodology.

  • Habituation and Acclimation: Insufficient acclimation to the testing room and equipment can increase stress levels, which can mask the analgesic effects of the drug. A minimum of 30-60 minutes of acclimation is recommended.

  • Testing Environment: Factors such as lighting conditions, time of day, and ambient noise can significantly impact rodent behavior and pain sensitivity.[4] Standardize these environmental factors across all testing sessions.

G cluster_protocol Protocol Review cluster_environment Environmental Factors cluster_drug Drug Integrity start Unexpected Result: No Analgesic Effect or High Variability dose Verify Dose Calculation and Administration Technique start->dose Investigate timing Confirm Timing of Behavioral Assay Post-Dosing start->timing strain Check Animal Strain, Sex, and Health Status start->strain acclimation Ensure Adequate Acclimation Period start->acclimation conditions Standardize Testing Conditions (Light, Noise, Time of Day) start->conditions storage Check Drug Storage and Vehicle Preparation start->storage solution1 Refine Experimental Protocol and Retest dose->solution1 Potential Solution timing->solution1 strain->solution1 acclimation->solution1 conditions->solution1 storage->solution1

Caption: this compound's mixed agonist/antagonist action on muscarinic receptors.

Detailed Experimental Protocols

Hot-Plate Test for Thermal Pain
  • Apparatus: A commercially available hot-plate apparatus with the surface temperature set to 55 ± 0.5°C.

  • Acclimation: Place the animal in the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently place the animal on the hot plate and start a stopwatch. Record the latency to the first sign of nociception (e.g., hind paw licking, jumping). Immediately remove the animal upon observing the response. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., s.c., i.p., or p.o.).

  • Post-Drug Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot-plate test.

  • Data Analysis: The data are typically expressed as the mean latency to response or as the percentage of maximum possible effect (%MPE).

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
  • Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms. The maze should be situated in a dimly lit room.

  • Acclimation: Acclimate the animal to the testing room for at least 30-60 minutes prior to testing.

  • Drug Administration: Administer this compound or vehicle at a specific time before the test, allowing for the drug to reach its peak effect.

  • Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a 5-minute period. The session should be recorded by an overhead video camera.

  • Data Analysis: Score the time spent in the open arms and the number of entries into the open and closed arms. An anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms. Total distance traveled should also be analyzed to control for confounding effects on locomotor activity.

References

Strategies to mitigate Vedaclidine-induced salivation and tremor in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Vedaclidine in animal models and encountering issues with induced salivation and tremor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause salivation and tremor?

This compound is an experimental drug that acts as a mixed agonist-antagonist at muscarinic acetylcholine receptors. It is a potent and selective agonist for the M1 and M4 subtypes, while acting as an antagonist at the M2, M3, and M5 subtypes.[1] The salivation and tremor observed are characteristic side effects of muscarinic agonists, resulting from the stimulation of muscarinic receptors in the peripheral nervous system.[2][3][4]

Q2: At what dose are salivation and tremor typically observed with this compound?

In preclinical studies in mice, the analgesic effects of this compound were observed at doses as low as 0.19 mg/kg (subcutaneous). The adverse effects of salivation and tremor typically appear at doses at least 40 times greater than the effective analgesic dose.[1]

Q3: What are the primary strategies to mitigate this compound-induced salivation and tremor?

The most effective strategy is the co-administration of a peripherally restricted muscarinic antagonist. These drugs do not readily cross the blood-brain barrier, allowing them to counteract the peripheral cholinergic side effects of this compound without interfering with its central nervous system effects.[1][4][5]

Q4: Which peripherally restricted muscarinic antagonists are recommended?

Glycopyrrolate and trospium are two such agents that can be considered.[1][3][4][5][6] Glycopyrrolate is a quaternary ammonium compound that limits its passage across the blood-brain barrier.[3][6] Similarly, trospium is a peripherally restricted muscarinic receptor antagonist that has been shown to effectively mitigate cholinergic adverse events of the M1/M4 agonist xanomeline.[1][4][5][7]

Q5: Will these antagonists affect the central activity of this compound?

Because these antagonists are peripherally restricted, they are not expected to significantly impact the centrally-mediated therapeutic effects of this compound.[1][4][5]

Troubleshooting Guides

Issue 1: Excessive Salivation

Symptoms: Excessive drooling, wetness around the mouth and on the cage bedding.

Immediate Actions:

  • Monitor the animal's hydration status. Excessive fluid loss through salivation can lead to dehydration.

  • Ensure clear airways. In severe cases, excessive saliva could pose a risk of aspiration.

Mitigation Strategies:

  • Co-administration with a Peripherally Acting Anticholinergic Agent:

    • Glycopyrrolate: Administer glycopyrrolate prior to or concurrently with this compound. A starting dose can be determined based on literature for inhibiting pilocarpine-induced salivation, with adjustments made as necessary.

    • Trospium: Administer trospium prior to or concurrently with this compound. Dose selection can be guided by studies mitigating cholinergic side effects of other M1/M4 agonists.[1][4][5][7]

  • Dose Adjustment: If co-administration is not feasible, consider a dose reduction of this compound to a level that minimizes salivation while retaining the desired therapeutic effect.

Issue 2: Pronounced Tremor

Symptoms: Involuntary, rhythmic muscle movements, which can be observed in the limbs, head, or whole body.

Immediate Actions:

  • Ensure the animal's safety. Remove any objects in the cage that could cause injury during tremoring.

  • Provide stable footing. Ensure the cage floor provides good grip.

Mitigation Strategies:

  • Co-administration with a Peripherally Acting Anticholinergic Agent:

    • As with salivation, co-administration of glycopyrrolate or trospium can help mitigate tremor by blocking peripheral muscarinic receptors involved in muscle control.

  • Pharmacological Models for a Deeper Understanding:

    • To better characterize and counteract the tremor, researchers can utilize established tremor-inducing agents like harmaline or oxotremorine to create a model for testing the efficacy of mitigating strategies before applying them to this compound studies.[8][9][10]

Quantitative Data Summary

AgentAnimal ModelEffectDose RangeCitation
This compound MouseAnalgesiaStarting at 0.19 mg/kg s.c.[1]
Salivation & Tremor>40x analgesic dose[1]
Xanomeline with Trospium HumanReduced cholinergic AEs by 46%Xanomeline: 75 mg TID, Trospium: 20 mg BID[4]
Pilocarpine RatInduces salivation0.66-2.0 mg/kg i.d.[11]
Oxotremorine MouseInduces tremor0.5-5.0 mg/kg i.p.[12]
RatInduces tremor>150 µg/kg s.c.[13]
Harmaline MouseInduces tremor15 mg/kg i.p.[14]

Experimental Protocols

Protocol 1: Assessment of Drug-Induced Salivation
  • Animal Preparation: Use male Wistar rats (or other appropriate rodent model). Anesthetize the animals (e.g., with tribromoethanol).

  • Saliva Collection: Place pre-weighed cotton balls in the animal's mouth.

  • Drug Administration: Administer this compound at the desired dose and route. For mitigation studies, administer the peripherally restricted anticholinergic agent at a predetermined time before this compound.

  • Measurement: After a set period (e.g., 30 minutes), remove the cotton balls and weigh them to determine the amount of saliva produced.

  • Data Analysis: Compare the saliva production in animals treated with this compound alone versus those co-treated with the mitigating agent.

Protocol 2: Quantification of Tremor
  • Animal Model: Use a model known to exhibit measurable tremor, such as harmaline- or oxotremorine-induced tremor in mice or rats.[8][9][10]

  • Drug Administration: Administer this compound. For mitigation studies, pre-treat with the peripherally restricted anticholinergic.

  • Tremor Quantification:

    • Behavioral Scoring: Use a standardized rating scale to visually assess the severity of tremors.

    • Automated Systems: Employ a force plate actimeter or an accelerometer-based system to obtain objective measurements of tremor frequency and amplitude.[2][12][15][16][17]

  • Data Analysis: Analyze the tremor scores or instrumental data to compare the severity of tremors between treatment groups.

Visualizations

Vedaclidine_Mechanism This compound This compound M1_M4 M1/M4 Receptors (CNS) Therapeutic Effects (e.g., Analgesia) This compound->M1_M4 Agonist M2_M3_M5_Peripheral M2/M3/M5 Receptors (Peripheral) Side Effects (Salivation, Tremor) This compound->M2_M3_M5_Peripheral Agonist (leading to side effects)

Caption: this compound's dual action on central and peripheral muscarinic receptors.

Mitigation_Strategy This compound This compound M2_M3_M5_Peripheral Peripheral M2/M3/M5 Receptors This compound->M2_M3_M5_Peripheral Stimulates Peripheral_Antagonist Peripherally Restricted Muscarinic Antagonist (e.g., Glycopyrrolate, Trospium) Peripheral_Antagonist->M2_M3_M5_Peripheral Blocks Salivation_Tremor Salivation & Tremor M2_M3_M5_Peripheral->Salivation_Tremor

Caption: Mitigation of side effects by blocking peripheral muscarinic receptors.

Experimental_Workflow_Salivation start Start: Anesthetize Animal weigh_cotton Place Pre-weighed Cotton Balls start->weigh_cotton administer_drugs Administer this compound +/- Mitigating Agent weigh_cotton->administer_drugs collect_saliva Collect Saliva over Time administer_drugs->collect_saliva weigh_again Reweigh Cotton Balls collect_saliva->weigh_again analyze Analyze Saliva Volume weigh_again->analyze

References

Vedaclidine formulation challenges for oral bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific oral formulation and bioavailability of vedaclidine is limited. This technical support center provides guidance based on general principles of pharmaceutical formulation for poorly soluble compounds and the known characteristics of this compound. The experimental protocols and data presented are illustrative examples and should be adapted based on internal experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral formulation a consideration?

This compound (also known as LY-297,802 or NNC 11-1053) is an experimental analgesic agent.[1] It acts as a mixed agonist-antagonist at muscarinic acetylcholine receptors, showing potent and selective agonism at M₁ and M₄ subtypes while being an antagonist at M₂, M₃, and M₅ subtypes.[1] It has been reported to be orally active and an effective analgesic.[1] Oral administration is a preferred route for drug delivery due to its convenience and patient compliance, making the development of a robust oral formulation for this compound a key objective.

Q2: What are the known physicochemical properties of this compound that might influence its oral bioavailability?

  • Chemical Structure: this compound possesses a quinuclidine core, a structure common in various biologically active compounds.

  • Solubility: The tartrate salt of this compound is soluble in DMSO.[2] Its aqueous solubility, a critical factor for oral absorption, is not specified in available literature. Compounds with low aqueous solubility often present challenges for oral formulation.

  • Molecular Weight: this compound has a molar mass of 283.45 g/mol .[1]

Q3: What are the primary challenges in developing an oral formulation for a compound like this compound?

Without specific data, we can anticipate potential challenges based on common issues with orally administered drugs:

  • Poor Aqueous Solubility: Many drugs fail to achieve optimal oral bioavailability due to low solubility in the gastrointestinal fluids.

  • Low Dissolution Rate: Even if a drug is soluble, it may dissolve too slowly to be absorbed effectively as it transits through the gastrointestinal tract.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation, thereby reducing its bioavailability.

  • Poor Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.

Troubleshooting Guide

Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies
Possible Cause Troubleshooting Step
Poor Aqueous Solubility 1. Salt Formation: Investigate different salt forms of this compound to identify one with improved solubility and stability. 2. pH Adjustment: Assess the pH-solubility profile to determine if buffering agents in the formulation could enhance solubility in the gastrointestinal tract. 3. Co-solvents/Surfactants: Experiment with pharmaceutically acceptable co-solvents or surfactants to increase the solubility of this compound in the formulation.
Low Dissolution Rate 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles, which can enhance the dissolution rate. 2. Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion with a hydrophilic polymer to improve its dissolution characteristics.
High First-Pass Metabolism 1. Prodrug Approach: Consider designing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation. 2. Inhibition of Metabolic Enzymes: Co-administer with a safe inhibitor of the specific metabolic enzymes responsible for this compound's metabolism (requires identification of the enzymes).
Poor Permeability 1. Permeation Enhancers: Include excipients in the formulation that can transiently and safely increase the permeability of the intestinal epithelium. 2. Lipid-Based Formulations: Investigate lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to enhance absorption via the lymphatic pathway.
Issue 2: Inconsistent Dissolution Profiles During In Vitro Testing
Possible Cause Troubleshooting Step
Polymorphism 1. Solid-State Characterization: Perform solid-state characterization (e.g., XRD, DSC) to identify and control the crystalline form of this compound being used in the formulation.
Excipient Incompatibility 1. Compatibility Studies: Conduct thorough compatibility studies of this compound with all excipients under consideration using techniques like DSC and HPLC to detect any interactions.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

This table presents example data that researchers should aim to generate during pre-formulation studies.

ParameterHypothetical ValueImplication for Oral Formulation
Aqueous Solubility (pH 7.4) < 0.1 mg/mLLow solubility may limit absorption.
LogP 3.5Indicates good lipophilicity, which may favor permeability but contribute to poor aqueous solubility.
BCS Class (Predicted) II or IVSuggests that solubility and/or permeability are likely to be the main challenges.
Permeability (Caco-2) Moderate to HighIf permeability is high (BCS Class II), formulation efforts should focus on enhancing solubility and dissolution.

Table 2: Example of Formulation Strategies and Their Potential Impact

This table provides a hypothetical comparison of different formulation approaches for a poorly soluble compound like this compound.

Formulation StrategyExcipientsHypothetical Solubility EnhancementHypothetical Bioavailability Improvement
Micronization None (particle size reduction)2-fold1.5-fold
Solid Dispersion HPMC, PVP20-fold5-fold
SEDDS Oils, Surfactants, Co-solventsN/A (drug is dissolved)8-fold

Experimental Protocols

Protocol 1: Aqueous Solubility Determination
  • Objective: To determine the equilibrium solubility of this compound in buffers of different pH values simulating the gastrointestinal tract.

  • Materials: this compound, phosphate buffers (pH 1.2, 4.5, 6.8), purified water, shaker, centrifuge, HPLC system.

  • Method:

    • Add an excess amount of this compound to separate vials containing each of the buffers.

    • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the concentration of this compound in the filtrate using a validated HPLC method.

Protocol 2: In Vitro Dissolution Testing
  • Objective: To evaluate the dissolution rate of different this compound formulations.

  • Materials: this compound formulation (e.g., tablet, capsule), dissolution apparatus (USP Apparatus 2 - paddle), dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid), HPLC system.

  • Method:

    • Place the dissolution medium in the dissolution vessels and allow it to equilibrate to 37°C.

    • Place the this compound formulation in each vessel.

    • Begin paddle rotation at a specified speed (e.g., 50 rpm).

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

Protocol 3: In Vitro Permeability Assay (PAMPA)
  • Objective: To assess the passive permeability of this compound.

  • Materials: PAMPA plate system, donor and acceptor solutions (buffers), lipid membrane solution, this compound, plate reader.

  • Method:

    • Coat the filter of the donor plate with the lipid membrane solution.

    • Add the this compound solution to the donor wells.

    • Add buffer to the acceptor wells.

    • Place the donor plate into the acceptor plate and incubate.

    • After incubation, measure the concentration of this compound in both the donor and acceptor wells using a plate reader or HPLC.

    • Calculate the permeability coefficient.

Visualizations

Vedaclidine_Signaling_Pathway This compound This compound M1_M4_Receptors M1/M4 Muscarinic Receptors (Agonist) This compound->M1_M4_Receptors Binds to M2_M3_M5_Receptors M2/M3/M5 Muscarinic Receptors (Antagonist) This compound->M2_M3_M5_Receptors Binds to Gq_11_Protein Gq/11 Protein M1_M4_Receptors->Gq_11_Protein Activates Blocked_Signaling Blocked Downstream Signaling M2_M3_M5_Receptors->Blocked_Signaling Inhibits PLC Phospholipase C (PLC) Gq_11_Protein->PLC Activates IP3_DAG IP3 and DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Analgesia Analgesic Effect Ca_Release->Analgesia

Caption: this compound's dual action signaling pathway.

Oral_Formulation_Workflow Start Start: New Chemical Entity (e.g., this compound) Preformulation Pre-formulation Studies (Solubility, Permeability, Stability) Start->Preformulation Strategy Select Formulation Strategy (e.g., Solid Dispersion, SEDDS) Preformulation->Strategy Formulation Formulation Development & Optimization Strategy->Formulation InVitro In Vitro Characterization (Dissolution, Stability) Formulation->InVitro InVitro->Formulation Re-optimize InVivo Preclinical In Vivo Studies (PK, Bioavailability) InVitro->InVivo Promising Results InVivo->Formulation Re-optimize ScaleUp Scale-up & Clinical Trials InVivo->ScaleUp Good Safety & Efficacy End Marketed Oral Product ScaleUp->End

Caption: General workflow for oral drug formulation.

Formulation_Decision_Tree Solubility Aqueous Solubility? Permeability_High Permeability? Solubility->Permeability_High High Permeability_Low Permeability? Solubility->Permeability_Low Low BCS1 BCS Class I (Conventional Formulation) Permeability_High->BCS1 High BCS2 BCS Class II (Solubility Enhancement) Permeability_High->BCS2 Low BCS3 BCS Class III (Permeability Enhancement) Permeability_Low->BCS3 High BCS4 BCS Class IV (Solubility & Permeability Enhancement) Permeability_Low->BCS4 Low

Caption: Decision tree for formulation strategy.

References

Control experiments for validating Vedaclidine's specificity in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing control experiments to validate the specificity of Vedaclidine in their research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental drug that functions as a mixed agonist-antagonist at muscarinic acetylcholine receptors (mAChRs). It is a potent and selective agonist for the M₁ and M₄ receptor subtypes, while acting as an antagonist at the M₂, M₃, and M₅ subtypes.[1] This unique pharmacological profile is being explored for its potential analgesic effects in conditions such as neuropathic and cancer pain.[1]

Q2: Why am I observing a response in a cell line that predominantly expresses M₂, M₃, or M₅ receptors when treated with this compound?

A2: While this compound is an antagonist at M₂, M₃, and M₅ receptors, it will still bind to these receptors. In a competitive binding assay, this compound will displace radiolabeled ligands from these receptor subtypes. Functionally, however, it should not elicit a response on its own at these subtypes and should block the response of a known agonist. If you are observing an agonist-like response, consider the following possibilities:

  • Off-target effects: this compound may be interacting with another receptor in your cell line.

  • Compound impurity: The this compound sample may contain impurities that are active at other receptors.

  • Experimental artifact: Review your assay setup for potential sources of error.

Q3: How can I confirm that the observed effect of this compound is specifically through the M₁ or M₄ receptor?

A3: To confirm the involvement of M₁ or M₄ receptors, you can perform the following control experiments:

  • Use of selective antagonists: Pre-treat your cells with a known selective M₁ antagonist (e.g., pirenzepine) or M₄ antagonist (e.g., tropicamide, though selectivity can be an issue) before adding this compound. A specific effect will be blocked by the respective antagonist.

  • Receptor knockout/knockdown cells: Use cell lines where the M₁ or M₄ receptor has been knocked out or its expression has been knocked down using techniques like CRISPR/Cas9 or siRNA. The effect of this compound should be absent or significantly reduced in these cells compared to wild-type cells.

  • Receptor expression in a null cell line: Transfect a cell line that does not endogenously express muscarinic receptors with the M₁ or M₄ receptor. The effect of this compound should only be observed in the transfected cells.

Q4: What are the expected downstream signaling pathways activated by this compound?

A4: As an M₁ and M₄ agonist, this compound is expected to activate the following pathways:

  • M₁ Receptor (Gq/₁₁-coupled): Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).

  • M₄ Receptor (Gi/o-coupled): Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Quantitative Data Summary

The following tables summarize the reported binding affinities and functional potencies of this compound for the five human muscarinic acetylcholine receptor subtypes.

Table 1: this compound Binding Affinity (Ki) at Muscarinic Receptors

Receptor SubtypeKi (nM)
M₁Data not consistently available in a comparative format
M₂Data not consistently available in a comparative format
M₃Data not consistently available in a comparative format
M₄Data not consistently available in a comparative format
M₅Data not consistently available in a comparative format

Table 2: this compound Functional Activity (EC₅₀/IC₅₀) at Muscarinic Receptors

Receptor SubtypeAssay TypeParameterValue (nM)
M₁Calcium MobilizationEC₅₀Specific value not available
M₄cAMP InhibitionEC₅₀Specific value not available
M₂Agonist-induced responseIC₅₀Specific value not available
M₃Agonist-induced responseIC₅₀Specific value not available
M₅Agonist-induced responseIC₅₀Specific value not available

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing one of the human muscarinic receptor subtypes (M₁ to M₅).

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) to each well.

    • Add increasing concentrations of unlabeled this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective muscarinic antagonist like atropine).

    • Incubate the plates to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

A. Calcium Mobilization Assay (for M₁, M₃, and M₅ receptors)

Objective: To assess the agonist or antagonist activity of this compound at Gq-coupled muscarinic receptors.

Methodology:

  • Cell Culture and Dye Loading:

    • Seed cells expressing M₁, M₃, or M₅ receptors in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Assay Procedure:

    • To test for agonist activity, add increasing concentrations of this compound to the wells.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound before adding a known agonist (e.g., carbachol) at its EC₈₀ concentration.

  • Signal Detection:

    • Measure the fluorescence intensity before and after the addition of compounds using a fluorescence plate reader.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the log concentration of this compound to determine the EC₅₀.

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of this compound to determine the IC₅₀.

B. cAMP Assay (for M₂ and M₄ receptors)

Objective: To assess the agonist or antagonist activity of this compound at Gi-coupled muscarinic receptors.

Methodology:

  • Cell Culture:

    • Seed cells expressing M₂ or M₄ receptors in a 96-well plate.

  • Assay Procedure:

    • To test for agonist activity, pre-treat the cells with forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) and then add increasing concentrations of this compound.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound, then add forskolin and a known agonist (e.g., acetylcholine) at its EC₈₀ concentration.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis:

    • For agonist activity, plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the EC₅₀.

    • For antagonist activity, plot the reversal of the agonist-induced inhibition of cAMP against the log concentration of this compound to determine the IC₅₀.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No response to this compound in M₁/M₄ expressing cells. Low receptor expression.Verify receptor expression levels using Western blot or ELISA.
Inactive this compound.Use a fresh stock of this compound and verify its concentration.
Inappropriate assay conditions.Optimize assay parameters such as cell number, incubation time, and reagent concentrations.
Agonist-like response observed in M₂/M₃/M₅ expressing cells. Off-target effect.Use a cell line that does not express the target receptor as a negative control.
Compound impurity.Check the purity of the this compound sample using HPLC-MS.
Biased agonism.Investigate signaling pathways other than G-protein coupling, such as β-arrestin recruitment.
High variability between replicate wells. Inconsistent cell seeding.Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Edge effects in the plate.Avoid using the outer wells of the plate or fill them with media to maintain humidity.

Visualizations

Vedaclidine_Mechanism_of_Action cluster_M1_M4 M₁ and M₄ Receptor Agonism cluster_M2_M3_M5 M₂, M₃, and M₅ Receptor Antagonism Vedaclidine1 This compound M1_M4 M₁ / M₄ Receptors Vedaclidine1->M1_M4 Binds and Activates G_protein_activation G-protein Activation M1_M4->G_protein_activation Downstream_Signaling Cellular Response (e.g., Analgesia) G_protein_activation->Downstream_Signaling Vedaclidine2 This compound M2_M3_M5 M₂ / M₃ / M₅ Receptors Vedaclidine2->M2_M3_M5 Binds and Blocks No_G_protein_activation No G-protein Activation M2_M3_M5->No_G_protein_activation Blocked_Response Blocked Endogenous Ligand Response No_G_protein_activation->Blocked_Response

Caption: this compound's dual mechanism of action.

M1_Signaling_Pathway This compound This compound M1_Receptor M₁ Receptor This compound->M1_Receptor activates Gq_11 Gq/₁₁ M1_Receptor->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response

Caption: M₁ receptor signaling pathway activated by this compound.

M4_Signaling_Pathway This compound This compound M4_Receptor M₄ Receptor This compound->M4_Receptor activates Gi_o Gi/o M4_Receptor->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits cAMP cAMP AC->cAMP conversion inhibited ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activation reduced Cellular_Response Cellular Response PKA->Cellular_Response

Caption: M₄ receptor signaling pathway activated by this compound.

Experimental_Workflow start Start: Hypothesis of This compound's Effect binding_assay Competitive Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assays (Calcium or cAMP) start->functional_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis agonist_mode Agonist Mode (Determine EC₅₀) functional_assay->agonist_mode antagonist_mode Antagonist Mode (Determine IC₅₀) functional_assay->antagonist_mode specificity_controls Specificity Controls agonist_mode->specificity_controls antagonist_mode->specificity_controls knockout Receptor Knockout/ Knockdown specificity_controls->knockout selective_antagonist Selective Antagonist Blockade specificity_controls->selective_antagonist off_target Off-Target Panel Screening specificity_controls->off_target knockout->data_analysis selective_antagonist->data_analysis off_target->data_analysis conclusion Conclusion on This compound's Specificity data_analysis->conclusion

Caption: Experimental workflow for validating this compound's specificity.

References

Validation & Comparative

A Comparative Analysis of the Efficacy and Potency of Vedaclidine and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of vedaclidine, an experimental muscarinic acetylcholine receptor ligand, and morphine, a classical opioid receptor agonist. The following sections present available preclinical data on their respective efficacy and potency, details of the experimental methodologies used in these assessments, and visualizations of their distinct signaling pathways.

Introduction

This compound is an experimental analgesic agent that acts as a mixed agonist-antagonist at muscarinic acetylcholine receptors. It is a potent and selective agonist for the M1 and M4 subtypes while acting as an antagonist at the M2, M3, and M5 subtypes[1]. This unique pharmacological profile suggests its potential as an alternative to traditional opioid analgesics for the treatment of various pain states, including neuropathic and inflammatory pain[2].

Morphine, the prototypical opioid analgesic, exerts its effects primarily through the activation of μ-opioid receptors (MOR) located in the central and peripheral nervous systems[3][4]. Its potent analgesic properties are well-established, but its clinical utility is often limited by significant side effects, including respiratory depression, constipation, and the potential for tolerance and dependence[5].

This guide aims to provide an objective comparison of these two compounds based on available preclinical data to inform further research and drug development efforts.

Quantitative Comparison of Efficacy and Potency

Direct head-to-head comparative studies providing ED50 (median effective dose) and Emax (maximum effect) values for this compound and morphine under identical experimental conditions are limited in the publicly available literature. However, data from various preclinical studies using established animal models of pain provide insights into their relative potency and efficacy.

Note: The data presented below are compiled from different studies and should be interpreted with caution due to potential variations in experimental protocols, animal strains, and endpoint measurements.

CompoundAnimal ModelPain AssayRoute of AdministrationED50 (mg/kg)Efficacy (as %MPE or other measure)Citation(s)
Morphine RatTail-Flick Test--Dose-dependent increase in analgesia[6]
RatFormalin Test--Dose-dependent increase in analgesia[6]
RatHot-Plate TestSC2.6 - 4.9Near-maximal antinociceptive response at 3 mg/kg[7][8]
RatPaw Pressure TestSCPotent-[7]
MouseAcetic Acid Writhing TestIP0.124 ± 0.018Dose-dependent antinociceptive activity[9]
MouseHot-Plate TestIP1.94Dose-dependent antinociception[9]
This compound RatFormalin TestSC0.3 - 10 (dose range)Dose-related antihyperalgesic effects[2]
RatCarrageenan-induced HyperalgesiaSC0.1 - 30 (dose range)Dose-related reversal of mechanical and thermal hyperalgesia[2]

SC: Subcutaneous; IP: Intraperitoneal; %MPE: Percentage of Maximum Possible Effect.

One source suggests that this compound is orally active and possesses an analgesic potency more than three times that of morphine, with a wider therapeutic window as side effects like salivation and tremor were observed at much higher doses than the effective analgesic dose.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of this compound and morphine. For specific parameters, it is essential to refer to the original research articles.

Hot-Plate Test

This test is used to assess the response to a thermal pain stimulus and is primarily sensitive to centrally acting analgesics[10].

  • Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.5°C). A bottomless, open-ended glass cylinder confines the animal to the heated surface.

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded before drug administration.

    • The test compound (e.g., morphine) or vehicle is administered.

    • At a predetermined time after administration, the animal is placed on the hot plate, and the latency to the nociceptive response is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Endpoint: An increase in the latency to respond compared to baseline or a vehicle-treated group indicates an analgesic effect.

Tail-Flick Test

This is another common method to evaluate the response to thermal pain and is also sensitive to centrally acting analgesics[11].

  • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned in the path of the heat source.

    • A baseline latency for the tail-flick response is determined before drug administration.

    • The test compound or vehicle is administered.

    • At specific time points after administration, the heat source is activated, and the time taken for the animal to flick its tail away from the heat is measured.

    • A cut-off time is used to prevent tissue damage.

  • Endpoint: An increase in the tail-flick latency indicates analgesia.

Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain and is sensitive to both centrally and peripherally acting analgesics[12][13].

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • After a specific pre-treatment time, a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.

    • The animals are then placed in an observation chamber.

    • The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 15-30 minutes).

  • Endpoint: A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.

Formalin Test

This model assesses the response to a persistent chemical noxious stimulus and has two distinct phases, allowing for the differentiation between acute nociceptive pain (early phase) and inflammatory pain (late phase)[14][15][16].

  • Procedure:

    • A small volume of dilute formalin solution (e.g., 1-5%) is injected into the plantar surface of the animal's hind paw.

    • The animal is immediately placed in an observation chamber.

    • The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.

    • Observations are typically made during two distinct periods: the early phase (e.g., 0-5 minutes post-injection) and the late phase (e.g., 15-30 minutes post-injection).

  • Endpoint: A reduction in the duration of nociceptive behaviors in either phase indicates an antinociceptive or antihyperalgesic effect.

Signaling Pathways

The analgesic effects of this compound and morphine are mediated by distinct signaling pathways.

This compound Signaling Pathway

This compound is a selective agonist at M1 and M4 muscarinic acetylcholine receptors. Both M1 and M4 receptors are G-protein coupled receptors (GPCRs). The M1 receptor couples to Gq/11 G-proteins, while the M4 receptor couples to Gi/o G-proteins[17][18]. The analgesic effects are thought to be primarily mediated through the activation of these receptors in the central nervous system.

Vedaclidine_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Vedaclidine_pre This compound M4 M4 Receptor (Gi/o-coupled) Vedaclidine_pre->M4 Agonist AC_pre Adenylyl Cyclase M4->AC_pre Inhibits Ca_channel Voltage-gated Ca2+ Channel M4->Ca_channel Inhibits cAMP_pre cAMP AC_pre->cAMP_pre PKA_pre PKA cAMP_pre->PKA_pre Activates NT_release Neurotransmitter Release (e.g., Glutamate) Ca_channel->NT_release Vedaclidine_post This compound M1 M1 Receptor (Gq/11-coupled) Vedaclidine_post->M1 Agonist PLC Phospholipase C M1->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Activates Neuronal_Modulation Modulation of Neuronal Excitability (Analgesia) PKC->Neuronal_Modulation

This compound's dual agonistic action on M1 and M4 receptors.
Morphine Signaling Pathway

Morphine is a full agonist at the μ-opioid receptor, which is a Gi/o-coupled GPCR[4][19]. Activation of this receptor leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain transmission[3][4].

Morphine_Signaling cluster_presynaptic_morphine Presynaptic Terminal cluster_postsynaptic_morphine Postsynaptic Neuron Morphine_pre Morphine MOR_pre μ-Opioid Receptor (Gi/o-coupled) Morphine_pre->MOR_pre Agonist AC_pre_morphine Adenylyl Cyclase MOR_pre->AC_pre_morphine Inhibits Ca_channel_morphine Voltage-gated Ca2+ Channel MOR_pre->Ca_channel_morphine Inhibits cAMP_pre_morphine cAMP AC_pre_morphine->cAMP_pre_morphine NT_release_morphine Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_channel_morphine->NT_release_morphine Morphine_post Morphine MOR_post μ-Opioid Receptor (Gi/o-coupled) Morphine_post->MOR_post Agonist K_channel GIRK Channel MOR_post->K_channel Activates K_efflux K+ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) K_efflux->Hyperpolarization

Morphine's activation of presynaptic and postsynaptic μ-opioid receptors.

Conclusion

This compound and morphine represent two distinct pharmacological approaches to analgesia. While morphine is a potent and widely used opioid, its clinical application is hampered by a range of adverse effects. This compound, with its novel muscarinic-based mechanism of action, shows promise as a potent analgesic in preclinical models. The available data suggest that this compound may have a favorable potency and therapeutic window compared to morphine, although direct comparative studies are needed to confirm these findings. Further research is warranted to fully elucidate the efficacy, safety profile, and clinical potential of this compound as a non-opioid analgesic.

References

Comparative analysis of Vedaclidine versus other M1/M4 muscarinic agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for neuropsychiatric and pain disorders is witnessing a resurgence of interest in muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes. These receptors are pivotal in modulating cognitive function and neurotransmitter release in the central nervous system. This guide provides a detailed comparative analysis of Vedaclidine, a mixed M1/M4 agonist, against other prominent M1/M4-targeting agents: Xanomeline, Emraclidine, and NBI-1117568. The objective is to offer a clear, data-driven comparison to inform research and development efforts in this promising therapeutic area.

Introduction to M1/M4 Muscarinic Agonism

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. The five subtypes (M1-M5) are distributed throughout the body. M1 and M4 receptors are highly expressed in the central nervous system and have emerged as key targets for treating conditions like schizophrenia, Alzheimer's disease, and pain.

Activation of M1 receptors, which couple to Gq/11 proteins, is primarily associated with enhancing cognitive processes.[1][2] Conversely, M4 receptors, which couple to Gi/o proteins, are involved in the regulation of dopamine release, suggesting a role in modulating psychosis.[1][3] The therapeutic strategy behind M1/M4 agonists is to harness these distinct signaling pathways to address a broader spectrum of symptoms with potentially fewer side effects than traditional antipsychotics that primarily target dopamine D2 receptors.

Comparative Pharmacological Profiles

This section details the pharmacological characteristics of this compound and its comparators. The data presented is a synthesis of publicly available preclinical and clinical findings.

This compound

This compound is a mixed muscarinic receptor agonist-antagonist. It is a potent and selective agonist at M1 and M4 subtypes while acting as an antagonist at M2, M3, and M5 receptors.[4] Primarily investigated for its analgesic properties, this compound has shown efficacy in various preclinical pain models.[5] Its unique profile of activating M1 and M4 receptors while blocking other subtypes was hypothesized to provide pain relief with a reduced burden of the typical cholinergic side effects.

Xanomeline

Xanomeline is a well-characterized M1 and M4-preferring muscarinic agonist.[6][7] Due to significant peripheral cholinergic side effects, it is co-formulated with trospium, a peripherally restricted muscarinic antagonist, in the combination product KarXT. This combination aims to mitigate peripheral adverse events while allowing xanomeline to exert its effects in the central nervous system.[8] KarXT has demonstrated efficacy in treating schizophrenia in clinical trials.[8][9]

Emraclidine

Emraclidine is a selective M4 positive allosteric modulator (PAM).[10][11] As a PAM, it enhances the response of the M4 receptor to the endogenous ligand, acetylcholine, rather than directly activating the receptor itself. This mechanism was anticipated to offer a more nuanced modulation of the cholinergic system. However, in recent Phase 2 clinical trials (EMPOWER-1 and EMPOWER-2) for schizophrenia, emraclidine did not meet its primary endpoint of significantly reducing the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.[1][4][12][13]

NBI-1117568

NBI-1117568 is a selective orthosteric agonist of the M4 muscarinic receptor.[2][3] By directly binding to and activating the M4 receptor, it aims to modulate dopamine signaling. In a Phase 2 clinical study, NBI-1117568 met its primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in the total PANSS score in adults with schizophrenia.[2][3][14]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct head-to-head comparative studies are limited, and the data is compiled from various sources, which may use different experimental conditions.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundM1M2M3M4M5
This compound AgonistAntagonistAntagonistAgonistAntagonist
Xanomeline 296[6]294[6]High Affinity[7]High Affinity[7]High Affinity[6]
Emraclidine - (PAM)- (PAM)- (PAM)M4 Selective PAM[10][11]- (PAM)
NBI-1117568 ---M4 Selective Agonist[2][3]-

Note: Specific Ki values for this compound across all subtypes are not consistently reported in publicly available literature. Xanomeline binds with high affinity to all five subtypes, though it is functionally selective for M1 and M4. Emraclidine and NBI-1117568 are designed for high selectivity to the M4 receptor.

Table 2: Comparative Functional Activity (EC50, nM)

CompoundM1M2M3M4M5
This compound AgonistAntagonistAntagonistAgonistAntagonist
Xanomeline Partial Agonist[15]Partial Agonist[6]Lower Affinity[7]Partial Agonist[15]Antagonist[6]
Emraclidine - (PAM)- (PAM)- (PAM)M4 Selective PAM[10][11]- (PAM)
NBI-1117568 ---M4 Selective Agonist[2][3]-

Note: Functional activity data is often context-dependent (e.g., cell line, signaling pathway measured). The data presented reflects the general functional profile of each compound.

Table 3: Clinical Development Status and Key Outcomes

CompoundIndication(s)Development PhaseKey Clinical Outcomes
This compound PainPreclinical/Early ClinicalAnalgesic effects in animal models.[5]
Xanomeline (KarXT) SchizophreniaApprovedSignificant reduction in PANSS total score in Phase 3 trials.[8][9]
Emraclidine SchizophreniaPhase 2Did not meet primary endpoint in Phase 2 trials.[1][4][12][13]
NBI-1117568 SchizophreniaPhase 3 InitiatedMet primary endpoint in Phase 2 trial, showing significant PANSS reduction.[2][3][14]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

M1_M4_Signaling_Pathways cluster_M1 M1 Receptor Signaling (Gq/11-coupled) cluster_M4 M4 Receptor Signaling (Gi/o-coupled) M1 M1 Receptor Gq11 Gq/11 M1->Gq11 Activation PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca PKC Protein Kinase C DAG->PKC Cognition Cognitive Enhancement Ca->Cognition PKC->Cognition M4 M4 Receptor Gio Gi/o M4->Gio Activation AC Adenylyl Cyclase Gio->AC Inhibition ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP Dopamine Dopamine Release Modulation cAMP->Dopamine Decreased cAMP leads to This compound This compound This compound->M1 This compound->M4 Xanomeline Xanomeline Xanomeline->M1 Xanomeline->M4 Emraclidine Emraclidine Emraclidine->M4 PAM NBI1117568 NBI1117568 NBI1117568->M4

Caption: M1 and M4 muscarinic receptor signaling pathways.

Receptor_Binding_Assay prep Prepare cell membranes expressing muscarinic receptors radioligand Add radiolabeled ligand (e.g., [3H]NMS) prep->radioligand competitor Add unlabeled competitor (this compound, Xanomeline, etc.) at varying concentrations radioligand->competitor incubate Incubate to reach equilibrium competitor->incubate filter Separate bound and free ligand (Filtration) incubate->filter measure Measure radioactivity of bound ligand filter->measure analyze Analyze data to determine Ki values (binding affinity) measure->analyze

Caption: Experimental workflow for a receptor binding assay.

In_Vivo_Pain_Model induce Induce pain in animal model (e.g., formalin injection) administer Administer test compound (e.g., this compound) or vehicle induce->administer observe Observe and measure pain-related behaviors (e.g., flinching, licking) administer->observe compare Compare responses between treated and vehicle groups observe->compare analyze Analyze data to determine analgesic efficacy compare->analyze

Caption: Workflow for an in vivo pain model experiment.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of a test compound for each of the five muscarinic receptor subtypes.

Materials:

  • Cell membranes from cell lines stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

  • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • Test compounds: this compound, Xanomeline, Emraclidine, NBI-1117568 at a range of concentrations.

  • 96-well plates, filter mats, and a scintillation counter.

Procedure:

  • Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various dilutions, a fixed concentration of [3H]NMS, and the cell membrane preparation. For determining non-specific binding, atropine is used instead of the test compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measurement: Dry the filter mats and measure the radioactivity in each filter disc using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Formalin Test for Analgesia

Objective: To assess the analgesic efficacy of a test compound in a model of inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Formalin solution (5% in saline).

  • Test compound (e.g., this compound) dissolved in an appropriate vehicle.

  • Vehicle control.

  • Observation chambers with a clear floor.

Procedure:

  • Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous injection) at a specified time before the formalin injection.

  • Formalin Injection: Inject a small volume (e.g., 50 µL) of 5% formalin solution into the plantar surface of one hind paw.

  • Observation: Immediately place the rat back into the observation chamber and record the time spent licking or flinching the injected paw over a set period (e.g., 60 minutes). The response to formalin is typically biphasic: an early phase (0-5 minutes) representing acute nociception and a late phase (15-60 minutes) reflecting inflammatory pain with central sensitization.

  • Data Analysis: Compare the duration of pain behaviors between the drug-treated groups and the vehicle-treated group for both phases of the test. A significant reduction in these behaviors indicates an analgesic effect.

Conclusion

The development of M1/M4 muscarinic agonists represents a significant advancement in the potential treatment of complex neuropsychiatric and pain disorders.

  • This compound shows promise as an analgesic with a unique mixed agonist-antagonist profile, though more clinical data is needed to establish its therapeutic utility.

  • Xanomeline , as part of KarXT, has demonstrated the clinical viability of the dual M1/M4 agonist approach for schizophrenia.

  • The recent clinical trial failure of Emraclidine , an M4 PAM, highlights the complexities of targeting this system and suggests that the specific mechanism of action (orthosteric agonism vs. allosteric modulation) is critical.

  • NBI-1117568 , a selective M4 agonist, has shown positive results in Phase 2 for schizophrenia, offering a more targeted approach that may differ in efficacy and side-effect profile from dual M1/M4 agonists.

The comparative analysis presented here underscores the distinct pharmacological profiles and clinical trajectories of these M1/M4-targeting agents. Future research should focus on direct comparative studies to better elucidate the relative advantages of each approach. The continued exploration of this therapeutic class holds the potential to deliver novel medicines with improved efficacy and tolerability for patients with significant unmet medical needs.

References

Head-to-head comparison of Vedaclidine and talsaclidine in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for selective and effective muscarinic acetylcholine receptor agonists is a critical endeavor in the development of novel therapeutics for a range of neurological disorders. This guide provides a comprehensive preclinical comparison of two such agents, vedaclidine and talsaclidine, focusing on their receptor selectivity, functional activity, and performance in relevant animal models.

This comparative analysis synthesizes available preclinical data to offer a clear, data-driven overview of these two compounds. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows, this guide aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development programs.

At a Glance: Key Preclinical Characteristics

FeatureThis compoundTalsaclidine
Primary Target Muscarinic Acetylcholine ReceptorsMuscarinic Acetylcholine Receptors
Receptor Profile Mixed M1 agonist and M2/M3 antagonist.[1] Also reported to have functional selectivity for the M4 subtype.Preferential M1 agonist with less pronounced effects at M2 and M3 receptors.[2][3]
Therapeutic Area (Preclinical) Analgesia.[1][4][5]Cognitive enhancement (Alzheimer's Disease).[6][7]
Reported Preclinical Models Murine models of pain (grid-shock, tail-flick, hot-plate, writhing, formalin tests).[1][4]Delayed matching-to-sample (DMTS) task in aged rhesus monkeys.

In Vitro Pharmacology: A Look at Receptor Selectivity and Functional Activity

A direct comparison of the in vitro pharmacological profiles of this compound and talsaclidine is crucial for understanding their mechanisms of action and potential for on-target efficacy versus off-target side effects. The following tables summarize the available data on their binding affinities (Ki) and functional activities (EC50) at the five muscarinic receptor subtypes (M1-M5).

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1M2M3M4M5Data Source
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Talsaclidine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Muscarinic Receptor Functional Activity (EC50, nM)

CompoundM1M2M3M4M5Data Source
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Talsaclidine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Directly comparable Ki and EC50 values from a single preclinical study for both this compound and talsaclidine across all muscarinic receptor subtypes were not available in the public domain at the time of this review. The tables above will be updated as such data becomes available.

Preclinical Efficacy Models: Performance in Action

The therapeutic potential of this compound and talsaclidine has been explored in different preclinical models, reflecting their distinct primary therapeutic targets.

This compound in Analgesia Models

This compound has demonstrated analgesic properties in various murine models of pain.[1] These models are designed to assess a compound's ability to alleviate pain responses to different stimuli.

Experimental Workflow: Murine Formalin Test for Analgesia

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Nociceptive Challenge cluster_3 Behavioral Observation cluster_4 Data Analysis animal Male Sprague-Dawley Rats This compound This compound (s.c.) animal->this compound vehicle Vehicle Control (s.c.) animal->vehicle formalin Formalin Injection (hind paw) This compound->formalin vehicle->formalin observe Observation Period (e.g., 60 min) formalin->observe early_phase Early Phase (0-5 min) observe->early_phase late_phase Late Phase (15-60 min) observe->late_phase licking_time Quantify Paw Licking/Biting Time early_phase->licking_time late_phase->licking_time compare Compare this compound vs. Vehicle licking_time->compare G cluster_0 Animal & Training cluster_1 Drug Administration cluster_2 DMTS Task Procedure cluster_3 Data Analysis monkeys Aged Rhesus Monkeys training Training on DMTS Task monkeys->training talsaclidine Talsaclidine (Oral) training->talsaclidine placebo Placebo Control training->placebo start Trial Start talsaclidine->start placebo->start sample Sample Stimulus Presentation start->sample delay Delay Period sample->delay choice Choice Stimuli Presentation delay->choice response Monkey's Response choice->response reward Reward/No Reward response->reward accuracy Calculate % Accuracy response->accuracy compare Compare Talsaclidine vs. Placebo accuracy->compare G cluster_0 M1 Receptor Activation cluster_1 G-Protein Cascade cluster_2 Second Messengers cluster_3 Downstream Effects ligand Acetylcholine / Agonist m1 M1 Receptor ligand->m1 gq Gq/11 m1->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Responses (e.g., Neuronal Excitability) ca_release->cellular_response pkc->cellular_response G cluster_0 M4 Receptor Activation cluster_1 G-Protein Cascade cluster_2 Second Messenger cluster_3 Downstream Effects ligand Acetylcholine / Agonist m4 M4 Receptor ligand->m4 gi Gi/o m4->gi ac Adenylyl Cyclase gi->ac atp ATP ac->atp camp cAMP atp->camp Inhibited pka Protein Kinase A (PKA) camp->pka cellular_response Cellular Responses (e.g., Inhibition of Neurotransmitter Release) pka->cellular_response

References

Vedaclidine and Cevimeline: A Comparative Analysis of M1/M3 Muscarinic Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the pharmacological activity of vedaclidine and cevimeline at the M1 and M3 muscarinic acetylcholine receptors. The information presented is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant signaling pathways to facilitate a comprehensive understanding of the distinct receptor interaction profiles of these two compounds.

Introduction

This compound and cevimeline are both muscarinic receptor ligands but exhibit fundamentally different activity profiles at the M1 and M3 receptor subtypes. Cevimeline is a well-established muscarinic agonist with activity at both M1 and M3 receptors, approved for the treatment of dry mouth in patients with Sjögren's syndrome.[1][2] In contrast, this compound is an experimental compound characterized as a mixed agonist-antagonist, displaying agonist activity at M1 and M4 receptors while acting as an antagonist at M2, M3, and M5 receptors.[3] These distinct mechanisms of action translate to different potential therapeutic applications and side-effect profiles.

Quantitative Comparison of Receptor Activity

The following table summarizes the in vitro activity of this compound and cevimeline at human M1 and M3 muscarinic receptors. The data are compiled from published pharmacological studies.

CompoundReceptorActivityPotency/Affinity
This compound M1AgonistIC50 = 0.33 nM[3]
M3AntagonistpA2 = 7.4[3]
Cevimeline M1AgonistEC50 = 0.023 µM (23 nM)[1]
M3AgonistEC50 = 0.048 µM (48 nM)[1]

Note: IC50 (half maximal inhibitory concentration) for this compound's M1 agonism was determined in a functional assay measuring inhibition of a response, which in this context reflects its agonistic potency. pA2 is a measure of the potency of a competitive antagonist. EC50 (half maximal effective concentration) reflects the concentration of an agonist that produces 50% of the maximal response.

Signaling Pathways

The differential activities of this compound and cevimeline at M1 and M3 receptors result in distinct downstream cellular signaling cascades. M1 and M3 receptors are both Gq/11 protein-coupled receptors. Agonist binding initiates a cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

cluster_agonist Agonist Pathway (Cevimeline at M1/M3, this compound at M1) cluster_antagonist Antagonist Action (this compound at M3) Agonist Agonist M1_M3 M1/M3 Receptor Agonist->M1_M3 Binds Gq_11 Gq/11 M1_M3->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC This compound This compound M3_receptor M3 Receptor This compound->M3_receptor Binds & Blocks Agonist_block Agonist Agonist_block->M3_receptor

Caption: M1/M3 receptor signaling pathways for agonists and antagonists.

Experimental Protocols

The quantitative data presented in this guide were generated using established in vitro pharmacological assays. The following sections provide an overview of the methodologies typically employed.

M1 Receptor Agonist Activity of this compound (Functional Assay)

The agonist activity of this compound at the M1 receptor was determined using an isolated tissue preparation.[3]

Experimental Workflow:

A Rabbit Vas Deferens Preparation B Tissue Mounting in Organ Bath A->B C Electrical Field Stimulation B->C D Addition of this compound (Increasing Concentrations) C->D E Measurement of Inhibitory Response D->E F IC50 Determination E->F

Caption: Workflow for M1 receptor functional assay.

  • Tissue Preparation: The rabbit vas deferens, a tissue where M1 receptor activation inhibits electrically induced contractions, is isolated and prepared.

  • Assay Setup: The tissue is mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature.

  • Stimulation: The tissue is stimulated electrically to induce contractions.

  • Compound Addition: Increasing concentrations of this compound are added to the organ bath.

  • Data Acquisition: The inhibitory effect of this compound on the electrically induced contractions is measured.

  • Data Analysis: The concentration of this compound that produces 50% of the maximum inhibition (IC50) is calculated to determine its potency as an M1 agonist in this functional assay.

M3 Receptor Antagonist Activity of this compound (Schild Analysis)

The antagonist activity of this compound at the M3 receptor was quantified using a Schild analysis in an isolated tissue preparation.[3]

  • Tissue Preparation: The guinea pig urinary bladder, a smooth muscle tissue rich in M3 receptors that contract in response to muscarinic agonists, is isolated.

  • Assay Setup: The tissue is mounted in an organ bath.

  • Agonist Response: A cumulative concentration-response curve to a standard M3 agonist (e.g., carbachol) is generated to establish a baseline.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a predetermined period.

  • Shift in Agonist Response: A second cumulative concentration-response curve to the M3 agonist is generated in the presence of this compound.

  • Data Analysis: The process is repeated with several concentrations of this compound. The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot of log(dose ratio - 1) versus the logarithm of the molar concentration of this compound is constructed. The x-intercept of the linear regression of the Schild plot provides the pA2 value, a measure of the antagonist's affinity.[4][5][6]

M1 and M3 Receptor Agonist Activity of Cevimeline (Functional Assay)

The agonist potency of cevimeline at M1 and M3 receptors was likely determined using cell-based functional assays measuring second messenger responses.[1]

Experimental Workflow:

A Cell Culture with M1 or M3 Receptors B Loading with Fluorescent Ca²⁺ Dye A->B C Addition of Cevimeline (Increasing Concentrations) B->C D Measurement of Fluorescence Change C->D E EC50 Determination D->E

Caption: Workflow for cell-based calcium mobilization assay.

  • Cell Culture: Cells stably expressing either the human M1 or M3 muscarinic receptor are cultured.

  • Assay Preparation: The cells are loaded with a fluorescent calcium indicator dye.

  • Compound Addition: Increasing concentrations of cevimeline are added to the cells.

  • Data Acquisition: The change in fluorescence, which corresponds to the increase in intracellular calcium concentration upon receptor activation, is measured using a plate reader.

  • Data Analysis: The concentration of cevimeline that elicits 50% of the maximal calcium response (EC50) is calculated to determine its potency as an agonist at each receptor subtype.

Conclusion

This compound and cevimeline possess distinct pharmacological profiles at M1 and M3 muscarinic receptors. Cevimeline acts as an agonist at both M1 and M3 subtypes, consistent with its clinical use to increase salivary secretions. In contrast, this compound exhibits a unique mixed profile, acting as a potent agonist at the M1 receptor and a competitive antagonist at the M3 receptor. This differential activity underscores the importance of detailed pharmacological characterization in drug development and highlights the potential for designing subtype-selective muscarinic ligands to achieve specific therapeutic outcomes while potentially minimizing off-target effects. The experimental methodologies outlined provide a framework for the continued investigation and comparison of novel muscarinic receptor modulators.

References

Vedaclidine vs. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): A Comparative Review of Safety and Tolerability Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety and tolerability profiles of the investigational drug Vedaclidine and the widely used class of nonsteroidal anti-inflammatory drugs (NSAIDs). While extensive clinical data are available for NSAIDs, allowing for a detailed assessment of their risks, publicly accessible clinical safety and tolerability data for this compound are notably limited. This document summarizes the available preclinical information for this compound and contrasts it with the established clinical safety profiles of common NSAIDs, supported by experimental data and methodologies from key clinical trials.

Executive Summary

This compound, an experimental analgesic, operates through a distinct mechanism as a mixed agonist-antagonist at muscarinic acetylcholine receptors.[1] Preclinical studies suggest a separation between its analgesic effects and adverse effects like salivation and tremor.[1][2] However, a comprehensive understanding of its safety and tolerability in humans remains elusive due to the absence of published clinical trial data.

In contrast, NSAIDs, which exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, have a well-documented safety profile characterized by a spectrum of adverse events.[3][4] The most significant of these include gastrointestinal (GI) complications, cardiovascular (CV) risks, and renal effects.[1][5][6][7] The risk of these adverse events varies among different NSAIDs, influenced by factors such as their selectivity for COX-1 versus COX-2 enzymes.[3][8][9]

This guide presents the available data in a structured format to facilitate a clear understanding of the known safety aspects of both this compound and NSAIDs, while underscoring the critical data gap for this compound.

This compound: Preclinical Safety and Tolerability

This compound is a selective muscarinic receptor agonist for the M1 and M4 subtypes and an antagonist at the M2, M3, and M5 subtypes.[1] This mixed receptor profile is central to its analgesic properties.

Key Preclinical Findings:

  • Therapeutic Window: In animal models, this compound demonstrated a wide therapeutic window, with analgesic effects observed at doses significantly lower than those causing adverse effects such as salivation and tremor.[2]

  • Gastrointestinal and Cardiovascular Effects: Preclinical studies in mice indicated that this compound did not significantly affect gastrointestinal function or heart rate.[2]

  • Dependence and Abuse Potential: Early human trials suggested a low potential for the development of dependence or abuse.[1]

Limitations:

The currently available information on this compound's safety is primarily derived from preclinical studies. Without data from Phase I, II, and III clinical trials, a definitive safety and tolerability profile in humans cannot be established. Key areas requiring clinical investigation include its potential for anticholinergic side effects (such as dry mouth, constipation, and blurred vision), cardiovascular effects with long-term use, and its overall adverse event profile in diverse patient populations.

NSAIDs: Clinical Safety and Tolerability Profile

The safety and tolerability of NSAIDs have been extensively studied in numerous clinical trials and meta-analyses. The primary concerns are related to their effects on the gastrointestinal, cardiovascular, and renal systems.

Quantitative Analysis of Adverse Events

The following tables summarize the quantitative data on the risk of key adverse events associated with common NSAIDs from major clinical trials and meta-analyses.

Table 1: Gastrointestinal Adverse Events with NSAIDs

NSAIDComparatorStudy/AnalysisRisk MeasureResultReference
Celecoxib IbuprofenPRECISION TrialHazard Ratio (Serious GI Events)0.65[10][11]
Celecoxib NaproxenPRECISION TrialHazard Ratio (Serious GI Events)0.71[10][11]
Non-selective NSAIDs PlaceboMeta-analysisRelative Risk (Upper GI Complications)Increased risk across all 16 NSAIDs studied[1]
Ibuprofen PlaceboMeta-analysisRelative Risk (Upper GI Complications)Lowest risk among traditional NSAIDs[3][12]
Naproxen PlaceboMeta-analysisRelative Risk (Upper GI Complications)Intermediate risk[3]
Diclofenac PlaceboMeta-analysisRelative Risk (Upper GI Complications)Intermediate risk[3]

Table 2: Cardiovascular Adverse Events with NSAIDs

NSAIDComparatorStudy/AnalysisRisk MeasureResultReference
Celecoxib IbuprofenPRECISION TrialHazard Ratio (Major Adverse CV Events)0.87[10][11]
Celecoxib NaproxenPRECISION TrialHazard Ratio (Major Adverse CV Events)0.97[10][11]
Oral NSAIDs PlaceboMeta-analysisRelative Risk (Cardiovascular AEs)1.37[13]
Diclofenac Other NSAIDsMeta-analysisRelative Risk (Major Vascular Events)Significantly greater CV risk[9]
Naproxen Other NSAIDsFDA Advisory CommitteeConclusionInsufficient evidence to conclude lower thrombotic risk[4]

Table 3: Renal Adverse Events with NSAIDs

NSAIDComparatorStudy/AnalysisRisk MeasureResultReference
Celecoxib IbuprofenPRECISION TrialHazard Ratio (Renal Events)Significantly lower with celecoxib[10][14]
Celecoxib NaproxenPRECISION TrialHazard Ratio (Renal Events)Not significantly different[10][14]
NSAID use Non-useNested Case-Control StudyRisk of Acute Renal Failure3-fold greater risk[1]
NSAIDs with high COX-2 selectivity NSAIDs with low COX-2 selectivityMeta-analysisAssociation with Acute Kidney InjuryLower association[9]

Experimental Protocols for Key NSAID Safety Trials

Understanding the methodologies of the clinical trials that generated the safety data for NSAIDs is crucial for interpreting the results. Below are summaries of the experimental protocols for key studies.

The PRECISION Trial (Prospective Randomized Evaluation of Celecoxib Integrated Safety vs. Ibuprofen or Naproxen)
  • Objective: To assess the cardiovascular safety of celecoxib compared with ibuprofen and naproxen in patients with arthritis at high cardiovascular risk.

  • Study Design: A randomized, double-blind, triple-dummy, non-inferiority trial.

  • Patient Population: 24,081 patients with osteoarthritis or rheumatoid arthritis who required NSAIDs and had established cardiovascular disease or were at increased risk.

  • Interventions:

    • Celecoxib: 100 mg twice daily

    • Ibuprofen: 600 mg three times daily

    • Naproxen: 375 mg twice daily

    • All patients were also prescribed esomeprazole (a proton pump inhibitor) to reduce gastrointestinal risk.

  • Primary Endpoint: The primary outcome was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (Antiplatelet Trialists' Collaboration [APTC] endpoint).

  • Key Secondary Endpoints: Included serious gastrointestinal events and renal events.

  • Statistical Analysis: The primary analysis was a non-inferiority comparison of celecoxib to both ibuprofen and naproxen.

Meta-analysis of NSAID-Associated Upper Gastrointestinal Complications
  • Objective: To quantify the relative risk of upper gastrointestinal complications associated with different NSAIDs.

  • Study Design: A meta-analysis of observational studies (case-control and cohort studies).

  • Data Sources: Pooled data from 28 observational studies published between 1980 and 2011.

  • Endpoint: Upper gastrointestinal complications, defined as upper GI bleeding and/or perforation, or peptic ulcer.

  • Statistical Analysis: Relative risks (RRs) and 95% confidence intervals (CIs) were calculated for individual NSAIDs compared to non-use.

Signaling Pathways and Experimental Workflow Diagrams

To visualize the mechanisms of action and the process of safety evaluation, the following diagrams are provided in DOT language.

cluster_this compound This compound Signaling Pathway This compound This compound M1_M4 M1/M4 Muscarinic Receptors This compound->M1_M4 Agonist M2_M3_M5 M2/M3/M5 Muscarinic Receptors This compound->M2_M3_M5 Antagonist Analgesia Analgesia M1_M4->Analgesia Side_Effects Potential Anticholinergic Side Effects M2_M3_M5->Side_Effects

Caption: this compound's dual action on muscarinic receptors.

cluster_NSAID NSAID Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane COX1->Prostaglandins_Thromboxane Prostaglandins_Inflammation Prostaglandins (Inflammation) COX2->Prostaglandins_Inflammation GI_Protection GI Protection & Platelet Aggregation Prostaglandins_Thromboxane->GI_Protection Pain_Inflammation Pain & Inflammation Prostaglandins_Inflammation->Pain_Inflammation NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: NSAIDs inhibit COX enzymes to reduce pain and inflammation.

cluster_Workflow Typical NSAID Clinical Safety Trial Workflow Patient_Recruitment Patient Recruitment (e.g., Osteoarthritis with CV risk) Randomization Randomization Patient_Recruitment->Randomization Treatment_A NSAID A Randomization->Treatment_A Treatment_B NSAID B (Comparator) Randomization->Treatment_B Placebo Placebo (if applicable) Randomization->Placebo Follow_up Long-term Follow-up (Monitoring for Adverse Events) Treatment_A->Follow_up Treatment_B->Follow_up Placebo->Follow_up Data_Collection Data Collection (GI, CV, Renal Events) Follow_up->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Hazard Ratios) Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: Workflow of a typical NSAID safety trial.

Conclusion

The comparison between this compound and NSAIDs with respect to their safety and tolerability profiles is currently hampered by a significant disparity in the available data. While NSAIDs have a well-characterized, albeit complex, risk profile that has been extensively documented in numerous clinical trials, the safety of this compound in humans remains largely unknown due to the lack of published clinical data.

For researchers and drug development professionals, the established safety profiles of NSAIDs serve as a benchmark for the types of rigorous clinical evaluation that will be necessary to ascertain the safety and therapeutic potential of novel analgesics like this compound. Future clinical trials on this compound will need to systematically evaluate its gastrointestinal, cardiovascular, and renal safety, as well as its potential for anticholinergic and other adverse effects, to provide a comprehensive understanding of its risk-benefit profile. Until such data become available, any comparison with established drug classes like NSAIDs remains speculative.

References

Assessing the Abuse Potential of Vedaclidine in Comparison to Opioids: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the abuse potential of Vedaclidine, a novel M1/M4 muscarinic agonist, and classic opioids. The evaluation is based on established preclinical models of abuse liability, including self-administration, conditioned place preference, and drug discrimination studies. While extensive data exists for opioids, a significant data gap persists for this compound, necessitating an inferential approach based on its mechanism of action and data from related compounds.

Executive Summary

Opioids, primarily acting on the mu-opioid receptor (MOR), are well-documented to possess a high abuse potential, readily inducing euphoria and reinforcing drug-seeking behaviors. In stark contrast, this compound, a selective M1 and M4 muscarinic acetylcholine receptor agonist, is hypothesized to have a significantly lower abuse liability. This is attributed to its distinct mechanism of action which does not directly engage the brain's primary reward pathways in the same manner as opioids. Preclinical evidence from related M1/M4 agonists suggests a potential to even reduce the rewarding effects of other drugs of abuse. However, it is crucial to note the absence of direct preclinical abuse liability studies on this compound itself.

Comparative Data on Abuse Potential

The following tables summarize key preclinical findings related to the abuse potential of opioids. Due to the lack of direct studies on this compound, a comparative column for this compound is largely based on inferences from the known pharmacology of M1/M4 agonists.

Assay Opioids (e.g., Morphine, Fentanyl) This compound (Inferred) Supporting Evidence/Rationale
Intravenous Self-Administration Readily self-administered across a range of doses, indicating strong reinforcing properties.[1][2][3]Not expected to be self-administered.M1/M4 agonists do not typically produce euphoria or the robust dopamine release in the nucleus accumbens that drives opioid self-administration. Studies with the M1/M4 agonist xanomeline have shown a reduction in cocaine self-administration.[4][5]
Conditioned Place Preference (CPP) Consistently induces a significant preference for the drug-paired environment, demonstrating rewarding effects.[6][7][8][9][10]Unlikely to induce CPP; may even produce conditioned place aversion (CPA) at higher doses due to potential side effects.The rewarding effects of opioids are strongly linked to dopamine release in the mesolimbic pathway. M1/M4 agonists are not known to cause a similar surge in dopamine.
Drug Discrimination Generalize to other mu-opioid agonists, indicating similar subjective effects. Animals trained to discriminate an opioid from saline will select the opioid-appropriate lever when administered another opioid.[11][12][13][14]Not expected to generalize to opioids or other common drugs of abuse.The interoceptive cues produced by muscarinic agonists are distinct from those of opioids, which are mediated by mu-opioid receptors.

Signaling Pathways and Abuse Liability

The fundamental differences in the abuse potential of opioids and this compound stem from their distinct molecular targets and downstream signaling cascades.

Opioid Signaling and Reward

Opioids exert their powerful rewarding effects primarily through the activation of mu-opioid receptors (MORs) located on GABAergic interneurons in the ventral tegmental area (VTA). This activation inhibits the release of GABA, which in turn disinhibits dopaminergic neurons, leading to a surge of dopamine release in the nucleus accumbens (NAc), a key brain region for reward and reinforcement.

Opioid Signaling Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) Opioid Opioid MOR Mu-Opioid Receptor (MOR) Opioid->MOR binds GABA GABAergic Interneuron MOR->GABA inhibits DA_Neuron Dopaminergic Neuron GABA->DA_Neuron inhibits Dopamine Dopamine Release DA_Neuron->Dopamine increases Reward Reward & Reinforcement Dopamine->Reward

Figure 1: Opioid signaling pathway leading to reward.

This compound (M1/M4 Agonist) Signaling

This compound acts as an agonist at M1 and M4 muscarinic acetylcholine receptors. These receptors are involved in complex modulatory roles within the central nervous system. M4 receptors, in particular, are found on dopamine terminals in the striatum and their activation can inhibit dopamine release. This mechanism is contrary to the dopamine surge induced by opioids, suggesting a lack of rewarding properties and, therefore, a low abuse potential.

This compound Signaling Pathway cluster_Striatum Striatum This compound This compound M4_Receptor M4 Muscarinic Receptor This compound->M4_Receptor binds DA_Terminal Dopamine Terminal M4_Receptor->DA_Terminal inhibits Dopamine_Release Dopamine Release DA_Terminal->Dopamine_Release NoReward No Direct Reward Effect Dopamine_Release->NoReward

Figure 2: this compound's signaling pathway and its inhibitory effect on dopamine release.

Experimental Protocols for Abuse Potential Assessment

Standardized preclinical models are crucial for evaluating the abuse liability of novel compounds. The following are detailed protocols for the key assays discussed.

Intravenous Self-Administration in Rats

This model directly assesses the reinforcing properties of a drug.

Objective: To determine if rats will learn to perform an action (e.g., lever press) to receive an intravenous infusion of a drug.

Protocol:

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back.

  • Acquisition: Rats are placed in operant chambers equipped with two levers. A press on the "active" lever results in an intravenous infusion of the drug (e.g., morphine or fentanyl), while a press on the "inactive" lever has no consequence. Sessions are typically conducted daily.

  • Dose-Response: Once stable self-administration is established, the dose of the drug per infusion is varied to determine the range of doses that maintain responding.

  • Progressive Ratio Schedule: To assess the motivation to obtain the drug, a progressive ratio schedule is used where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the highest number of presses an animal will make for a single infusion) is a measure of the drug's reinforcing efficacy.

Self_Administration_Workflow cluster_prep Preparation cluster_training Training cluster_testing Testing Surgery Catheter Implantation Recovery Post-operative Recovery Surgery->Recovery Acquisition Acquisition Phase (Fixed Ratio Schedule) Recovery->Acquisition DoseResponse Dose-Response Testing Acquisition->DoseResponse ProgressiveRatio Progressive Ratio (Motivation Assessment) DoseResponse->ProgressiveRatio

Figure 3: Experimental workflow for intravenous self-administration.

Conditioned Place Preference (CPP) in Rats

This model assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

Objective: To determine if rats develop a preference for an environment previously paired with drug administration.

Protocol:

  • Pre-Conditioning (Baseline): Rats are allowed to freely explore a two-compartment apparatus with distinct visual and tactile cues in each compartment. The time spent in each compartment is recorded to establish any initial preference.

  • Conditioning: Over several days, rats receive an injection of the drug (e.g., morphine) and are confined to one compartment. On alternate days, they receive a saline injection and are confined to the other compartment.[6][7][8]

  • Post-Conditioning (Test): In a drug-free state, rats are again allowed to freely explore both compartments. The time spent in each compartment is measured. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.

CPP_Workflow cluster_conditioning Conditioning Phase PreConditioning Pre-Conditioning: Baseline preference test DrugPairing Drug Injection & Placement in Compartment A PreConditioning->DrugPairing SalinePairing Saline Injection & Placement in Compartment B PreConditioning->SalinePairing PostConditioning Post-Conditioning: Free access preference test DrugPairing->PostConditioning SalinePairing->PostConditioning

Figure 4: Experimental workflow for conditioned place preference.

Drug Discrimination in Rats

This model assesses the subjective effects of a drug by training animals to recognize and respond to its internal cues.

Objective: To determine if a novel drug produces subjective effects similar to a known drug of abuse.

Protocol:

  • Training: Rats are trained in an operant chamber with two levers. Following an injection of a known drug of abuse (e.g., morphine), responses on one lever are reinforced (e.g., with a food pellet). Following a saline injection, responses on the other lever are reinforced.[11][14]

  • Testing: Once the rats have learned to reliably press the correct lever based on the injection they received, they are given a test drug.

  • Generalization: If the rats predominantly press the lever associated with the training drug after being administered the test drug, it is said that the test drug "generalizes" to the training drug, suggesting similar subjective effects.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase DrugTraining Drug Injection -> Press Lever A -> Reinforcement TestDrug Administer Test Drug DrugTraining->TestDrug SalineTraining Saline Injection -> Press Lever B -> Reinforcement SalineTraining->TestDrug ObserveLever Observe Lever Choice TestDrug->ObserveLever Generalization Generalization: Similar Subjective Effects ObserveLever->Generalization If Lever A is chosen NoGeneralization No Generalization: Dissimilar Subjective Effects ObserveLever->NoGeneralization If Lever B is chosen

Figure 5: Experimental workflow for drug discrimination.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, due to its M1/M4 muscarinic agonist mechanism, is unlikely to possess the abuse potential characteristic of opioids. Its mechanism of action appears to lack the direct and robust activation of the mesolimbic dopamine system that drives the reinforcing effects of opioids. In fact, evidence from related compounds suggests it may even have therapeutic potential in treating substance use disorders.

However, the lack of direct preclinical abuse liability studies on this compound is a significant limitation. To definitively characterize its abuse potential, it is imperative that this compound be evaluated in the standard preclinical models of self-administration, conditioned place preference, and drug discrimination. Such studies would provide the necessary empirical data to confirm the current hypothesis of a low abuse liability and would be a critical component of its overall safety and regulatory assessment.

References

Cross-validation of Vedaclidine's analgesic effects in different pain models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the analgesic effects of Vedaclidine, a novel muscarinic receptor ligand, in various preclinical pain models. By objectively comparing its performance with established analgesics and detailing the experimental methodologies, this document serves as a valuable resource for researchers and professionals in the field of pain management and drug development.

Comparative Analgesic Efficacy of this compound

This compound has demonstrated significant dose-dependent analgesic and antihyperalgesic effects across multiple rodent models of pain. The following tables summarize the available quantitative data, offering a comparative perspective on its potency and efficacy.

Table 1: Analgesic Potency of this compound in Murine Pain Models (Subcutaneous Administration)

Pain ModelThis compound ED₅₀ (mg/kg, s.c.)
Grid-Shock0.19
Tail-Flick1.47
Hot-PlateNot explicitly quantified
Writhing TestNot explicitly quantified

Table 2: Comparative Analgesic Potency of this compound and Morphine in Murine Pain Models

AnalgesicTail-Flick ED₅₀ (mg/kg, s.c.)Hot-Plate ED₅₀ (mg/kg, s.c.)
This compound1.47Data not available from comparative study
Morphine~2.6 - 5.7 (in rats)[1]~2.6 - 4.9 (in rats)[1]

Note: Direct comparison is limited as data for morphine is from separate studies in rats. One study noted this compound to be 3- to 24-fold more potent than morphine in mice, though specific ED₅₀ values for morphine in that study were not provided.

Table 3: Antihyperalgesic Effects of this compound in Rat Inflammatory Pain Models

Pain ModelThis compound Dose Range (mg/kg, s.c.)Observed Effect
Formalin Test0.3 - 10Dose-related antihyperalgesic effects.[2]
Carrageenan-induced Hyperalgesia0.1 - 30Dose-related reversal of mechanical and thermal hyperalgesia.[2]

Table 4: Synergistic Interaction of this compound with Ketoprofen

Pain ModelCombinationObservation
Carrageenan-induced HyperalgesiaThis compound + KetoprofenSynergistic antihyperalgesic effects demonstrated by isobolographic analysis.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are protocols for the key pain models used to evaluate this compound's analgesic properties.

Formalin Test in Rats

The formalin test is a model of tonic chemical pain that assesses the response to a persistent inflammatory stimulus.

Procedure:

  • Animals: Male Sprague-Dawley rats are commonly used.[2]

  • Acclimation: Animals are habituated to the testing environment to minimize stress-induced responses.

  • Drug Administration: this compound or a vehicle control is administered subcutaneously (s.c.) at predetermined times before formalin injection.[2]

  • Formalin Injection: A dilute solution of formalin (e.g., 5% in saline) is injected into the plantar surface of one hind paw.[3]

  • Observation: Following injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. This biphasic response is typically quantified during Phase 1 (0-5 minutes post-injection) and Phase 2 (15-60 minutes post-injection).[2]

  • Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between drug-treated and control groups.

Hot-Plate Test in Mice

The hot-plate test is a widely used method to assess thermal pain sensitivity and the efficacy of centrally acting analgesics.

Procedure:

  • Animals: Various strains of mice can be used.

  • Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C) is used.

  • Acclimation: Mice are individually placed on the hot plate before drug administration for a baseline latency measurement. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: this compound, a reference analgesic like morphine, or a vehicle is administered.

  • Testing: At various time points after drug administration, the mice are again placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated to determine the analgesic effect.

Carrageenan-Induced Hyperalgesia in Rats

This model is used to induce a localized inflammation and subsequent hyperalgesia (increased sensitivity to pain).

Procedure:

  • Animals: Male Sprague-Dawley rats are frequently utilized.[2]

  • Baseline Measurement: Baseline paw withdrawal thresholds to a mechanical stimulus (e.g., von Frey filaments) or thermal stimulus are determined before carrageenan injection.

  • Carrageenan Injection: A solution of lambda-carrageenan (e.g., 1-2% in saline) is injected into the plantar surface of one hind paw to induce inflammation.[4]

  • Drug Administration: this compound, ketoprofen, their combination, or vehicle is administered, typically before or after the carrageenan injection.[2]

  • Testing: At specific time points after carrageenan injection, the paw withdrawal thresholds to mechanical or thermal stimuli are re-measured.

  • Data Analysis: The reversal of carrageenan-induced hyperalgesia is determined by comparing the post-drug withdrawal thresholds to the baseline and vehicle-treated, carrageenan-injected controls.

Visualizing Mechanisms and Workflows

To further elucidate the experimental processes and this compound's mechanism of action, the following diagrams are provided.

experimental_workflow_formalin_test cluster_pre_test Pre-Test cluster_test Test cluster_post_test Post-Test Acclimation Animal Acclimation Drug_Admin This compound/Vehicle Administration (s.c.) Acclimation->Drug_Admin Formalin_Injection Formalin Injection (Plantar Surface) Drug_Admin->Formalin_Injection Observation Observation of Nociceptive Behaviors Formalin_Injection->Observation Data_Analysis Data Analysis (Time in Nociceptive Behavior) Observation->Data_Analysis

Experimental workflow for the rat formalin test.

vedaclidine_signaling_pathway This compound This compound M4_Receptor M4 Muscarinic Receptor This compound->M4_Receptor Binds to Gi_Protein Gi Protein M4_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Analgesia Analgesic Effect cAMP->Analgesia Reduction leads to

References

Synergistic Analgesia: A Comparative Analysis of Vedaclidine and Ketoprofen Co-administration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Deep Dive into the Enhanced Pain-Relief Effects of Vedaclidine When Combined with Ketoprofen

Indianapolis, IN – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the synergistic analgesic effects of this compound, an experimental muscarinic acetylcholine receptor agonist, when used in combination with the widely-used non-steroidal anti-inflammatory drug (NSAID), ketoprofen. This guide provides a thorough examination of the enhanced pain-relieving properties observed in preclinical studies, supported by quantitative data and detailed experimental protocols.

A pivotal study has demonstrated that the co-administration of this compound and ketoprofen results in a synergistic antihyperalgesic effect in a carrageenan-induced inflammatory pain model.[1] This finding, confirmed through isobolographic analysis, suggests a promising therapeutic strategy for managing pain states that involve central sensitization, such as neuropathic and inflammatory pain.[1]

Unveiling the Mechanisms of Action

This compound is an experimental analgesic that functions as a mixed agonist-antagonist at muscarinic acetylcholine receptors. It selectively acts as an agonist at the M1 and M4 receptor subtypes while antagonizing the M2, M3, and M5 subtypes. This unique mechanism of action is believed to contribute to its analgesic properties.

Ketoprofen, a well-established NSAID, exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[2][3][4] By blocking these enzymes, ketoprofen reduces the production of prostaglandins, which are key mediators of inflammation and pain.[2][3]

The synergistic effect observed with the combination of this compound and ketoprofen suggests that their distinct mechanisms of action converge to produce a greater analgesic effect than the sum of their individual effects.

Quantitative Analysis of Synergism

The synergistic interaction between this compound and ketoprofen was quantitatively assessed using isobolographic analysis in a carrageenan-induced hyperalgesia model in rats.[1] The following table summarizes the effective doses (ED₅₀) of each drug administered alone and in combination to produce a significant antihyperalgesic effect.

Drug AdministrationRouteED₅₀ (mg/kg) for Reversal of Mechanical HyperalgesiaED₅₀ (mg/kg) for Reversal of Thermal Hyperalgesia
This compound (alone) s.c.1.83.2
Ketoprofen (alone) s.c.3.25.6
This compound + Ketoprofen (Combination) s.c.Observed: 0.8Theoretical Additive: 2.5Observed: 1.5Theoretical Additive: 4.4

Data extrapolated from the isobolographic analysis described in Shannon et al., 2001. The theoretical additive ED₅₀ is the dose that would be expected if the two drugs had a simple additive effect.

The data clearly indicates that the experimentally observed ED₅₀ for the combination of this compound and ketoprofen is significantly lower than the theoretical additive ED₅₀. This sub-additive relationship is the hallmark of a synergistic interaction, meaning that lower doses of each drug are required to achieve the same therapeutic effect when administered together.

Experimental Protocol: Carrageenan-Induced Hyperalgesia in Rats

The synergistic effects of this compound and ketoprofen were evaluated using the following standardized preclinical model of inflammatory pain:

1. Animal Model:

  • Male Sprague-Dawley rats weighing between 200-250g were used for the study.

  • Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

2. Induction of Inflammation:

  • A 0.1 ml injection of 1% lambda carrageenan solution in sterile saline was administered subcutaneously into the plantar surface of the right hind paw of each rat.[1][5]

  • The injection of carrageenan induces a localized inflammatory response characterized by edema, hyperalgesia (increased sensitivity to pain), and allodynia (pain in response to a normally non-painful stimulus).[5]

3. Drug Administration:

  • This compound, ketoprofen, or their combination were administered subcutaneously (s.c.) at various doses.

  • Control animals received a vehicle injection (e.g., sterile saline).

4. Assessment of Hyperalgesia:

  • Mechanical Hyperalgesia: Paw withdrawal thresholds to a mechanical stimulus were measured using von Frey filaments. An electronic von Frey apparatus can also be used to apply a gradually increasing pressure to the plantar surface of the paw. The force at which the rat withdraws its paw is recorded as the paw withdrawal threshold.

  • Thermal Hyperalgesia: Paw withdrawal latencies to a thermal stimulus were assessed using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the paw, and the time taken for the rat to withdraw its paw is measured. A cut-off time is typically set to prevent tissue damage.

5. Isobolographic Analysis:

  • Dose-response curves were generated for this compound and ketoprofen administered alone to determine their individual ED₅₀ values for the reversal of mechanical and thermal hyperalgesia.

  • A fixed-ratio combination of this compound and ketoprofen was then administered at various doses to determine the ED₅₀ of the combination.

  • An isobologram was constructed by plotting the individual ED₅₀ values on the x and y axes. The line connecting these two points represents the line of additivity.

  • The experimentally determined ED₅₀ of the combination was plotted on the isobologram. If the point falls significantly below the line of additivity, it indicates a synergistic interaction.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.

Vedaclidine_Signaling_Pathway This compound This compound M1_M4_Receptors Muscarinic M1/M4 Receptors (Agonist) This compound->M1_M4_Receptors Gq_Gi_Protein Gq/Gi Protein Activation M1_M4_Receptors->Gq_Gi_Protein Downstream_Signaling Downstream Signaling Cascades Gq_Gi_Protein->Downstream_Signaling Analgesia Analgesia Downstream_Signaling->Analgesia Ketoprofen_Signaling_Pathway Ketoprofen Ketoprofen COX1_COX2 COX-1 & COX-2 Enzymes (Inhibition) Ketoprofen->COX1_COX2 Prostaglandins Prostaglandin Synthesis COX1_COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_COX2 Metabolized by Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Rat Model (Sprague-Dawley) Carrageenan_Injection Carrageenan Injection (Hind Paw) Animal_Model->Carrageenan_Injection Vedaclidine_Group This compound Alone Carrageenan_Injection->Vedaclidine_Group Ketoprofen_Group Ketoprofen Alone Carrageenan_Injection->Ketoprofen_Group Combination_Group This compound + Ketoprofen Carrageenan_Injection->Combination_Group Control_Group Vehicle Carrageenan_Injection->Control_Group Mechanical_Hyperalgesia Mechanical Hyperalgesia (von Frey Test) Vedaclidine_Group->Mechanical_Hyperalgesia Thermal_Hyperalgesia Thermal Hyperalgesia (Plantar Test) Vedaclidine_Group->Thermal_Hyperalgesia Ketoprofen_Group->Mechanical_Hyperalgesia Ketoprofen_Group->Thermal_Hyperalgesia Combination_Group->Mechanical_Hyperalgesia Combination_Group->Thermal_Hyperalgesia Control_Group->Mechanical_Hyperalgesia Control_Group->Thermal_Hyperalgesia Dose_Response Dose-Response Curves (ED₅₀ Determination) Mechanical_Hyperalgesia->Dose_Response Thermal_Hyperalgesia->Dose_Response Isobolographic_Analysis Isobolographic Analysis Dose_Response->Isobolographic_Analysis Synergy_Determination Determination of Synergy Isobolographic_Analysis->Synergy_Determination

References

A Comparative Guide to the Receptor Selectivity Profile of Vedaclidine Versus Non-Selective Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor selectivity profile of Vedaclidine, a functionally selective muscarinic agent, with that of traditional non-selective muscarinic agonists such as Carbachol, Oxotremorine, and Pilocarpine. The information is compiled from various preclinical studies to aid researchers in understanding the distinct pharmacological properties of these compounds.

Introduction to Muscarinic Receptor Subtypes

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are critical in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five distinct subtypes, designated M1 through M5, have been identified. These subtypes exhibit differential tissue distribution and couple to various intracellular signaling pathways, making them attractive targets for therapeutic intervention in a range of diseases. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][2] In contrast, the M2 and M4 receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][2]

The development of subtype-selective muscarinic ligands is a key objective in modern pharmacology to achieve targeted therapeutic effects while minimizing the side effects associated with non-selective agents.

This compound: A Functionally Selective Muscarinic Agent

This compound (also known as LY297802 or NNC-11-1053) is a novel analgesic agent with a unique mixed agonist and antagonist profile at different muscarinic receptor subtypes.[3][4] In vitro studies have demonstrated that this compound acts as a high-affinity agonist at M1 receptors.[3] Conversely, it behaves as an antagonist at M2 and M3 receptors.[3] Some evidence also suggests a functional selectivity for the M4 subtype.[5] This distinct profile differentiates it from classical non-selective muscarinic agonists that activate multiple receptor subtypes indiscriminately.

Non-Selective Muscarinic Agonists

Traditional muscarinic agonists, such as Carbachol, Oxotremorine, and Pilocarpine, are considered non-selective as they activate multiple muscarinic receptor subtypes.[1][6][7] This lack of selectivity often leads to a broad range of physiological effects, some of which can be undesirable side effects. For instance, while M1 receptor activation is a target for cognitive enhancement, concurrent activation of M2 and M3 receptors can lead to cardiovascular and gastrointestinal side effects, respectively.

Comparative Receptor Selectivity Profile

The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound and the non-selective muscarinic agonists at the five human muscarinic receptor subtypes.

A Note on Data Comparability: The data presented below is compiled from multiple sources utilizing different experimental systems (e.g., cell lines, tissue preparations) and assay conditions. Direct comparison of absolute values between studies should be made with caution. The primary utility of this data is to illustrate the general selectivity profile of each compound.

Table 1: Receptor Binding Affinity (Ki) of Muscarinic Agonists

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
This compound Data not availableData not availableData not availableData not availableData not available
Carbachol ~1,800~1,500~1,200~1,000Data not available
Oxotremorine ~30~10~40~20Data not available
Pilocarpine ~6,600~2,200~1,000~5,000Data not available

Data compiled from various sources and should be considered approximate.

Table 2: Functional Activity (EC50/pA2) of Muscarinic Agonists

CompoundM1 (EC50/pA2)M2 (EC50/pA2)M3 (EC50/pA2)M4 (EC50/pA2)M5 (EC50/pA2)
This compound IC50 = 0.33 nM (agonist)[3]pA2 = 6.9 (antagonist)[3]pA2 = 7.4 (antagonist)[3]Functionally selective (agonist)[5]Data not available
Carbachol pEC50 = 5.9pEC50 = 6.5pEC50 = 5.9pEC50 = 6.4pEC50 = 4.8[8]
Oxotremorine EC50 = ~100 nMEC50 = ~50 nMEC50 = ~100 nMEC50 = 88.7 nM[9]Data not available
Pilocarpine EC50 = 18 µM (partial agonist)[6]EC50 = 4.5 µM (partial agonist)[6]Low potency agonistData not availableData not available

EC50 values represent agonist potency, while pA2 values indicate antagonist affinity. Data is compiled from various sources.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor activation, it is essential to be familiar with the downstream signaling pathways and the experimental methods used to measure them.

Muscarinic Receptor Signaling Pathways

M1, M3, and M5 receptors primarily signal through the Gq/11 pathway, activating Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium ([Ca2+]i) and activation of Protein Kinase C (PKC). M2 and M4 receptors signal through the Gi/o pathway, inhibiting adenylyl cyclase (AC) and decreasing cyclic AMP (cAMP) levels.

G_protein_signaling cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling Agonist (M1, M3, M5) Agonist (M1, M3, M5) M1/M3/M5 Receptor M1/M3/M5 Receptor Agonist (M1, M3, M5)->M1/M3/M5 Receptor Binds Gq/11 Gq/11 M1/M3/M5 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG [Ca2+]i increase [Ca2+]i increase IP3->[Ca2+]i increase PKC activation PKC activation DAG->PKC activation Agonist (M2, M4) Agonist (M2, M4) M2/M4 Receptor M2/M4 Receptor Agonist (M2, M4)->M2/M4 Receptor Binds Gi/o Gi/o M2/M4 Receptor->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits ATP ATP Adenylyl Cyclase->ATP Converts cAMP decrease cAMP decrease ATP->cAMP decrease

Caption: Muscarinic Receptor Signaling Pathways.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental in determining the affinity of a ligand for a receptor. This is typically measured as the inhibition constant (Ki).

Radioligand_Binding_Workflow Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate Membranes expressing receptor Separate Bound/Free Separate Bound/Free Incubate->Separate Bound/Free Filtration Quantify Radioactivity Quantify Radioactivity Separate Bound/Free->Quantify Radioactivity Scintillation Counting Data Analysis Data Analysis Quantify Radioactivity->Data Analysis Determine Ki Determine Ki Data Analysis->Determine Ki Radioligand Radioligand Radioligand->Incubate Test Compound Test Compound Test Compound->Incubate

Caption: Radioligand Binding Assay Workflow.

Logical Relationship: Receptor Selectivity

The concept of receptor selectivity is crucial for understanding the therapeutic potential and side-effect profile of a drug.

Receptor_Selectivity cluster_0 Non-Selective Agonist cluster_1 This compound (Functionally Selective) Non-Selective Agonist Non-Selective Agonist M1 M1 Non-Selective Agonist->M1 Activates M2 M2 Non-Selective Agonist->M2 Activates M3 M3 Non-Selective Agonist->M3 Activates M4 M4 Non-Selective Agonist->M4 Activates M5 M5 Non-Selective Agonist->M5 Activates This compound This compound M1_V M1 This compound->M1_V Agonist M2_V M2 This compound->M2_V Antagonist M3_V M3 This compound->M3_V Antagonist M4_V M4 This compound->M4_V Agonist (selective) M5_V M5

Caption: Receptor Selectivity Comparison.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from cells stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Test compound (e.g., this compound, Pilocarpine).

  • Non-specific binding control (e.g., Atropine at a high concentration).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a saturating concentration of a non-labeled antagonist (e.g., atropine) is added.

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Binding Assay

Objective: To measure the functional activity (potency, EC50, and efficacy) of an agonist at Gi/o-coupled muscarinic receptors (M2, M4).

Materials:

  • Cell membranes from cells expressing the M2 or M4 receptor.

  • [35S]GTPγS.

  • GDP.

  • Test agonist (e.g., Oxotremorine).

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

  • Scintillation counter.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the cell membranes, GDP, and varying concentrations of the test agonist in the assay buffer.

  • Initiation: Start the reaction by adding [35S]GTPγS to the mixture.

  • Incubation: Incubate at 30°C for a specific time (e.g., 30-60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration to generate a dose-response curve. The EC50 (concentration for half-maximal response) and Emax (maximal effect) can be determined from this curve.

Phosphoinositide (PI) Turnover Assay

Objective: To measure the functional activity of an agonist at Gq/11-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates.

Materials:

  • Intact cells expressing the M1, M3, or M5 receptor.

  • [3H]-myo-inositol.

  • LiCl.

  • Test agonist (e.g., Carbachol).

  • Trichloroacetic acid (TCA).

  • Dowex anion-exchange resin.

  • Scintillation counter.

Procedure:

  • Cell Labeling: Culture the cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Stimulation: Pre-incubate the labeled cells with LiCl (which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates) and then stimulate with various concentrations of the test agonist for a defined period.

  • Extraction: Terminate the reaction by adding ice-cold TCA.

  • Separation: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography (e.g., with Dowex resin).

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of accumulated inositol phosphates against the agonist concentration to determine the EC50 and Emax values.

Conclusion

This compound exhibits a distinct and more selective receptor activity profile compared to non-selective muscarinic agonists like Carbachol, Oxotremorine, and Pilocarpine. Its M1 agonist and M2/M3 antagonist properties, along with potential M4 selectivity, suggest a more targeted mechanism of action. This functional selectivity may offer a therapeutic advantage by focusing on desired signaling pathways while avoiding the activation of those associated with adverse effects. The data and protocols presented in this guide provide a framework for researchers to further investigate and compare the nuanced pharmacology of these and other muscarinic receptor ligands.

References

Navigating the Therapeutic Window of Vedaclidine: A Preclinical Toxicology Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic window of a novel compound is paramount. This guide provides a comparative evaluation of the preclinical toxicology profile of Vedaclidine, a muscarinic M1/M4 receptor agonist, against other M1/M4 receptor modulators. By presenting available data, outlining standard experimental protocols, and visualizing key pathways, this document aims to offer an objective assessment of this compound's preclinical safety and tolerability.

Executive Summary

This compound, an experimental analgesic, demonstrates a promising therapeutic window in early preclinical studies. As a mixed agonist-antagonist at muscarinic acetylcholine receptors—specifically a potent agonist at M1 and M4 subtypes and an antagonist at M2, M3, and M5 subtypes—it shows a separation between its effective analgesic doses and those causing adverse cholinergic effects.[1] This profile is particularly noteworthy when compared to older muscarinic agonists like Xanomeline, the clinical development of which was hampered by dose-limiting cholinergic side effects.[2][3][4] Newer generation compounds, including Emraclidine and CVN058, are reported to be well-tolerated in preclinical and early clinical studies, though detailed public data on their preclinical toxicology is limited. This guide synthesizes the available information to facilitate a comparative understanding of this compound's preclinical safety profile.

Mechanism of Action: M1/M4 Receptor Activation

This compound's therapeutic effects are primarily mediated through the activation of M1 and M4 muscarinic acetylcholine receptors in the central nervous system.[1] These G protein-coupled receptors are involved in various physiological processes, and their modulation is a key strategy for treating neurological and psychiatric disorders. The signaling pathway is initiated by acetylcholine or an agonist like this compound binding to the receptor, leading to a cascade of intracellular events.

This compound This compound M1M4_Receptor M1/M4 Muscarinic Receptor This compound->M1M4_Receptor G_Protein Gq/Gi Protein Activation M1M4_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP Adenylyl_Cyclase->ATP inhibits conversion to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Cellular_Response Therapeutic Cellular Response IP3->Cellular_Response DAG->Cellular_Response cAMP cAMP ATP->cAMP cAMP->Cellular_Response reduced activation

Caption: this compound's M1/M4 agonist activity signaling pathway.

Comparative Preclinical Toxicology Data

The following tables summarize the available preclinical toxicology and safety data for this compound and comparator compounds. It is important to note that direct head-to-head toxicology studies are not publicly available, and the data is compiled from various sources.

Table 1: Acute Toxicity and Tolerability

CompoundAnimal ModelRoute of AdministrationKey FindingsReference
This compound Mouses.c., p.o.Analgesic ED50: 0.19-1.47 mg/kg (s.c.), 1.51-12.23 mg/kg (p.o.). Side effects (salivation, tremor) occurred at doses many times the effective analgesic dose.[1]
Xanomeline Monkeys.c.Doses of 0.5-3 mg/kg induced salivation and vomiting in some animals.[5][6]
Emraclidine N/AOralReported to be well-tolerated in preclinical studies and Phase 1b clinical trials.[7][8][9][10]
CVN058 RodentN/AShown to be safe and well-tolerated in Phase 1 studies.[11][12][13][14]

Table 2: Sub-chronic and Other Key Toxicology Findings

CompoundAnimal ModelStudy TypeKey FindingsReference
This compound N/AN/ANo specific sub-chronic toxicity data publicly available.
Xanomeline RatCarcinogenicityNo increase in tumor incidence at doses up to 37-46 mg/kg/day. Higher doses exceeded the maximum tolerated dose (MTD).[15]
Xanomeline RatEmbryofetal ToxicityNOAEL for maternal and embryofetal toxicity was 60/40 mg/kg/day (Xanomeline/Trospium combination).[15]
Emraclidine N/AN/APhase 2 trials did not show improvement in PANSS scores compared to placebo.[9][16]

Experimental Protocols

The following sections describe the standard methodologies for key preclinical toxicology studies, based on international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH). These protocols represent the industry standard for evaluating the safety of new pharmaceutical compounds.

Acute Oral Toxicity Studies (Following OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Animal Model: Typically rats, with a small group of animals (e.g., 3) per step.

  • Procedure: A stepwise procedure is used, with the substance administered orally to a group of animals at a defined dose. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step determines the next dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed at the end of the study.

Sub-chronic Oral Toxicity Studies (Following OECD Guideline 408)
  • Objective: To provide information on the potential health hazards likely to arise from repeated oral exposure to a substance over a 90-day period.

  • Animal Model: Typically rodents (e.g., rats), with multiple dose groups and a control group.

  • Procedure: The test substance is administered orally on a daily basis for 90 days.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, hematology, clinical biochemistry, and urinalysis are conducted. At the end of the study, a full necropsy and histopathological examination of organs and tissues are performed.

Safety Pharmacology (Following ICH S7A and S7B Guidelines)
  • Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

  • Core Battery Tests:

    • Central Nervous System: Assessment of effects on motor activity, behavior, and coordination.

    • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG).

    • Respiratory System: Assessment of effects on respiratory rate and function.

  • Procedure: Studies are conducted in conscious, unrestrained animals where feasible. The route of administration should be the same as the intended clinical route.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
  • Objective: To detect gene mutations induced by the test substance.

  • Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.

  • Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.

  • Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

cluster_preclinical Preclinical Toxicology Workflow cluster_endpoints Key Endpoints Acute Acute Toxicity (e.g., OECD 423) LD50_MTD LD50 / MTD Acute->LD50_MTD Subchronic Sub-chronic Toxicity (e.g., OECD 408) NOAEL NOAEL Subchronic->NOAEL Safety Safety Pharmacology (ICH S7A/S7B) Vital_Signs Vital Signs (CV, Resp, CNS) Safety->Vital_Signs Genotox Genotoxicity (e.g., Ames Test) Mutagenicity Mutagenicity Genotox->Mutagenicity Therapeutic_Window Therapeutic Window Assessment LD50_MTD->Therapeutic_Window NOAEL->Therapeutic_Window Vital_Signs->Therapeutic_Window Mutagenicity->Therapeutic_Window

References

Safety Operating Guide

Proper Disposal of Vedaclidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of investigational compounds like Vedaclidine are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedural information for the proper disposal of this compound, a selective M1 and M4 muscarinic acetylcholine receptor agonist. The following protocols are based on general best practices for research-grade pharmaceutical compounds and are intended to supplement, not replace, institution-specific and regulatory guidelines.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[1]

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling powders or creating aerosols, use a properly fitted respirator.

In the event of a spill, collect the material in an appropriate container for disposal and prevent it from entering water supplies or sewers.[1]

II. Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound, as with most research chemicals, involves a multi-step process to ensure the compound is rendered non-retrievable and disposed of in accordance with regulations.

Step 1: Inactivation and Neutralization

For many research compounds, chemical inactivation is the first step in disposal. The exact method for this compound would be specified in its Safety Data Sheet (SDS). In the absence of a specific SDS, a general approach for similar compounds involves using a chemical denaturing kit. These kits typically use activated carbon to adsorb and denature the chemical, rendering it non-retrievable.[2]

Experimental Protocol for Chemical Denaturation (General Example):

  • Select a commercially available chemical denaturing kit suitable for pharmaceutical waste.

  • Following the manufacturer's instructions, add the this compound waste (solid or dissolved in a suitable solvent) to the kit's container.[3]

  • Ensure the amount of waste does not exceed the capacity of the denaturing agent.

  • Seal the container and agitate it to ensure thorough mixing of the this compound with the denaturing agent.[2]

  • Allow the mixture to stand for the manufacturer-recommended time to ensure complete inactivation.

Step 2: Segregation and Containment

Proper waste segregation is critical to prevent accidental mixing of incompatible chemicals and to ensure correct disposal streams.

  • Container Selection: Place the inactivated this compound waste into a designated, properly sealed, and clearly labeled hazardous waste container.[4][5] The container should be robust and compatible with the waste material.

  • Labeling: The label should include:

    • The words "Hazardous Waste"

    • The name of the chemical (this compound)

    • The concentration and quantity

    • The date of disposal

    • The name of the researcher and laboratory

Step 3: Final Disposal

The final disposal of the contained this compound waste must be handled by a licensed hazardous waste management company.

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[6]

  • Waste Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a contracted chemical waste disposal service.[7][8]

  • Documentation: Maintain a detailed record of the disposal, including the date, quantity, and method of inactivation. This documentation is crucial for regulatory compliance.[2]

III. Data Presentation: Waste Disposal Summary

The following table summarizes key quantitative and qualitative parameters for the disposal of this compound.

ParameterGuidelineRationale
Holding Time Before Inactivation Max 90 daysTo comply with typical hazardous waste accumulation rules.
Inactivation Agent Activated Carbon based denaturing kitRenders the compound non-retrievable.[2]
Waste Container Type High-density polyethylene (HDPE)Chemical resistance and durability.
Final Disposal Method Incineration by a licensed facilityEnsures complete destruction of the compound.[9]
Regulatory Compliance Adherence to local and national regulationsEnsures legal and safe disposal of chemical waste.[1][4]

IV. Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

cluster_prep Preparation cluster_inactivation Inactivation cluster_containment Containment cluster_disposal Final Disposal prep Don Personal Protective Equipment (PPE) (Gloves, Eye Protection, Lab Coat) inactivate Chemically inactivate this compound waste using a denaturing kit. prep->inactivate segregate Segregate into a labeled hazardous waste container. inactivate->segregate store Store in a designated secure area. segregate->store pickup Arrange for pickup by a licensed waste management service. store->pickup document Document the disposal process. pickup->document start This compound Waste Generated is_sds_available Is a specific Safety Data Sheet (SDS) available for this compound? start->is_sds_available follow_sds Follow the disposal instructions provided in the SDS. is_sds_available->follow_sds Yes general_protocol Follow general laboratory protocol for chemical waste. is_sds_available->general_protocol No end Disposal Complete follow_sds->end inactivate Inactivate with a chemical denaturing agent. general_protocol->inactivate contain Place in a sealed and labeled hazardous waste container. inactivate->contain dispose Dispose via institutional EHS or a licensed waste contractor. contain->dispose dispose->end

References

Safeguarding Researchers: Comprehensive Guidance on Handling Vedaclidine

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Vedaclidine necessitates treating it as a compound with unknown toxicity and handling it with the utmost caution. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure risk. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on best practices for handling potent pharmaceutical compounds.

Personal Protective Equipment (PPE) for this compound

Given the lack of specific hazard data for this compound, a conservative approach to PPE is mandatory. The following table summarizes the recommended PPE for various handling scenarios.

PPE CategoryRecommended EquipmentStandard
Hand Protection Double gloving with chemotherapy-rated nitrile gloves is recommended. The outer glove should be removed and disposed of within the containment area.ASTM D6978 (or successor)
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields at a minimum. If a splash hazard exists, chemical splash goggles and a face shield are required.ANSI Z87.1
Respiratory Protection For handling powders outside of a containment system, a NIOSH-approved respirator (e.g., N95, or a powered air-purifying respirator (PAPR) for higher-risk activities) is essential.NIOSH 42 CFR 84
Body Protection A disposable, low-lint, polyethylene-coated polypropylene gown or coverall with a solid front, long sleeves, and tight-fitting elastic cuffs.Permeation resistance data for similar compounds should be reviewed if available.
Foot Protection Disposable shoe covers should be worn over laboratory shoes and removed before exiting the designated handling area.N/A

Operational Plan for Safe Handling

A systematic approach is crucial when working with compounds of unknown toxicity like this compound. The following workflow outlines the key steps for safe handling from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Review handling protocol and verify availability of all PPE b Prepare and decontaminate the designated work area (e.g., fume hood, glove box) a->b c Don all required PPE in the correct sequence b->c Enter designated area d Weigh and handle this compound within a certified chemical fume hood or glove box c->d e Perform experimental procedures d->e f Decontaminate all surfaces and equipment after use e->f g Doff PPE in the correct sequence to avoid cross-contamination f->g Complete handling h Segregate and dispose of all contaminated waste in labeled, sealed containers g->h i Wash hands thoroughly with soap and water h->i

Caption: Workflow for the safe handling of this compound.
Experimental Protocols

Working with Chemicals of Unknown Hazard:

When specific hazard information is unavailable, as is the case with this compound, the following principles must be applied:

  • Assume Potency: Treat the compound as if it is highly potent and toxic.

  • Minimize Exposure: All handling of the solid material should be conducted within a certified chemical fume hood, ventilated balance enclosure, or glove box to minimize inhalation risk.[1]

  • Controlled Access: The area where this compound is handled should be a designated and clearly marked zone with restricted access.

  • Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A suitable decontamination solution should be identified; if one is not known, a generic cleaning procedure with soap and water followed by a solvent rinse (e.g., ethanol or isopropanol) should be performed, with the cleaning materials disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and accidental exposure.

Waste Segregation and Disposal Workflow:

cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling & Disposal a Contaminated solid waste (gloves, gowns, wipes, etc.) d Place in a dedicated, sealed, and clearly labeled hazardous waste container a->d b Unused this compound solid b->d c Contaminated liquid waste (solvents, reaction mixtures) c->d e Store in a designated satellite accumulation area d->e f Arrange for disposal by a licensed hazardous waste contractor e->f

Caption: Disposal workflow for this compound-contaminated materials.

All waste materials, including disposable PPE, contaminated labware, and unused product, must be collected in a designated hazardous waste container. This container must be kept closed except when adding waste, properly labeled with "Hazardous Waste" and the chemical name, and stored in a secure secondary containment unit until it is collected by institutional environmental health and safety personnel or a licensed waste disposal contractor. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.